2-Phenylthiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGDKFLFAYRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876227 | |
| Record name | 2-PHENYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-55-8, 56842-14-9 | |
| Record name | 2-Phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2-phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Phenylthiophene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-phenylthiophene, a pivotal heterocyclic aromatic compound. Identified by its CAS number 825-55-8 , this molecule serves as a versatile building block in diverse fields, from medicinal chemistry to materials science.[1][2][3][4][5][6] We will delve into its fundamental properties, a validated synthesis protocol, spectroscopic characterization, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development.
Core Physicochemical Properties
This compound is a stable, aromatic compound featuring a phenyl group substituted at the 2-position of a thiophene ring.[7] At room temperature, it typically appears as a white to light beige crystalline solid, which simplifies handling and measurement in a laboratory setting.[1][6] Its stability at moderately high temperatures is indicated by a high boiling point, making it suitable for reactions that require heating.[1]
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 825-55-8 | [1][2][4] |
| Molecular Formula | C₁₀H₈S | [1][2][4][6] |
| Molecular Weight | 160.24 g/mol | [2][3][4][5] |
| Appearance | White to light beige crystalline solid | [1][6][7] |
| Melting Point | 34-36 °C (lit.) | [1][2][3][5][8] |
| Boiling Point | 256 °C (lit.) | [1][2][5][6][8] |
| Density | ~1.065 g/cm³ | [1] |
| Flash Point | 109 °C (closed cup) | [2][5] |
| Storage Temperature | 2-8°C | [2][5][6] |
Synthesis Protocol: Nickel-Catalyzed Cross-Coupling
The synthesis of this compound is reliably achieved via a nickel-catalyzed cross-coupling reaction. This method, adapted from established literature, couples a Grignard reagent with a halogenated thiophene.[9] The causality behind this choice lies in the efficiency and robustness of transition-metal catalysis for forming C-C bonds between sp²-hybridized carbon atoms.
Principle: The reaction involves the coupling of phenylmagnesium bromide (a Grignard reagent) with 2-bromothiophene, catalyzed by a bis(phosphine)nickel(II) complex. The nickel catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.
Caption: Key application areas for this compound.
-
Organic Electronics: this compound serves as a crucial building block for organic semiconductors. [6]Its structure is incorporated into materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where it helps to enhance charge transport and light-emitting efficiency. [6][7]* Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. [1][6]Its thiophene core is a component of many biologically active molecules. [10]For example, it is used to prepare derivatives like 3-(5-phenylthiophen-2-yl)cyclohex-2-enone, a class of compounds with potential biological activity. [10]* Conductive Polymers: The molecule can undergo polymerization to create materials with conductive properties, which have potential applications in flexible electronics and sensors. [6][7]
Safety and Handling Protocols
Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [11]* Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [11][12]Work in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors. [12]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. [11][12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11][12] * Inhalation: Move the person to fresh air. [11][12] * Ingestion: Rinse mouth with water. [12]In all cases of significant exposure, seek medical attention. [11][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C. [2][5][6][12]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [12]
-
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physical and chemical properties of 2-Phenylthiophene
An In-Depth Technical Guide to 2-Phenylthiophene: Properties, Reactivity, and Applications
Abstract
This compound (CAS No. 825-55-8) is a heterocyclic aromatic compound of significant interest in both academic research and industrial applications. Comprising a phenyl group substituted at the 2-position of a thiophene ring, this molecule serves as a critical building block in the fields of materials science, organic electronics, and medicinal chemistry. Its unique electronic structure, arising from the electron-rich, sulfur-containing thiophene moiety conjugated with the phenyl system, imparts valuable photophysical and chemical properties. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, chemical reactivity, and synthetic methodologies related to this compound. Furthermore, it delves into its key applications, particularly as a precursor for organic semiconductors and its relevance in drug development, including metabolic considerations. This document is intended for researchers, chemists, and materials scientists seeking a detailed technical understanding of this versatile compound.
Introduction to this compound
This compound is a stable, crystalline solid at room temperature, characterized by a five-membered thiophene ring bound to a phenyl group.[1][2] This structural arrangement creates an extended π-conjugated system that is fundamental to its utility. The sulfur heteroatom in the thiophene ring not only influences the molecule's aromaticity and electronic properties but also provides a reactive site for further functionalization.[2]
The compound's significance stems from its role as a versatile intermediate. In materials science, it is a foundational component for synthesizing conductive polymers, as well as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to efficient charge transport and luminescence.[3] In the pharmaceutical sector, the this compound scaffold is explored for the development of new therapeutic agents, though its metabolic pathways, which can lead to reactive intermediates, are a critical consideration in drug design.[3][4]
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various synthetic applications. Its solid nature and moderate stability under heat are advantageous for laboratory handling and reactions requiring elevated temperatures.[2]
| Property | Value | References |
| CAS Number | 825-55-8 | [2][5] |
| Molecular Formula | C₁₀H₈S | [1][2][5] |
| Molecular Weight | 160.23 g/mol | [2][3] |
| Appearance | White to light beige/yellowish crystalline powder or solid | [1][2][3] |
| Melting Point | 34-36 °C | [2][6][7][8] |
| Boiling Point | 256 °C | [2][6][7][8] |
| Density | ~1.0645 g/cm³ (estimate) | [2][8] |
| Refractive Index | ~1.6500 (estimate) | [2][8] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [8][9] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Storage | Store at 2-8°C | [3][8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of this compound's identity and purity. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[5][10]
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the thiophene ring typically appear as multiplets between 7.0 and 7.5 ppm, while the phenyl protons will also reside in this aromatic region, often between 7.2 and 7.7 ppm. A ¹H NMR spectrum has been documented in the literature.[11]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. Aromatic carbons typically resonate in the range of 120-145 ppm. The carbon atom attached to the sulfur (C5) may show a distinct chemical shift.
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands for this compound include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), C=C stretching from both the thiophene and phenyl rings (in the 1600-1400 cm⁻¹ region), and characteristic C-S stretching vibrations (~700-600 cm⁻¹).[5][12][13]
-
Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~160.03).[5]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the electron-rich nature of the thiophene ring, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution
This compound readily undergoes electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and Friedel-Crafts acylation.[1][14] The substitution is highly regioselective, with the incoming electrophile preferentially attacking the C5 position (the α-position adjacent to the sulfur and distal to the phenyl group). This preference is due to the superior resonance stabilization of the resulting carbocation intermediate (σ-complex), which allows for delocalization of the positive charge over three atoms, including the sulfur.[14] Attack at the C3 position results in a less stable intermediate with only two resonance contributors.[14]
Oxidation and Metabolism
The sulfur atom in the thiophene ring can be oxidized to form reactive metabolites such as thiophene S-oxides.[4][15] In biological systems, this oxidation is often mediated by cytochrome P450 enzymes. These electrophilic intermediates can react with nucleophiles like glutathione or cellular macromolecules, a mechanism that is linked to the potential hepatotoxicity of some thiophene-containing drugs.[4][16]
Synthesis Protocol: Nickel-Catalyzed Cross-Coupling
A common and effective method for synthesizing this compound is the nickel-catalyzed cross-coupling reaction between a Grignard reagent and a halogenated thiophene. This approach offers good yields and is adaptable for various substituted analogs.
Experimental Protocol: Synthesis from 2-Bromothiophene
This protocol is adapted from a literature procedure.[17]
Objective: To synthesize this compound via a nickel-catalyzed Kumada coupling reaction.
Materials:
-
2-Bromothiophene (0.245 mol)
-
Phenylmagnesium bromide (3M in diethyl ether, 0.328 mol)
-
Bis(1,3-diphenylphosphino)propane nickel(II) chloride [NiCl₂(dppp)] (catalyst, 0.7 g)
-
Dry diethyl ether (200 mL)
-
10% Hydrochloric acid solution (500 mL)
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Catalyst Setup: Under a nitrogen atmosphere, add 0.7 g of the NiCl₂(dppp) catalyst to a flask containing 200 mL of dry diethyl ether and stir.
-
Addition of Thiophene: Add 40 g (0.245 mol) of 2-bromothiophene to the catalyst mixture.
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 113 mL (0.328 mol) of phenylmagnesium bromide solution over a 20-minute period.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 16 hours.
-
Quenching: After reflux, cool the mixture and pour it into 500 mL of a 10% aqueous hydrochloric acid solution. Shake vigorously in a separatory funnel.
-
Workup: Separate the organic layer. Wash the organic layer with distilled water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a residue.
-
Purification: Purify the residue by vacuum distillation (b.p. 140 °C at 3 mm Hg) to yield the final product, which slowly solidifies upon standing.
Applications in Research and Development
Organic Electronics and Materials Science
This compound is a cornerstone building block for π-conjugated systems used in organic electronics.[3] Its structure can be readily functionalized, allowing for the tuning of electronic properties. It is a key intermediate for synthesizing larger molecules and polymers used in:
-
Organic Light-Emitting Diodes (OLEDs): Used to create materials that improve charge transport and light-emitting efficiency.[1][3]
-
Organic Photovoltaics (OPVs): Incorporated into donor or acceptor materials to enhance solar cell performance.[3]
-
Conductive Polymers: Can be polymerized to create materials for flexible electronics and sensors.[1][3]
Medicinal Chemistry and Drug Development
The thiophene ring is a common heterocycle in many pharmaceuticals. This compound derivatives are explored for various therapeutic applications due to their ability to interact with biological systems.[3] However, as previously mentioned, the metabolic activation of the thiophene ring is a significant factor in drug safety assessment.[4] Understanding the structure-toxicity relationship is crucial for designing safer and more effective thiophene-based drugs.
Handling, Storage, and Safety
This compound is a combustible solid with a flash point of 109 °C.[9] Standard personal protective equipment (eyeshields, gloves) should be used during handling. It is typically stored in a cool, dry place, often under refrigeration at 2-8 °C, to maintain its stability and purity.[3] Due to its metabolic profile, it is classified as potentially harmful if ingested or in contact with skin.[15] All handling should be performed in a well-ventilated area or fume hood.
Conclusion
This compound is a compound of fundamental importance, bridging basic organic synthesis with advanced applications in materials science and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic accessibility make it an invaluable tool for researchers. A thorough understanding of its characteristics, from spectroscopic signatures to metabolic pathways, is essential for leveraging its full potential in the development of next-generation electronics and therapeutics.
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2-Phenylthiophene molecular structure and weight
An In-depth Technical Guide to the Molecular Structure and Weight of 2-Phenylthiophene
Introduction
This compound is a heterocyclic aromatic compound that has garnered significant attention across various scientific disciplines. Structurally characterized by a phenyl group appended to a thiophene ring, this molecule serves as a pivotal building block in the realms of medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique electronic properties, stemming from the sulfur-containing aromatic ring, make it a valuable precursor for the development of pharmaceuticals, agrochemicals, and advanced organic electronic materials such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3][4]
This technical guide offers a comprehensive examination of the molecular structure and molecular weight of this compound. Designed for researchers, scientists, and drug development professionals, this document provides not only foundational data but also the scientific context behind its properties, synthesis, and handling, ensuring a thorough understanding for practical application.
Part 1: Molecular Structure and Physicochemical Properties
A molecule's utility in synthesis and its function in a final product are fundamentally dictated by its structure and physical characteristics. Understanding these aspects is critical for experimental design and material handling.
Chemical Identity
This compound is identified by several key descriptors that ensure its unambiguous classification in chemical databases and literature.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [5][6] |
| Synonyms | Thiophene, 2-phenyl-; 5-Phenylthiophene | [3][7] |
| CAS Number | 825-55-8 | [1][2][5] |
| Molecular Formula | C₁₀H₈S | [1][2][6] |
| SMILES | c1ccc(cc1)-c2cccs2 | [3][6] |
| InChI Key | PJRGDKFLFAYRBV-UHFFFAOYSA-N | [3][5][6] |
Structural Elucidation
The molecular architecture of this compound consists of a five-membered thiophene ring connected at the C2 position to a six-membered phenyl ring.[3] The thiophene ring is an electron-rich aromatic system due to the participation of the sulfur atom's lone pair electrons in the π-system. This inherent electron richness makes the thiophene moiety susceptible to electrophilic substitution reactions.[1][3] The phenyl substituent, in turn, influences the electronic distribution and steric accessibility of the thiophene ring, directing the regioselectivity of further functionalization. This structural arrangement is fundamental to its role as a versatile intermediate in creating more complex molecular frameworks.[2]
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and application in various reaction conditions. It exists as a low-melting solid, simplifying its measurement and transfer in a laboratory setting. Its relatively high boiling point indicates good thermal stability.[1]
| Property | Value | Source(s) |
| Molecular Weight | 160.23 g/mol | [1][2] |
| Appearance | White to light beige crystalline solid/powder | [1][2][8] |
| Melting Point | 34-38 °C | [1][2] |
| Boiling Point | 256 °C | [1][2] |
| Density | ~1.0645 g/cm³ | [1][8] |
| Flash Point | 109 °C | [7][8][9] |
| Solubility | Moderately soluble in organic solvents | [3] |
| Storage Temperature | 2-8 °C | [2][8] |
Part 2: Molecular Weight Determination
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions.
Calculation from Molecular Formula
The molecular weight is derived from the molecular formula, C₁₀H₈S, and the atomic weights of its constituent elements.
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
-
Sulfur (S): 1 atom × 32.06 u = 32.06 u
Total Molecular Weight = 120.11 + 8.064 + 32.06 = 160.234 g/mol
This calculated value aligns with the figures reported in chemical catalogs and databases, which typically range from 160.23 to 160.24 g/mol .[1][6] The minor variations arise from the use of different isotopic abundance data for the atomic weight calculations.
Experimental Verification
In practice, molecular weight is confirmed through mass spectrometry. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. This technique provides definitive experimental validation of the compound's identity and chemical formula.[5]
Part 3: Synthesis and Safe Handling
As a crucial intermediate, the synthesis and handling of this compound are routine procedures in many research and industrial settings. Adherence to established protocols is paramount for achieving high yields and ensuring laboratory safety.
Synthetic Protocol: Nickel-Catalyzed Cross-Coupling
A reliable method for synthesizing this compound involves a nickel-catalyzed Kumada-type cross-coupling reaction. This approach is effective for forming the key carbon-carbon bond between the thiophene and phenyl rings. The causality for this choice rests on the high efficiency and selectivity of transition metal-catalyzed cross-coupling for creating aryl-aryl bonds.
Reaction: 2-Bromothiophene + Phenylmagnesium Bromide → this compound
Step-by-Step Methodology [10]
-
Catalyst Preparation: Under an inert nitrogen atmosphere, add 0.7 g of bis(1,3-diphenylphosphino)propane-nickel(II) chloride catalyst to 200 mL of dry diethyl ether in a suitable reaction vessel and stir.
-
Reactant Addition: Add 40 g (0.245 mol) of 2-bromothiophene to the stirring mixture.
-
Grignard Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add 113 mL (0.328 mol) of phenylmagnesium bromide (3M solution in diethyl ether) over a 20-minute period.
-
Reaction Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.
-
Quenching and Extraction: Pour the cooled reaction mixture into 500 mL of a 10% aqueous hydrochloric acid solution and shake. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with distilled water, then dry it over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a residue. Purify the residue by vacuum distillation to yield the final product, this compound.[10]
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to minimize exposure.[11]
-
Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[11][13]
-
Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][8][11]
Conclusion
This compound is a foundational molecule whose utility is directly linked to its distinct molecular structure. The combination of an electron-rich thiophene core with a phenyl substituent provides a platform for extensive chemical modification, making it an indispensable intermediate in the synthesis of a wide array of functional materials and bioactive compounds. A thorough understanding of its molecular weight, physicochemical properties, and safe handling protocols, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its full potential in their work.
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A Technical Guide to the Solubility and Stability of 2-Phenylthiophene for Researchers and Drug Development Professionals
Abstract
2-Phenylthiophene is a heterocyclic aromatic compound increasingly utilized as a key building block in the synthesis of pharmaceuticals and advanced materials.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing synthetic routes, developing robust formulations, and ensuring regulatory compliance. This guide provides an in-depth analysis of this compound's solubility profile and chemical stability under various stress conditions. It offers field-proven, step-by-step protocols for the experimental determination of these parameters, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The content herein is designed to equip researchers, chemists, and formulation scientists with the critical knowledge to effectively handle, store, and utilize this compound in their research and development endeavors.
Introduction: The Significance of this compound
This compound (CAS 825-55-8), a molecule comprising a phenyl group attached to a thiophene ring, is a versatile intermediate in organic chemistry.[1] Its unique electronic properties, stemming from the electron-rich sulfur-containing ring, make it a valuable scaffold in medicinal chemistry and materials science.[2] Applications range from the synthesis of novel therapeutic agents to the development of organic semiconductors and light-emitting diodes (OLEDs).[2]
However, to fully exploit its potential, a thorough characterization of its fundamental properties is essential. Solubility dictates the choice of reaction media, purification methods, and formulation solvents, while stability determines its shelf-life, storage conditions, and potential degradation pathways. Neglecting these parameters can lead to failed experiments, impure products, and unreliable data in preclinical and clinical studies. This guide serves as a comprehensive resource for investigating and understanding these critical attributes.
Physicochemical Profile
A foundational understanding of this compound's intrinsic properties is the first step in predicting its behavior. These characteristics, summarized in Table 1, influence both its solubility in various media and its susceptibility to degradation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈S | [1][2] |
| Molecular Weight | 160.24 g/mol | [3][4] |
| Appearance | White to light beige/yellowish crystalline solid | [1][2] |
| Melting Point | 34-36 °C | [1][4] |
| Boiling Point | 256 °C | [1][4] |
| CAS Number | 825-55-8 | [1][2] |
| Storage Temperature | 2-8°C |
Solubility Profile of this compound
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This compound, with its aromatic rings, is predominantly nonpolar in character. This structure suggests it will exhibit good solubility in organic solvents and limited solubility in aqueous media.[5]
Predicted Solubility in Common Solvents
Based on its molecular structure, a qualitative prediction of solubility in various solvent classes can be made. This is invaluable for initial solvent screening for synthesis, chromatography, and formulation.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | Similar nonpolar aromatic and aliphatic nature. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions can solvate the molecule effectively.[2] |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding capability of the solvent is less effective for the nonpolar solute. |
| Aqueous | Water, Buffers (pH 3-9) | Low to Insoluble | The nonpolar nature of this compound prevents effective solvation by highly polar water molecules. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is a globally recognized, robust technique for determining the equilibrium solubility of a compound. By agitating an excess of the solid compound in the solvent for an extended period, we ensure that the solution reaches saturation, providing a true measure of its solubility limit at a given temperature.
Protocol:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected test solvent.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. The extended time ensures equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For faster separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method (see Section 5) against a standard calibration curve of this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Self-Validation: The protocol's integrity is maintained by visually confirming the presence of undissolved solid in each vial before sampling, which verifies that saturation was achieved.
Workflow for Solubility Assessment
Caption: Workflow for the experimental determination of solubility.
Stability Profile and Forced Degradation
Understanding a molecule's intrinsic stability is a critical requirement mandated by regulatory bodies like the ICH.[6] Forced degradation (or stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[6][7] The goal is to induce a target degradation of 5-20%, as this provides sufficient levels of degradants for detection without being unrealistic.[7][8]
Forced Degradation Protocol
Causality: This protocol exposes this compound to a range of harsh conditions (acid, base, oxidation, heat, light) to accelerate its degradation.[6] This simulates the potential stresses a compound might experience during its lifecycle and provides a worst-case scenario for stability.
| Stress Condition | Reagent / Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | Tests for susceptibility to breakdown in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at 60°C | Tests for susceptibility to breakdown in alkaline environments. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Simulates oxidative stress; thiophene's sulfur atom can be a target.[6] |
| Thermal | 80°C (in solid state and solution) | 48-72 hours | Evaluates intrinsic thermal stability. |
| Photolytic | ICH-compliant light chamber (≥1.2 million lux-hours and ≥200 watt-hours/m²) | As per ICH Q1B | Assesses degradation upon exposure to light.[6] |
Protocol:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile (or another suitable solvent) at a concentration of ~1 mg/mL.
-
Stress Sample Preparation:
-
Hydrolysis: Mix 1 mL of stock solution with 1 mL of the acidic or basic solution.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of the oxidative solution.
-
Thermal (Solution): Place a sealed vial of the stock solution in an oven.
-
Thermal (Solid): Place a sample of solid this compound in an oven.
-
Photolytic: Expose both solid and solution samples in a photostability chamber.
-
-
Control Samples: Prepare a "time zero" sample by diluting the stock solution. Prepare a control sample (stock solution kept at 2-8°C) to be analyzed alongside the stressed samples.
-
Incubation: Incubate the samples for the specified duration and temperature.
-
Neutralization (for Hydrolysis): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. This step is crucial to halt the degradation reaction before analysis.
-
Analysis: Analyze all samples (stressed, control, and time-zero) using a stability-indicating HPLC method.
Self-Validation: The comparison against the "time zero" and control samples allows for accurate calculation of the percentage degradation and ensures that any observed changes are due to the stress condition and not sample handling or storage. A mass balance calculation (Assay % + Total Impurities %) approaching 100% helps validate that all major degradants are being detected.[8]
Potential Degradation Pathways
While specific degradation pathways for this compound must be confirmed experimentally (e.g., via LC-MS), the chemistry of the thiophene ring suggests potential vulnerabilities. The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide or sulfone.[6] Furthermore, electrophilic attack on the electron-rich thiophene ring could occur under harsh acidic conditions.
Caption: Potential degradation pathways for this compound.
Stability-Indicating Analytical Method: RP-HPLC
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[9][10] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose.
Protocol for HPLC Method Development
Causality: The goal is to achieve baseline separation between the main this compound peak and all peaks corresponding to degradation products. A C18 column is a versatile starting point due to its hydrophobic stationary phase, which is well-suited for retaining nonpolar molecules like this compound. A gradient elution (changing the mobile phase composition over time) is often necessary to elute both the parent compound and its potentially more polar degradants within a reasonable runtime.
Initial Method Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Good starting point for retaining nonpolar analytes.[9][11] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shape for acidic/basic analytes. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |
| Gradient | Start at 40% B, ramp to 90% B over 20 min, hold for 5 min, return to initial | A shallow gradient allows for the separation of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[9] |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 280 nm | Wavelength where thiophene derivatives often show strong absorbance.[9] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Method Validation (as per ICH Q2(R1)): Once developed, the method must be validated for:
-
Specificity: Proven by analyzing forced degradation samples and demonstrating peak purity using a Diode Array Detector (DAD).
-
Linearity: A linear relationship between concentration and peak area over a defined range (e.g., 5-15 µg/mL).[9]
-
Accuracy & Precision: Ensuring the method gives correct results (accuracy) consistently (precision).[9]
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.
-
Robustness: The method's reliability when small, deliberate changes are made to parameters (e.g., flow rate ±0.1 mL/min).
Practical Recommendations and Conclusion
Handling and Storage:
-
Based on its physical properties, this compound should be stored as a solid in a well-sealed container under refrigerated conditions (2-8°C) to minimize potential thermal degradation.
-
It should be protected from prolonged exposure to light.
Conclusion: this compound is a compound of significant interest with a favorable physicochemical profile for applications in organic synthesis. It is a solid at room temperature with good thermal stability and is readily soluble in common organic solvents.[1] However, it is susceptible to degradation under oxidative and potentially strong hydrolytic and photolytic conditions. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly characterize the solubility and stability of this compound, ensuring the generation of reliable, high-quality data essential for successful drug development and materials science innovation.
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Introduction: The Significance of the Phenyl-Thiophene Moiety
An In-Depth Technical Guide to the Synthesis of 2-Phenylthiophene for Researchers
This compound is a heterocyclic aromatic compound that serves as a vital structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-rich thiophene ring coupled with a phenyl group, make it a valuable building block for synthesizing a range of complex molecules.[1] Derivatives of this compound are integral to the development of novel pharmaceuticals, agrochemicals, and high-performance organic semiconductor materials used in advanced electronics like Organic Light-Emitting Diodes (OLEDs).[1][3][4]
This guide is designed for researchers, scientists, and drug development professionals who, while experienced in chemistry, may be new to this specific synthesis. It provides a detailed, field-proven perspective on the most reliable and accessible methods for preparing this compound, focusing on the causality behind experimental choices to ensure both success and safety.
Strategic Selection of a Synthetic Pathway
For the synthesis of an aryl-heteroaryl compound like this compound, several methods exist. The choice of pathway is a critical decision dictated by factors such as the availability and cost of starting materials, reaction scale, robustness of the methodology, and safety considerations. For beginners, the most direct and reliable approach is through modern cross-coupling reactions.
This guide will focus primarily on the Suzuki-Miyaura Cross-Coupling reaction , a Nobel Prize-winning method renowned for its versatility, high yields, and tolerance of a wide range of functional groups.[5] We will also briefly discuss the Paal-Knorr Thiophene Synthesis as a classical, alternative approach to understand the fundamental construction of the thiophene ring itself.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (in this case, phenylboronic acid) and an organohalide (2-bromothiophene or 2-iodothiophene).[5][6] It is the industry-standard method for creating C(sp²)-C(sp²) bonds.
The "Why": Understanding the Catalytic Cycle
The reaction's efficacy hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the 2-halothiophene. This is often the rate-determining step and converts Pd(0) to a Pd(II) complex.[6][7] The reactivity of the halide is crucial here, with the bond strength dictating the ease of this step (C-I > C-Br > C-Cl).[8]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄).[9] The base forms a boronate species, which enhances the nucleophilicity of the phenyl group, facilitating its transfer to the electrophilic Pd(II) center.[7][9]
-
Reductive Elimination : The two organic groups (phenyl and thienyl) on the palladium complex couple and are expelled, forming the desired this compound product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[10][11]
Materials & Reagents
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Amount | Moles (mmol) | Key Role |
| 2-Bromothiophene | 163.04 | 1.63 g | 10.0 | Electrophile |
| Phenylboronic Acid | 121.93 | 1.46 g | 12.0 | Nucleophile (1.2 eq) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.347 g | 0.3 (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base (2.0 eq) |
| 1,2-Dimethoxyethane (DME) | 90.12 | 40 mL | - | Organic Solvent |
| Water | 18.02 | 10 mL | - | Co-solvent for Base |
Step-by-Step Methodology
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiophene (10.0 mmol), phenylboronic acid (12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.3 mmol), and potassium carbonate (20.0 mmol).
-
Scientist's Insight: Using a slight excess (1.2 equivalents) of the boronic acid helps to drive the reaction to completion, compensating for any potential side reactions like protodeboronation. The catalyst loading of 3 mol% is a robust starting point for this type of coupling.[10]
-
-
Solvent Addition & Degassing : Add 1,2-dimethoxyethane (40 mL) and water (10 mL). Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.
-
Causality: Degassing is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. The biphasic DME/water system is effective because it dissolves both the organic substrates and the inorganic base.[12]
-
-
Reaction Execution : Under a positive pressure of nitrogen, heat the reaction mixture to 80-85 °C using an oil bath. Stir vigorously for 12-16 hours.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot from the reaction mixture. The disappearance of the 2-bromothiophene starting material indicates completion.
-
-
Workup : After cooling to room temperature, dilute the mixture with water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification (Primary) : Combine the organic layers, wash with brine (50 mL) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Secondary) : The crude product, a yellowish oil or solid, can be further purified.
-
Column Chromatography : Purify on a silica gel column using hexane or petroleum ether as the eluent to afford the product as a colorless oil which solidifies upon standing.[10]
-
Vacuum Distillation : For larger scales, the crude residue can be distilled under vacuum (b.p. 140 °C at 3 mmHg) to yield pure this compound.[13]
-
Method 2: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[14][15] To synthesize this compound via this route, the required starting material would be 1-phenyl-1,4-butanedione .
The "Why": Understanding the Mechanism
The reaction involves the condensation of the 1,4-dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[14][16] These reagents serve a dual purpose: they act as both a source of sulfur and a powerful dehydrating agent to drive the final cyclization and aromatization.[15][16]
The proposed mechanism involves the initial conversion of the carbonyl oxygens to thiocarbonyls, followed by enolization (or thioenolization) and intramolecular cyclization, and finally dehydration to form the aromatic thiophene ring.[15][17]
Visualizing the Mechanism: Paal-Knorr Thiophene Synthesis
Caption: A simplified workflow for the Paal-Knorr thiophene synthesis.
Conceptual Protocol
-
Reaction Setup : A mixture of 1-phenyl-1,4-butanedione and phosphorus pentasulfide (or Lawesson's reagent) in an anhydrous high-boiling solvent like toluene or xylene is prepared in a flask equipped for heating under reflux.
-
Execution : The mixture is heated to reflux for several hours.
-
Safety Warning : This reaction vigorously produces hydrogen sulfide (H₂S), a highly toxic and flammable gas with the smell of rotten eggs.[14] The entire procedure MUST be conducted in a well-ventilated fume hood.
-
-
Workup & Purification : After cooling, the reaction is carefully quenched, typically with an aqueous base solution. The product is then extracted with an organic solvent, dried, and purified by distillation or chromatography.
While historically significant, the harsh conditions and the generation of toxic H₂S make the Paal-Knorr synthesis less favorable than the Suzuki coupling for beginners.
Product Characterization and Data
Pure this compound is a white to light beige crystalline solid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈S | [1][18] |
| Molecular Weight | 160.24 g/mol | [1][19] |
| Melting Point | 34-36 °C | [1][19] |
| Boiling Point | ~256 °C (at 760 mmHg) | [1][19] |
| Appearance | White to light beige crystalline solid | [1] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz) : The spectrum will show characteristic signals for the phenyl protons (multiplets between ~7.2-7.6 ppm) and the three thiophene protons (doublets of doublets between ~7.0-7.3 ppm).[20]
-
¹³C NMR : Will show distinct signals for the 10 carbons in the molecule.[18]
-
Mass Spectrometry (GC-MS) : The molecular ion peak (M⁺) will be observed at m/z = 160.[18]
Core Safety & Handling
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[21][22]
-
Flammability : Thiophene and many organic solvents (diethyl ether, DME, hexane) are highly flammable.[3][23] All operations should be performed away from ignition sources in a chemical fume hood.[3][21]
-
Reagent Toxicity : Handle organohalides, palladium catalysts, and boronic acids with care. Avoid inhalation and skin contact.[21] Consult the Safety Data Sheet (SDS) for each chemical before use.[22][23]
-
Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing residues from the palladium catalyst, in accordance with institutional and local regulations.[21][24]
Conclusion
For the beginner-to-intermediate chemist, the Suzuki-Miyaura cross-coupling offers a highly reliable, efficient, and versatile pathway to this compound. Its mild conditions and broad substrate scope have made it a cornerstone of modern organic synthesis. By understanding the fundamental principles of the catalytic cycle and adhering to rigorous experimental and safety protocols, researchers can confidently and successfully synthesize this important molecular scaffold for applications in drug discovery and beyond.
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An In-depth Technical Guide to 2-Phenylthiophene Derivatives
Introduction: The Significance of the 2-Phenylthiophene Scaffold
In the vast landscape of heterocyclic chemistry, the this compound scaffold has emerged as a privileged structure of remarkable versatility. Comprising a sulfur-containing, five-membered aromatic thiophene ring directly coupled to a phenyl group, this deceptively simple molecule is a cornerstone for innovation in both medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the conjugated π-system spanning both aromatic rings, combined with its synthetic tractability, make it an ideal platform for developing a vast array of functional derivatives.[3][4]
This guide provides an in-depth exploration of this compound derivatives, moving from their fundamental physicochemical properties and synthesis to their high-impact applications. We will examine the causal relationships between molecular structure and function, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties: The Foundation of Functionality
The utility of this compound derivatives is intrinsically linked to their electronic and photophysical characteristics. The fusion of the electron-rich thiophene ring with the phenyl group creates a conjugated system that governs their behavior.[2]
-
Electronic Structure and Conjugation: The π-electron systems of the thiophene and phenyl rings are delocalized across the C-C single bond that connects them. This extended conjugation lowers the HOMO-LUMO energy gap, which is a critical factor for applications in organic electronics.[5] The degree of conjugation, and thus the electronic properties, can be precisely tuned by adding electron-donating or electron-withdrawing substituents to either ring.
-
Photophysical Properties: Many this compound derivatives exhibit strong fluorescence.[3] The absorption and emission wavelengths are highly sensitive to the substitution pattern and the surrounding environment. This tunability makes them excellent candidates for fluorescent probes and as active components in Organic Light-Emitting Diodes (OLEDs).[3][4] The introduction of heavy atoms or specific functional groups can also promote intersystem crossing, leading to phosphorescence and applications in photodynamic therapy.[5]
Synthesis of the this compound Core: Building the Scaffold
The construction of the this compound core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, functional group tolerance, and regiochemical control.
Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is the most prevalent method due to its mild reaction conditions, the commercial availability of a vast library of boronic acids, and the non-toxic nature of its boron-containing byproducts.[6]
Causality: The choice of a Suzuki coupling is often driven by its robustness. The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling between an aryl halide (like 2-bromothiophene) and an aryl boronic acid (like phenylboronic acid) in the presence of a base.[6][7] The base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis[6][8]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure this compound derivative.
Applications in Medicinal Chemistry: A Scaffold for Bioactivity
The this compound moiety is a bioisostere of biphenyl and other aromatic systems, allowing it to interact with various biological targets while offering unique physicochemical properties.[8] This has led to its incorporation into numerous therapeutic agents.
Anticancer Agents
Thiophene derivatives have shown significant potential as anticancer agents, acting through mechanisms such as enzyme inhibition and DNA binding.[9][10][11][12]
-
Mechanism of Action: Certain glycosylated 2-phenyl-benzo[b]thiophenes have been shown to bind to DNA and exhibit cytotoxicity against several cancer cell lines at low micromolar concentrations.[9] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents are critical for both DNA binding affinity and cytotoxic effects.[9] For example, some derivatives act as Topoisomerase II (TopoII) inhibitors, a key target in cancer therapy.[13]
-
Structure-Activity Relationship (SAR): Studies on 2,5-biaryl-3-hexylthiophenes found that derivatives like 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene showed potent activity against 4T1 breast cancer cells, while 2,5-bis(4-methylphenyl)-3-hexylthiophene was most active against MCF-7 cells.[6] This highlights how subtle changes to the phenyl ring substituent can drastically alter potency and selectivity.[6]
Anti-inflammatory and Enzyme Inhibitors
The scaffold is also prominent in the development of anti-inflammatory drugs and specific enzyme inhibitors.[11] For instance, novel 2-amino-3-carboxy-4-phenylthiophenes have been identified as potent and selective inhibitors of atypical protein kinase C (aPKC), a target implicated in inflammation and vascular permeability.[14][15] SAR studies in this series demonstrated that electron-donating groups on the 4-phenyl moiety were crucial for inhibitory activity, with the most effective compounds showing EC50 values in the low nanomolar range in cellular assays.[15]
Table 1: Summary of Bioactivity for Selected this compound Derivatives
| Derivative Class | Therapeutic Area | Target/Mechanism | Key SAR Finding | Reference |
| Glycosylated Benzo[b]thiophenes | Anticancer | DNA Binding, Cytotoxicity | Amino sugar moiety enhances activity | [9] |
| 2,5-Biaryl-3-hexylthiophenes | Anticancer | Cytotoxicity | Substituents on phenyl rings dictate potency and selectivity | [6] |
| 2-Amino-3-carboxy-4-phenylthiophenes | Anti-inflammatory | aPKC Inhibition | Electron-donating groups on the C-4 aryl moiety are required | [14][15] |
Applications in Materials Science: Building Blocks for Organic Electronics
The rigid, planar, and conjugated nature of this compound derivatives makes them exceptional candidates for organic semiconductors, finding use in OLEDs, Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4][16]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, these materials can function as hole-transporting layers (HTLs), electron-transporting layers (ETLs), or as the emissive layer (EML) itself.[16] Their high charge carrier mobility facilitates the efficient movement of electrons and holes, while their tunable fluorescence allows for the generation of light across the visible spectrum.[17]
Organic Field-Effect Transistors (OFETs)
For OFETs, the ability of this compound derivatives to self-assemble into ordered, crystalline structures is paramount.[18] This structural organization, particularly the π-π stacking between adjacent molecules, creates efficient pathways for charge transport, which is essential for high-performance transistors.[19] The synthetic versatility of these compounds allows for precise control over their molecular structure to optimize these packing arrangements and enhance charge carrier mobility.[19] Thiophene-based materials like poly(3-hexylthiophene) (P3HT) are benchmarks in the OFET field due to their high charge carrier mobility and excellent on/off ratios.[18]
Essential Characterization Techniques
A thorough characterization is essential to confirm the structure and purity of synthesized derivatives and to understand their properties.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are indispensable for verifying the chemical structure and molecular weight of the synthesized compounds.[20][21][22] Fourier-Transform Infrared (FT-IR) spectroscopy helps identify key functional groups.[21][22]
-
Photophysical Analysis: UV-Visible Spectroscopy is used to determine the absorption properties and calculate the HOMO-LUMO gap. Fluorescence Spectroscopy measures the emission spectrum and quantum yield, which are critical for optoelectronic applications.
-
Electrochemical Analysis: Cyclic Voltammetry (CV) is used to determine the oxidation and reduction potentials, providing direct insight into the HOMO and LUMO energy levels.
Future Outlook and Challenges
The field of this compound derivatives continues to evolve rapidly. In medicinal chemistry, the focus is on developing derivatives with higher potency and selectivity while minimizing off-target effects and toxicity.[23] This involves creating more complex structures and exploring novel biological targets. In materials science, the primary challenges are to improve the efficiency, stability, and lifetime of organic electronic devices.[24] Future work will likely focus on creating novel polymeric and dendritic structures based on the this compound core to enhance performance and enable new applications in flexible and wearable electronics.[19]
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Navigating the Nuances of 2-Phenylthiophene: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
The Chemical Profile of 2-Phenylthiophene: More Than Meets the Eye
This compound (CAS No. 825-55-8) is a white to light beige crystalline solid with a melting point of 34-36°C and a boiling point of approximately 256°C.[1][2] Its molecular structure, featuring a sulfur-containing thiophene ring bonded to a phenyl group, is the very source of its utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials.[1] However, this same electron-rich, aromatic system dictates its reactivity and toxicological profile, necessitating a nuanced understanding for safe laboratory practice.[1]
The thiophene moiety, in particular, is a "structural alert" in medicinal chemistry.[1] The sulfur atom can be metabolized in vivo by cytochrome P450 enzymes to form reactive, electrophilic intermediates such as S-oxides and epoxides. These metabolites are implicated in the hepatotoxicity observed with some thiophene-containing drugs. This metabolic activation underscores the critical importance of minimizing all routes of exposure—inhalation, ingestion, and dermal contact—as even seemingly minor exposures can initiate a cascade of toxicological events.
Hazard Identification and Risk Mitigation: A Proactive Stance
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] The following table summarizes its key hazard information and provides the rationale for recommended safety measures.
| Hazard | GHS Classification | Causality and Field Insights | Recommended Mitigation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | The lipophilic nature of this compound facilitates its absorption through the skin and mucous membranes. Once absorbed, the primary concern is the metabolic activation of the thiophene ring in the liver, which can lead to cellular damage. Inhalation of the dust can cause respiratory tract irritation.[4] | Handle exclusively in a certified chemical fume hood to prevent inhalation of dust.[5] Utilize appropriate personal protective equipment (PPE), including double-layered nitrile gloves and a properly fitted lab coat, to prevent skin contact.[3] |
| Skin Irritation | Category 2 | Prolonged or repeated contact can defat the skin, leading to irritation and dermatitis. The aromatic nature of the compound can also elicit localized inflammatory responses. | Avoid direct contact with the skin. In case of contact, wash the affected area immediately and thoroughly with soap and water.[3] |
| Eye Irritation | Category 2A | As a fine crystalline solid, dust particles can cause mechanical irritation to the eyes. Chemical irritation is also a risk upon contact. | Wear chemical safety goggles or a face shield when handling this compound.[3] |
| Reactivity with Strong Oxidizing Agents | Not Classified | The electron-rich thiophene ring is susceptible to oxidation.[1] Reaction with strong oxidizing agents can be highly exothermic and may lead to the formation of unstable and potentially explosive compounds. | Store this compound away from strong oxidizing agents such as nitrates, perchlorates, and peroxides. |
| Reactivity with Strong Bases | Not Classified | While generally stable, strong bases can deprotonate positions on the thiophene ring, potentially leading to undesired side reactions. | Avoid mixing with strong bases unless part of a validated synthetic protocol. |
| Hazardous Decomposition | Not Classified | Upon combustion, this compound will produce toxic and corrosive sulfur oxides (SOx), in addition to carbon monoxide and carbon dioxide.[3] | In case of fire, use a carbon dioxide, dry chemical, or foam extinguisher.[3] Firefighters should wear self-contained breathing apparatus to protect against toxic fumes. |
Personal Protective Equipment (PPE): A Non-Negotiable Last Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table provides specific recommendations based on the known hazards.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-layered nitrile gloves | Nitrile provides good resistance to a range of organic chemicals.[6][7] Double-gloving is recommended as a precaution against undetected pinholes and to allow for the safe removal of the outer glove if it becomes contaminated. Change gloves immediately if contact with this compound occurs. |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard | Goggles provide a seal around the eyes, offering protection from dust and potential splashes.[3] |
| Body Protection | Flame-resistant lab coat with full-length sleeves | A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is an added precaution due to the flammability of many organic solvents used with this compound. |
| Respiratory Protection | NIOSH-approved N95 respirator for dusts | When handling the solid outside of a fume hood (not recommended), an N95 respirator will provide protection against inhaling fine particles.[2] For operations that may generate significant dust, a powered air-purifying respirator (PAPR) may be necessary.[8] |
Laboratory Handling and Storage: Engineering Controls and Best Practices
A proactive approach to safety begins with robust engineering controls and standardized handling procedures.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Handling Protocols
-
Preparation: Before handling, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer:
-
Perform these operations in a fume hood.
-
To minimize dust generation, handle the solid gently. Avoid scooping or pouring in a manner that creates airborne particles.
-
Use a disposable weigh boat and clean spatulas.
-
-
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
-
Post-Handling:
-
Thoroughly clean all equipment after use.
-
Wipe down the work area in the fume hood.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[3]
-
Store away from strong oxidizing agents and strong bases.[3]
-
Refrigeration (2-8°C) is recommended for long-term storage to maintain purity.[2]
Emergency Procedures: Preparedness is Key
Spills
The appropriate response to a this compound spill depends on its size and location.
Minor Spill (inside a chemical fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9]
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all cleanup materials in a sealed container for hazardous waste disposal.
Major Spill (outside a chemical fume hood or a large quantity):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Provide them with the identity of the spilled material and a copy of the SDS.
Fire
-
In case of a small fire, use a Class D fire extinguisher (for combustible solids) or a carbon dioxide extinguisher.[3]
-
For a larger fire, evacuate the area and activate the fire alarm.
-
Be aware that burning this compound will produce toxic sulfur oxides.[3]
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Waste Disposal: Environmental Responsibility
All this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste (solutions): Collect in a labeled, sealed container compatible with the solvent used.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Your institution's EHS department can provide specific guidance. For sulfur-containing solid waste, some jurisdictions may have specific guidelines regarding land disposal, which may involve neutralization with lime or limestone to prevent soil acidification.[10]
Logical Relationships and Workflows
Experimental Workflow for Handling this compound
Caption: Decision-making process for responding to a this compound spill.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylthiophene
Abstract
This technical guide provides a comprehensive exploration of the electrophilic substitution reactions of 2-phenylthiophene, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] This document delves into the electronic properties of the this compound scaffold, elucidating the principles of reactivity and regioselectivity that govern its transformations. Detailed mechanistic discussions and field-proven experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation, are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this compound chemistry.
Introduction: The this compound Scaffold
This compound is an aromatic heterocyclic compound featuring a thiophene ring substituted with a phenyl group at the 2-position.[1][3] This unique structural arrangement, with a molecular formula of C10H8S, gives rise to a distinct electronic profile that dictates its chemical behavior.[1] The molecule is typically a white to light beige crystalline solid with a melting point of 34-36°C and a boiling point of approximately 256°C.[1][2][4]
The thiophene ring is an electron-rich aromatic system, more reactive towards electrophiles than benzene.[5][6] This heightened reactivity is attributed to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the σ-complex or Wheland intermediate) formed during electrophilic attack.[5] The phenyl group, also an aromatic system, further influences the electronic distribution within the molecule. Understanding the interplay of these two moieties is crucial for predicting the outcomes of electrophilic substitution reactions.
Core Principles: Reactivity and Regioselectivity
The central question in the electrophilic substitution of this compound is twofold: how reactive is the molecule, and where will the incoming electrophile attack? The answers lie in the combined electronic effects of the thiophene ring and the phenyl substituent.
The Activating Nature of the Thiophene Ring
The thiophene ring is an activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to benzene.[5][6] This is due to the electron-donating character of the sulfur atom, which enriches the π-electron system of the ring. Electrophilic attack on the thiophene ring is highly regioselective, with a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4).[5][7] This preference is a direct consequence of the greater resonance stabilization of the σ-complex formed upon attack at the α-position, which can be depicted by three resonance structures, as opposed to the two resonance structures for β-attack.[5][7]
Directing Effects in this compound
In this compound, the C2 position is occupied by the phenyl group. Therefore, electrophilic attack is directed to the remaining positions on the thiophene ring (C3, C4, and C5) and the phenyl ring. The primary determinant of regioselectivity is the stability of the carbocationic intermediate.
Attack on the thiophene ring is overwhelmingly favored at the C5 position . This is because the C5 position is an α-position of the thiophene ring, and attack at this site leads to a more stable Wheland intermediate, with the positive charge delocalized over both the thiophene and phenyl rings.
Attack at the C3 and C4 positions (β-positions) is significantly less favored due to the formation of less stable intermediates.[7]
The phenyl group is also susceptible to electrophilic attack. The thiophene ring acts as an ortho-, para-directing group for the phenyl ring.[8][9][10][11] Therefore, substitution on the phenyl ring is expected to occur at the ortho and para positions relative to the point of attachment to the thiophene ring. However, due to the higher intrinsic reactivity of the thiophene ring, substitution on the thiophene moiety is generally the major pathway under most conditions.
The following diagram illustrates the preferential sites of electrophilic attack on this compound.
Caption: Preferential sites for electrophilic attack on this compound.
Key Electrophilic Substitution Reactions
This section details the methodologies and mechanistic underpinnings of several crucial electrophilic substitution reactions performed on this compound.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring and is a fundamental transformation in organic synthesis. Due to the high reactivity of the thiophene ring, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) can lead to degradation.[12] Milder reagents are therefore preferred.
Reaction Scheme:
Experimental Protocol: Nitration of this compound
A well-established method for the nitration of thiophene and its derivatives involves the use of nitric acid in acetic anhydride.[13][14]
-
Reagent Preparation: Prepare a solution of fuming nitric acid in acetic anhydride, maintaining a low temperature (e.g., 10°C) to control the exothermic reaction.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound in acetic anhydride.
-
Addition: Cool the this compound solution to 10°C. Slowly add the nitric acid/acetic anhydride solution dropwise, ensuring the temperature does not exceed room temperature. A rapid temperature increase can lead to oxidation and reduced yields.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to separate the isomers.
Mechanism of Nitration:
The nitrating agent in this reaction is the acetyl nitrate intermediate, which generates the nitronium ion (NO₂⁺) as the active electrophile. The electrophilic attack then proceeds via the general mechanism of electrophilic aromatic substitution.
Caption: Simplified workflow for the nitration of this compound.
Data Summary: Nitration of Thiophenes
| Substrate | Nitrating Agent | Major Product(s) | Yield (%) | Reference |
| Thiophene | HNO₃/(CF₃CO)₂O | 2-Nitrothiophene | 78 | [15] |
| Thiophene | HNO₃/Ac₂O | 2-Nitrothiophene | 70-85 | [13] |
Note: Specific yield data for the nitration of this compound can vary depending on the precise reaction conditions.
Halogenation
Halogenation, the introduction of a halogen atom (Cl, Br, I), is another pivotal reaction. As with nitration, the high reactivity of the thiophene ring necessitates the use of mild halogenating agents to avoid poly-substitution and degradation.
Reaction Scheme (Bromination):
Experimental Protocol: Bromination of this compound
N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the selective monobromination of activated aromatic rings like thiophene.[16]
-
Reaction Setup: In a round-bottomed flask protected from light, dissolve this compound in a suitable solvent such as a mixture of acetic acid and acetic anhydride.
-
Reagent Addition: Add N-bromosuccinimide portion-wise to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the organic layer with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Summary: Halogenation of Thiophenes
| Substrate | Halogenating Agent | Major Product | Yield (%) | Reference |
| 3-Alkylthiophene | N-Bromosuccinimide | 2-Bromo-3-alkylthiophene | High | [16] |
| 2-Acetylthiophene | N-Bromosuccinimide | 2-Acetyl-5-bromothiophene | 82 | [17] |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring and is a key method for forming carbon-carbon bonds. The reaction is typically catalyzed by a Lewis acid.
Reaction Scheme:
Experimental Protocol: Acylation of this compound
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride or zinc bromide) in a dry, non-polar solvent like dichloromethane or carbon disulfide.
-
Acylating Agent Addition: Add the acylating agent (e.g., an acyl chloride or anhydride) dropwise to the cooled suspension.
-
Substrate Addition: Dissolve this compound in the same dry solvent and add it slowly to the reaction mixture, maintaining a low temperature.
-
Reaction Progression: Allow the reaction to stir at a controlled temperature (often room temperature or slightly elevated) until completion, as monitored by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash it with water, a sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the product by distillation, recrystallization, or column chromatography.
Mechanism of Friedel-Crafts Acylation:
The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion. This is then attacked by the electron-rich thiophene ring.
Caption: Logical flow of the Friedel-Crafts acylation reaction.
Data Summary: Acylation of Thiophene
| Acylating Agent | Lewis Acid | Product | Yield (%) | Reference |
| Acetic Anhydride | Hβ zeolite | 2-Acetylthiophene | 98.6 | [18] |
| N-Acylbenzotriazoles | ZnBr₂ or TiCl₄ | 2-Acylthiophenes | 58-97 | [19] |
| Acetic Anhydride | Zinc Chloride | 2-Acetylthiophene | 48-77 | [20] |
Conclusion
The electrophilic substitution reactions of this compound are governed by the activating, α-directing nature of the thiophene ring. The primary site of substitution is the C5 position, leading to the formation of 5-substituted-2-phenylthiophene derivatives. The choice of reagents and reaction conditions is critical to achieve high yields and selectivity, with milder conditions generally being favored to prevent degradation of the electron-rich thiophene nucleus. The protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis and functionalization of this important heterocyclic scaffold, enabling further advancements in drug discovery and materials science.
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The Rising Therapeutic Potential of Phenylthiophene Derivatives: A Technical Guide to Unlocking Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The confluence of synthetic chemistry and pharmacology has unveiled a treasure trove of heterocyclic compounds with profound implications for human health. Among these, the phenylthiophene scaffold has emerged as a privileged structure, a versatile backbone for the design and development of novel therapeutic agents. Its unique electronic and structural properties have enabled the creation of a diverse library of derivatives exhibiting a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of phenylthiophene derivatives, delving into their mechanisms of action, structure-activity relationships, and the detailed experimental protocols required to assess their potential. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate this promising area of medicinal chemistry.
The Phenylthiophene Core: A Privileged Scaffold in Medicinal Chemistry
The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone of many commercially available drugs, including the antiplatelet agent Clopidogrel and the anti-inflammatory drug Suprofen.[1] The incorporation of a phenyl group onto this thiophene core dramatically influences the molecule's steric and electronic properties, creating a lipophilic and conformationally flexible scaffold that can effectively interact with a variety of biological targets.[2] This inherent "drug-likeness" has spurred extensive research, revealing a remarkable diversity of pharmacological effects.
This guide will systematically explore the most significant and well-documented biological activities of phenylthiophene derivatives:
-
Antimicrobial Activity: Combating the growing threat of drug-resistant pathogens.
-
Anticancer Activity: Offering new avenues for targeting cancer cell proliferation and survival.
-
Anti-inflammatory Activity: Providing potential solutions for a range of inflammatory conditions.
-
Antiviral Activity: Addressing the persistent challenge of viral infections.
For each of these activities, we will dissect the underlying mechanisms, explore the critical structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols to enable their rigorous evaluation.
Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance
The relentless rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Phenylthiophene derivatives have shown considerable promise in this arena, with studies demonstrating their efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3][4]
Mechanism of Action: Disrupting Bacterial Integrity and Processes
The antimicrobial action of phenylthiophene derivatives is often multifaceted. Some derivatives have been shown to disrupt bacterial cell membrane integrity, leading to increased permeability and subsequent cell death.[4] This mechanism is particularly significant as it can be effective against bacteria that have developed resistance to traditional antibiotics targeting intracellular processes.
Furthermore, molecular docking studies have suggested that these compounds can bind to and inhibit the function of essential bacterial proteins, such as outer membrane porins, which are crucial for nutrient uptake and waste removal.[4] By blocking these channels, the derivatives effectively starve the bacteria and disrupt their homeostasis.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of phenylthiophene derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact activity. For instance, the presence of electron-withdrawing groups like halogens (e.g., chlorine) can enhance antibacterial activity.[4]
-
Amide Linkages: The incorporation of an amide group at position 2 of the thiophene ring has been shown to be a critical feature for potent antimicrobial effects.[4]
-
Side Chains: The addition of specific side chains, such as pyridine moieties, can dramatically improve antimicrobial efficacy.[5][6]
These SAR insights are crucial for the rational design of new and more potent antimicrobial phenylthiophene derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, using the broth microdilution method. This is a gold-standard technique for assessing antimicrobial susceptibility.[7]
Causality and Self-Validation: This protocol is designed to be a self-validating system. The inclusion of a positive control (a known antibiotic) validates the susceptibility of the test organism and the assay conditions. The negative control (broth only) ensures the sterility of the medium, while the vehicle control (broth with the compound's solvent) confirms that the solvent itself does not inhibit microbial growth. The use of a 0.5 McFarland standard ensures a consistent and reproducible inoculum density, which is critical for accurate MIC determination.
Materials:
-
Phenylthiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Colistin-Resistant Acinetobacter baumannii)[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates[7]
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (e.g., Gentamicin, Ampicillin)[5]
-
Negative control (broth only)
-
Vehicle control (broth with solvent, e.g., DMSO)
-
2,3,5-triphenyl-tetrazolium chloride (TTC) solution (optional, for viability indication)[7]
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the phenylthiophene derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[7]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[7]
-
Add 100 µL of the compound stock solution to the first well of each test row.[7]
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[7]
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including the positive and vehicle control wells. The final volume in each well will be 200 µL.[7]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[7]
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm.[7]
-
If using TTC, the addition of 20 µL of a 0.5% solution and further incubation for 2 hours will result in a red color in wells with viable bacteria. The MIC is the lowest concentration where no color change is observed.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Col-R A. baumannii MIC₅₀ (mg/L)[4] |
| Phenylthiophene Derivative 1 | 16 | ||
| Phenylthiophene Derivative 2 | 32 | ||
| Gentamicin (Positive Control) |
Anticancer Activity: Targeting the Hallmarks of Cancer
Phenylthiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[8][9][10] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
A prominent mechanism of action for many anticancer phenylthiophene derivatives is the inhibition of protein kinases.[11] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[12] Certain phenylthiophene derivatives have been identified as potent inhibitors of kinases such as atypical protein kinase C (aPKC) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B), which are implicated in cancer cell signaling and survival.[4][13]
Another important mechanism is the disruption of microtubule assembly.[9] Microtubules are essential components of the cytoskeleton and are critical for cell division. By interfering with tubulin polymerization, these derivatives can arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[9]
Furthermore, some derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often constitutively active in cancer cells.[13][14]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of phenylthiophene derivatives is highly dependent on their structural features:
-
Substituents on the Phenyl Ring: The presence of electron-donating moieties on the C-4 aryl group of a 2-amino-3-carboxy-4-phenylthiophene backbone is crucial for inhibitory activity against aPKC.[13]
-
Carboxamide and Hydrazide Scaffolds: The incorporation of carboxamide or hydrazide functionalities can lead to potent anticancer activity.[8][11]
-
Biomimicry of Known Anticancer Agents: Some phenylthiophene derivatives have been designed as biomimetics of natural anticancer agents like Combretastatin A-4 (CA-4), mimicking its structural and functional properties to inhibit tubulin polymerization.[8]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[15]
Causality and Self-Validation: This protocol includes several control wells to ensure the validity of the results. The "cells + medium" wells represent 100% cell viability. The "medium only" wells serve as a blank to subtract the background absorbance of the medium. The "cells + medium + vehicle" wells control for any effect of the solvent on cell viability. The use of a positive control (a known cytotoxic drug) confirms the sensitivity of the cell line to cytotoxic agents.
Materials:
-
Phenylthiophene derivatives
-
Normal cell lines (for selectivity assessment, e.g., HEK293)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates[15]
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the phenylthiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with the vehicle (e.g., DMSO) at the highest concentration used for the compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Compound | Hep3B IC₅₀ (µM)[8] | A549 IC₅₀ (µM)[9] | U87MG IC₅₀ (µM)[11] | HEK293 (Normal) IC₅₀ (µM)[8] |
| Phenylthiophene Derivative A | 5.46 | 7.2 | >50 | |
| Phenylthiophene Derivative B | 12.58 | >50 | ||
| Doxorubicin (Positive Control) |
Mandatory Visualization:
Caption: Inhibition of the NF-κB signaling pathway by a phenylthiophene derivative.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[17] Phenylthiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[13][17][18]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of many phenylthiophene derivatives are attributed to their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.[11] By inhibiting COX and LOX, these compounds can effectively reduce the cardinal signs of inflammation, such as swelling, pain, and redness.
Additionally, some phenylthiophene derivatives can modulate inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in orchestrating the inflammatory response.[13] By inhibiting NF-κB activation, these compounds can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of phenylthiophene derivatives is influenced by their chemical structure:
-
Carboxylic Acid and Ester Groups: The presence of carboxylic acid or ester functionalities is frequently associated with potent anti-inflammatory activity, likely by mimicking the structure of endogenous ligands for COX and LOX enzymes.[17]
-
Aryl Substituents: The nature and position of substituents on the phenyl ring can modulate the inhibitory activity and selectivity towards COX-1 and COX-2. For example, certain substitutions can lead to preferential inhibition of COX-2, which is associated with a more favorable side-effect profile.[11]
-
Acetic Acid Side Chains: The introduction of an acetic acid moiety, as seen in derivatives like [5-(4-bromophenyl)-thiophen-3-yl]acetic acid, can lead to potent suppression of adjuvant-induced arthritis.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[19]
Causality and Self-Validation: This protocol incorporates a vehicle control group to establish the baseline inflammatory response to carrageenan. A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) is included to validate the experimental model and provide a benchmark for the efficacy of the test compound. The measurement of paw volume at multiple time points allows for the assessment of the time course of the anti-inflammatory effect.
Materials:
-
Phenylthiophene derivatives
-
Male Wistar rats or Swiss albino mice (180-220 g)[19]
-
Carrageenan (1% w/v solution in sterile saline)
-
Plethysmometer
-
Positive control (e.g., Indomethacin, 10 mg/kg)[19]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test groups receiving different doses of the phenylthiophene derivative.[19]
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.[20]
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[20]
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Phenylthiophene Derivative X | 10 | ||
| Phenylthiophene Derivative X | 20 | ||
| Phenylthiophene Derivative X | 40 | ||
| Indomethacin | 10 |
Mandatory Visualization:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Antiviral Activity: A Promising Avenue for Novel Therapeutics
The emergence and re-emergence of viral diseases highlight the continuous need for new antiviral agents. Phenylthiophene derivatives have shown potential in this area, with studies reporting their activity against a variety of viruses, including influenza virus and enteroviruses.[16][21]
Mechanism of Action: Inhibiting Viral Replication
The antiviral mechanisms of phenylthiophene derivatives are still being elucidated, but they are thought to interfere with various stages of the viral life cycle. Some derivatives may inhibit viral entry into host cells, while others may target viral enzymes essential for replication, such as polymerases or proteases.[22] The broad-spectrum antiviral activity observed for some derivatives suggests that they may target host cell factors that are co-opted by viruses for their replication.[21]
Structure-Activity Relationship (SAR) Insights
The antiviral activity of phenylthiophene derivatives is influenced by specific structural features:
-
Benzothiazole Moiety: The incorporation of a benzothiazole unit into the cycloalkylthiophene-imine scaffold has been shown to confer antiviral activity against coxsackievirus B5 (CVB5), adenovirus type 7 (ADV7), and enterovirus 71 (EV71).[21]
-
Benzo[b]thiophene Core: Derivatives based on the benzo[b]thiophene scaffold have demonstrated anti-influenza activity.[16]
-
Specific Substitutions: The nature and position of substituents on the phenyl and thiophene rings can significantly impact the antiviral potency and spectrum of activity.[22]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a functional assay that determines the concentration of an antiviral compound required to reduce the number of plaques (areas of virus-induced cell death) by 50% (IC₅₀).[1]
Causality and Self-Validation: This protocol includes a virus control (no compound) to determine the baseline number of plaques and a cell control (no virus, no compound) to ensure the health of the cell monolayer. The use of a serial dilution of the test compound allows for the generation of a dose-response curve and the accurate determination of the IC₅₀. The visual confirmation of plaque formation provides a direct measure of viral infectivity and its inhibition.
Materials:
-
Phenylthiophene derivatives
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)[1]
-
Crystal violet staining solution
-
Sterile 6-well or 12-well plates[1]
Procedure:
-
Cell Seeding: Seed a suitable host cell line into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Preparation of Compound Dilutions: Prepare serial dilutions of the phenylthiophene derivatives in maintenance medium.
-
Virus Infection: Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.[1]
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the respective concentrations of the phenylthiophene derivative to each well.[1]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the virus control wells (typically 2-5 days).[1]
-
Plaque Visualization and Counting:
-
Carefully remove the overlay medium.
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution.
-
Gently wash the wells with water and allow the plates to air dry.
-
Count the number of plaques in each well.[1]
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Virus | Host Cell | IC₅₀ (µM) |
| Phenylthiophene Derivative Y | CVB5 | HeLa | |
| Phenylthiophene Derivative Z | Influenza A | Vero | |
| Oseltamivir (Positive Control) | Influenza A | Vero |
Conclusion and Future Directions
Phenylthiophene derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of their antimicrobial, anticancer, anti-inflammatory, and antiviral potential.
Future research in this field should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to enable more rational drug design.
-
In Vivo Efficacy and Safety: Moving beyond in vitro assays to evaluate the therapeutic potential and toxicological profiles of lead compounds in relevant animal models.
-
Optimization of Pharmacokinetic Properties: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing their drug-like characteristics.
-
Combinatorial Approaches: Investigating the synergistic effects of phenylthiophene derivatives with existing drugs to overcome resistance and enhance therapeutic efficacy.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of phenylthiophene derivatives, paving the way for the development of novel and effective treatments for a wide range of human diseases.
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Akgul, O., Onaran, A., & Rollas, S. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & Medicinal Chemistry, 11(22), 4729-4732.[13]
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Mabkhot, Y. N., Al-Majid, A. M., & Barakat, A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 81.[5][6]
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Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. [Link]
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Park, S., et al. (2021). Benzothiophene analogs (class II) show regions crucial for antiviral potency. ResearchGate. [Link]
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da Silva, A. B., et al. (2020). Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. [Link]
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Zarghi, A., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]
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Singh, P., & Kaur, M. (2018). Biological Diversity of Thiophene: A Review. ResearchGate. [Link]
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2-Phenylthiophene: A Versatile Heterocyclic Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylthiophene, a deceptively simple aromatic heterocycle, has emerged as a cornerstone building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-rich thiophene ring and the appended phenyl group, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its utility in the development of novel pharmaceuticals and advanced organic materials. Detailed experimental protocols, mechanistic insights, and a comparative analysis of catalytic systems are presented to empower researchers in leveraging the full potential of this remarkable scaffold.
Introduction: The Strategic Importance of the this compound Moiety
This compound (CAS 825-55-8) is a crystalline solid at room temperature, characterized by a unique combination of steric and electronic features that render it a highly valuable intermediate in organic synthesis. The thiophene ring, an isostere of benzene, is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of the phenyl group at the 2-position further modulates the electronic distribution within the thiophene ring, influencing its reactivity in a predictable manner and providing a site for further functionalization. This guide will delve into the key transformations where this compound serves as a pivotal building block, enabling the synthesis of a diverse array of functional molecules.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈S | |
| Molecular Weight | 160.24 g/mol | |
| Appearance | White to off-white crystalline solid | Sigma-Aldrich |
| Melting Point | 34-37 °C | Sigma-Aldrich |
| Boiling Point | 256 °C | Sigma-Aldrich |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, toluene) | General Knowledge |
Synthesis of the this compound Core
The accessibility of this compound is a key factor in its widespread use. While various synthetic routes exist, one of the most common and efficient methods involves the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling: A Practical Approach
The Suzuki-Miyaura coupling provides a robust and high-yielding pathway to this compound by coupling a thiophene-based boronic acid or its ester with a phenyl halide, or vice versa.
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
A robust and scalable protocol for the synthesis of this compound is provided below. This procedure is adapted from established methodologies and emphasizes practical considerations for a research laboratory setting.
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe. The typical solvent ratio is 4:1 toluene:water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Key Synthetic Transformations Utilizing this compound
This compound serves as a versatile building block for a variety of important synthetic transformations, including cross-coupling reactions and C-H functionalization.
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be further functionalized through subsequent cross-coupling reactions. Halogenated derivatives of this compound are common starting materials for these transformations.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling:
The choice of palladium catalyst and ligands is crucial for achieving high yields and accommodating a wide range of functional groups. The following table provides a comparative overview of common catalytic systems.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | A versatile and widely used catalyst system. | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 | Highly active for challenging substrates, including sterically hindered ones. | |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 80 | 88-97 | Effective for couplings involving aryl chlorides. | |
| [Pd(IMes)(allyl)Cl] | Cs₂CO₃ | 1,4-Dioxane | 100 | >95 | A robust N-heterocyclic carbene (NHC) based catalyst. |
C-H Functionalization: A Modern Approach to Molecular Elaboration
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. The thiophene core of this compound is amenable to various C-H activation/functionalization reactions, typically favoring the C5 position due to electronic and steric factors.
Mechanism of Direct Arylation:
The direct arylation of thiophenes is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.
Figure 2: Simplified catalytic cycle for the direct arylation of this compound.
Experimental Protocol for Direct C-H Arylation:
This protocol outlines a general procedure for the palladium-catalyzed direct arylation of this compound at the C5 position.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a sealed tube, combine this compound (1.5 eq.), aryl bromide (1.0 eq.), palladium(II) acetate (0.02 eq.), pivalic acid (0.3 eq.), and potassium carbonate (2.0 eq.).
-
Add DMAc as the solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the 5-aryl-2-phenylthiophene product.[1]
Applications of this compound in a Functional Context
The versatility of this compound as a building block is underscored by its application in the synthesis of a wide range of functional molecules, from biologically active compounds to high-performance organic materials.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The this compound motif is present in a number of compounds with interesting biological activities. Its ability to mimic a phenyl ring while introducing unique electronic and metabolic properties makes it an attractive scaffold in drug design. For instance, derivatives of 2-aminothiophene, which can be synthesized from this compound precursors, have shown promise as anti-inflammatory agents and positive allosteric modulators of the GLP-1 receptor for the treatment of type 2 diabetes.[2][3]
Materials Science: Building Blocks for Organic Electronics
The extended π-conjugation and tunable electronic properties of this compound derivatives make them excellent candidates for applications in organic electronics. They serve as key components in the synthesis of oligothiophenes and polymers used in:
-
Organic Field-Effect Transistors (OFETs): The ordered packing of this compound-containing molecules in the solid state facilitates efficient charge transport.
-
Organic Photovoltaics (OPVs): The ability to tune the HOMO/LUMO energy levels of these materials is crucial for optimizing the performance of organic solar cells.[4]
-
Organic Light-Emitting Diodes (OLEDs): Functionalized 2-phenylthiophenes can be used as emissive or charge-transporting layers in OLEDs.
A particularly important class of materials derived from thiophene-based building blocks are thieno[3,2-b]thiophenes . These fused heterocyclic systems exhibit enhanced charge carrier mobility and are synthesized through intramolecular cyclization of appropriately substituted thiophenes.
Conclusion
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its unique combination of electronic and steric properties, coupled with its synthetic accessibility, provides chemists with a powerful tool for the construction of complex and functional molecules. From the development of new therapeutic agents to the design of next-generation organic electronic materials, the applications of this compound continue to expand. The synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further innovation and discovery in this exciting area of research.
References
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Organic Chemistry Portal. (2014). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. [Link]
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- Lima, L. M., et al. (2021).
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromothiophene
Introduction: The Strategic Importance of Thiophene-Containing Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly biaryl and hetero-biaryl structures.[2] These motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. Thiophene-containing biaryls, in particular, are of significant interest due to their presence in numerous biologically active compounds and their utility in the development of organic electronics.[3]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-bromothiophene, a readily available and versatile building block. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, ligand, and base, and present a step-by-step experimental procedure designed for reproducibility and high yields.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, 2-bromothiophene, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) intermediate.[4] The reactivity of the aryl halide in this step is crucial, with the general trend being I > Br > Cl.[4] For heteroaryl halides like 2-bromothiophene, the electron-deficient nature of the C2 position facilitates this oxidative addition.[7]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a phenylboronic acid) to the Pd(II) center. The presence of a base is critical for this step to occur.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex.[10] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[2] The exact mechanism of transmetalation is complex and can be influenced by the specific reactants and conditions.[2]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Reagents and Their Roles
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Catalyst Precursors
A variety of palladium sources can be employed, with the most common being Pd(0) and Pd(II) precatalysts.
| Catalyst Precursor | Common Abbreviation | Oxidation State | Notes |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Pd(0) | A widely used, air-stable catalyst that comes pre-ligated.[4] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | Pd(0) | A common Pd(0) source used in conjunction with a chosen ligand.[4] |
| Palladium(II) Acetate | Pd(OAc)₂ | Pd(II) | An air-stable Pd(II) salt that is reduced in situ to the active Pd(0) species.[4] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | Pd(II) | A stable precatalyst that incorporates the dppf ligand. |
Ligands: The Key to Catalyst Performance
The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction scope. For the coupling of heteroaryl halides like 2-bromothiophene, electron-rich and bulky phosphine ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps.[5]
| Ligand Type | Examples | Key Features |
| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Simple and widely used. Bulky alkylphosphines can improve reactivity with less reactive substrates.[5] |
| Bidentate Phosphines | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Offer increased stability to the catalyst. |
| Dialkylbiaryl Phosphines | SPhos, XPhos, JohnPhos | Highly effective for challenging couplings, including those with heteroaryl chlorides, due to their steric bulk and electron-donating properties.[11] |
The Essential Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to facilitate the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base can significantly impact the reaction rate and yield.
| Base | Formula | Strength | Common Applications |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Weak to Moderate | Widely used, often in aqueous/organic solvent mixtures.[10][12] |
| Phosphates | K₃PO₄ | Moderate | Effective for a broad range of substrates, particularly in anhydrous conditions.[1] |
| Hydroxides | NaOH, Ba(OH)₂ | Strong | Can be highly effective but may not be compatible with base-sensitive functional groups.[9] |
| Fluorides | KF, CsF | Moderate | Can be advantageous for certain substrates, particularly in anhydrous polar aprotic solvents.[13] |
Experimental Protocol: Synthesis of 2-Phenylthiophene
This protocol details the synthesis of this compound from 2-bromothiophene and phenylboronic acid.
Caption: Figure 2: Experimental Workflow.
Materials and Reagents
-
2-Bromothiophene (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2 equiv.)
-
Toluene (5 mL)
-
Water (2.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and water (2.5 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions. Maintain a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (2-bromothiophene) is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene or ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading or using a more active ligand system, such as one based on a dialkylbiaryl phosphine (e.g., SPhos) with a Pd(II) precatalyst like Pd(OAc)₂.[11] Ensure that the reaction was conducted under strictly anaerobic conditions to prevent catalyst deactivation.
-
Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can sometimes be suppressed by using a different base or solvent system. Protodeborylation (loss of the boronic acid group) can also occur, particularly with prolonged reaction times or at high temperatures.[14]
-
Difficult Purification: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions or considering a crystallization step may be necessary.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-bromothiophene is a robust and versatile method for the synthesis of valuable 2-arylthiophene derivatives. By understanding the underlying mechanism and the roles of the key reaction components, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic targets. The protocol provided herein serves as a reliable starting point for the successful implementation of this reaction in a laboratory setting.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 124(35), 10471–10484.
- Couto, I., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Singh, U. P., & Kumar, S. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Sharma, R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 862, 76-85.
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Wikipedia. (n.d.). Suzuki reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- ResearchGate. (2025, August 6).
- Guram, A. S., et al. (1995). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 60(23), 7474–7479.
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
- Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Iqbal, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(3), 643.
- Rauf, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54.
- Knowledge Commons. (2023, September 22). I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD.
- Khan, I., et al. (2016).
- Boruah, P. R., et al. (2015).
- Rasheed, S., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 9(1), 48.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Maleki, A., & Ghamari, N. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(2), 297-306.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Sanzone, A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers, 14(16), 3302.
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Application Notes and Protocols for the Synthesis of 2-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2-phenylthiophene, a crucial heterocyclic building block in medicinal chemistry and materials science. We provide an in-depth analysis of the two primary synthetic routes: the Suzuki-Miyaura coupling and the Stille cross-coupling reaction. This document offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key structural motif found in a wide array of biologically active compounds and advanced organic materials. Its unique electronic properties, arising from the conjugation between the phenyl and thiophene rings, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and organic electronics.[1] The ability to efficiently and reliably synthesize this compound is therefore of significant interest to the scientific community. This application note provides a detailed examination of the most robust and widely adopted synthetic methodologies.
Comparative Overview of Synthetic Strategies
The formation of the C-C bond between the thiophene and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Suzuki-Miyaura coupling and the Stille coupling. The choice between these methods often depends on factors such as the availability of starting materials, functional group tolerance, and concerns regarding the toxicity of reagents.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Key Reagents | Boronic acids/esters, Aryl halides | Organostannanes, Aryl halides |
| Advantages | Low toxicity of boron reagents, commercially available starting materials, environmentally benign byproducts.[2] | High functional group tolerance, moisture and air stable organostannanes.[3][4] |
| Disadvantages | Potential for boronic acid decomposition.[5] | High toxicity of tin reagents, difficulty in removing tin byproducts.[6] |
Synthetic Pathway 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide in the presence of a base.[7] For the synthesis of this compound, this can be achieved by coupling either 2-bromothiophene with phenylboronic acid or 2-thienylboronic acid with bromobenzene.
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol describes the synthesis of this compound from 2-bromothiophene and phenylboronic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromothiophene | 163.04 | 10.0 | 1.63 g |
| Phenylboronic Acid | 121.93 | 12.0 | 1.46 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |
| Sodium Carbonate (2M aq. solution) | 105.99 | 20.0 | 10 mL |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | 40 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene (1.63 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).
-
Solvent and Base Addition: Add 1,2-dimethoxyethane (40 mL) followed by a 2 M aqueous solution of sodium carbonate (10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes to degas the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir vigorously under the inert atmosphere for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a white to light beige crystalline solid.[9][10]
Synthetic Pathway 2: Stille Cross-Coupling
The Stille coupling is another highly effective method for the synthesis of this compound, involving the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[3] This method is particularly valued for its tolerance of a wide range of functional groups.[4]
Reaction Mechanism: Stille Coupling
The catalytic cycle for the Stille coupling is similar to that of the Suzuki coupling, with the key difference being the transmetalation step involving the organostannane.[11]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Synthesis of this compound
This protocol outlines the synthesis of this compound from iodobenzene and 2-(tributylstannyl)thiophene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Iodobenzene | 204.01 | 10.0 | 2.04 g |
| 2-(Tributylstannyl)thiophene | 371.16 | 11.0 | 4.08 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.2 | 231 mg |
| Toluene | 92.14 | - | 50 mL |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve iodobenzene (2.04 g, 10.0 mmol) and 2-(tributylstannyl)thiophene (4.08 g, 11.0 mmol) in anhydrous and degassed toluene (50 mL).[11]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 110 °C and stir for 16 hours under argon. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for 30 minutes to precipitate the tin byproducts.[3]
-
Extraction: Filter the mixture through a pad of Celite, washing with diethyl ether. Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane as eluent) to afford this compound.[11]
Purification and Characterization
For both synthetic routes, the final product, this compound, is a white to light beige crystalline solid with a melting point of 34-36 °C.[1]
-
Column Chromatography: This is the primary method for purifying the crude product. Silica gel is used as the stationary phase, and a non-polar solvent like hexane is an effective eluent.[10][12]
-
Recrystallization: For obtaining highly pure this compound, recrystallization from a suitable solvent such as methanol or ethanol can be performed.[13][14]
The purity and identity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the phenyl and thiophene protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Organotin compounds used in the Stille coupling are highly toxic and should be handled with extreme care.[6]
-
Palladium catalysts and organic solvents are flammable and should be kept away from ignition sources.
Conclusion
Both the Suzuki-Miyaura and Stille cross-coupling reactions are highly effective and reliable methods for the synthesis of this compound. The choice of method will be dictated by the specific requirements of the research, including considerations of reagent availability, cost, and toxicity. The detailed protocols provided in this application note offer a robust starting point for the successful synthesis and purification of this important chemical intermediate.
References
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. University of Science and Technology of China. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. [Link]
-
Synthesis of this compound. PrepChem.com. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]
-
Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. [Link]
-
The Stille Reaction. Harvard University. [Link]
-
Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate. [Link]
-
Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. Royal Society of Chemistry. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Institutes of Health. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
-
Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. Lookchem. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
- Fused thiophenes, methods for making fused thiophenes, and uses thereof.
-
Unlocking Chemical Synthesis: Properties of this compound. Autech Industry Co.,Limited. [Link]
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- 2. Stille Coupling | NROChemistry [nrochemistry.com]
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Application Notes and Protocols for 2-Phenylthiophene in Advanced Optoelectronic Devices
Abstract
The unique photophysical properties of the 2-phenylthiophene moiety, characterized by a sulfur-containing aromatic thiophene ring coupled with a phenyl group, make it a foundational building block for a new generation of organic semiconductors.[1][2] Its rigid, planar structure and electron-rich nature facilitate efficient charge transport and tunable energy levels, positioning it as a critical component in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This guide provides an in-depth exploration of the synthesis, application, and characterization of this compound derivatives. We present field-proven, step-by-step protocols for the synthesis of key intermediates via Suzuki-Miyaura coupling, the fabrication of multilayer OLED and OPV devices, and the essential characterization techniques required to validate material properties and device performance.
Scientific Rationale: The this compound Advantage in Organic Electronics
The utility of the this compound core is rooted in its versatile electronic and structural characteristics. The thiophene ring, an electron-rich heterocycle, serves as an excellent hole-transporting segment and a platform for π-conjugation extension. The attached phenyl group provides several key advantages:
-
Tuning of Energy Levels: Substitution on the phenyl ring allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for optimizing charge injection/extraction barriers and matching the energy levels of adjacent layers in a device stack.[3]
-
Morphology Control: The bulkiness and orientation of the phenyl group can influence the solid-state packing of the resulting molecules or polymers. This control over morphology is paramount in OPVs, where an ideal bulk heterojunction (BHJ) with interpenetrating donor and acceptor networks is required for efficient exciton dissociation and charge collection.[4][5]
-
Enhanced Stability: The aromatic system contributes to the overall thermal and photochemical stability of the material, a crucial factor for device longevity.[6]
-
Synthetic Versatility: The this compound scaffold is readily synthesized and functionalized using robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions.[7][8] This allows for the creation of a vast library of derivatives, from small molecules to conjugated polymers, tailored for specific applications.
The following diagram illustrates the fundamental role of this compound derivatives as either hole transport/emitter materials in OLEDs or as electron donor materials in OPVs.
Caption: Role of this compound (2-PT) derivatives in OLED and OPV devices.
Synthesis Protocols: Building the Core Components
The creation of high-purity, well-defined this compound-based materials is the bedrock of successful device development. Palladium-catalyzed cross-coupling reactions are the methods of choice for their efficiency and functional group tolerance.[9][10]
Protocol 2.1: Synthesis of 2-Aryl-5-(bromomethyl)thiophene via Suzuki-Miyaura Coupling
This protocol details the synthesis of a functionalized this compound derivative, a versatile intermediate for more complex structures. The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[11][12]
Objective: To synthesize 2-(4-methoxyphenyl)-5-(bromomethyl)thiophene.
Reaction Scheme: 2-Bromo-5-(bromomethyl)thiophene + 4-Methoxyphenylboronic acid → 2-(4-Methoxyphenyl)-5-(bromomethyl)thiophene
Materials:
-
2-Bromo-5-(bromomethyl)thiophene (1 eq, 0.976 mmol, 250 mg)
-
4-Methoxyphenylboronic acid (1.1 eq, 1.073 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%, 28 mg)
-
Potassium phosphate (K₃PO₄) (2 eq, 1.952 mmol, 414 mg)
-
1,4-Dioxane (2.5 mL, anhydrous)
-
Deionized Water (0.625 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 2-bromo-5-(bromomethyl)thiophene (1 eq), 4-methoxyphenylboronic acid (1.1 eq), K₃PO₄ (2 eq), and Pd(PPh₃)₄ (2.5 mol%).
-
Solvent Addition: Add 1,4-dioxane (2.5 mL) and water (0.625 mL) to the flask. The solvent ratio of 4:1 (dioxane:water) is critical for dissolving both the organic and inorganic reagents.[11]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for Suzuki-Miyaura synthesis of a this compound derivative.
Protocol 2.2: Synthesis of a Thiophene-Based Polymer via Stille Polycondensation
This protocol describes the synthesis of a donor-acceptor (D-A) conjugated polymer, a material class that has led to significant advances in OPV efficiency. The Stille reaction joins an organotin compound with an organohalide.[13][14]
Objective: To synthesize the benchmark polymer PTB7.
Materials:
-
Monomer 1 (distannyl derivative) (1 eq, 0.13 mmol)
-
Monomer 2 (dibromo derivative) (1 eq, 0.13 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk tube, inert atmosphere setup
Procedure (Stepwise Heating Method):
-
Monomer Preparation: In a long Schlenk tube, dissolve the distannyl monomer (1 eq) and the dibromo monomer (1 eq) in a 4:1 mixture of anhydrous toluene and DMF.[13]
-
Degassing: Bubble argon through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Injection: Prepare a solution of the Pd₂(dba)₃ catalyst and P(o-tol)₃ ligand in toluene. Inject the catalyst solution into the monomer mixture and continue purging with argon for another 10 minutes.
-
Initial Polymerization: Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 1 hour. This initial high-temperature step facilitates the formation of oligomers.
-
Cooling Phase: Remove the tube from the heat and allow it to cool to room temperature. Let it stand for 11 hours. This "resting" period can help control the polymer's molecular weight distribution.[13]
-
Chain Growth: Re-heat the mixture to 120 °C and maintain this temperature for 24 hours to promote high molecular weight polymer growth.
-
Precipitation & Purification: Cool the reaction mixture and precipitate the polymer by slowly pouring the solution into vigorously stirred methanol. Filter the solid polymer.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers. The final polymer is collected from the chloroform fraction.
-
Characterization: Determine the molecular weight (Mₙ, Mₙ) and polydispersity index (Ð) using Gel Permeation Chromatography (GPC).
Device Fabrication and Performance
The transition from a synthesized material to a functional device requires precise control over thin-film deposition and device architecture.
Protocol 3.1: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a standard multilayer OLED using spin-coating, a common laboratory technique for producing uniform thin films.[15]
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hellmanex™ III cleaning solution, Deionized water, Isopropanol (IPA)
-
PEDOT:PSS (Hole Transport Layer, HTL) solution (e.g., AI 4083)
-
Emissive material (e.g., a this compound-based emitter) dissolved in a suitable solvent (e.g., toluene, chlorobenzene)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (Electron Transport Layer, ETL)
-
Lithium Fluoride (LiF) (Electron Injection Layer, EIL)
-
Aluminum (Al) (Cathode)
-
Spin-coater, hotplate, high-vacuum thermal evaporator (< 5 x 10⁻⁶ Torr), UV-ozone cleaner
Procedure:
-
Substrate Cleaning (Critical Step):
-
Sonicate ITO substrates in 1% Hellmanex solution for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in IPA for 5 minutes.
-
Rinse thoroughly with deionized water and blow dry with N₂.
-
Treat with UV-ozone for 15 minutes immediately before use to increase the ITO work function and remove organic residues.[8]
-
-
HTL Deposition:
-
Transfer the cleaned substrate to a nitrogen-filled glovebox.
-
Spin-coat the PEDOT:PSS solution at 5000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[15]
-
Anneal the substrate on a hotplate at 120 °C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (e.g., 10 mg/mL in toluene).
-
Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and time must be optimized to achieve the desired thickness (typically 40-60 nm).
-
Anneal the film according to the material's specific requirements to remove solvent.
-
-
Cathode Deposition (Vacuum Thermal Evaporation):
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Sequentially deposit the following layers through a shadow mask:
-
TPBi (ETL): 40 nm (deposition rate: 1-2 Å/s)
-
LiF (EIL): 1 nm (deposition rate: 0.1-0.2 Å/s)
-
Al (Cathode): 100 nm (deposition rate: 2-5 Å/s)
-
-
-
Encapsulation: To prevent degradation from air and moisture, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
Protocol 3.2: Fabrication of a Bulk Heterojunction (BHJ) OPV
This protocol details the fabrication of a conventional BHJ solar cell, where the active layer is a blend of a this compound-based polymer donor and an electron acceptor.
Device Architecture: ITO / PEDOT:PSS / Polymer Donor:Acceptor Blend / Ca / Al
Procedure:
-
Substrate Cleaning and HTL Deposition: Follow steps 1 and 2 from Protocol 3.1.
-
Active Layer Preparation:
-
Prepare a solution of the donor polymer (e.g., PTB7 from Protocol 2.2) and an electron acceptor (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene. A typical ratio is 1:1.5 by weight.
-
Add a small percentage (e.g., 3% v/v) of a solvent additive like 1,8-diiodooctane (DIO) to the solution. This is a critical step to control the active layer morphology and promote the formation of optimal domain sizes for charge separation.[4][5]
-
-
Active Layer Deposition:
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a glovebox. A typical thickness is 80-100 nm.
-
The film may require thermal annealing or solvent vapor annealing to optimize the morphology, depending on the specific material system.[5]
-
-
Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Sequentially deposit Calcium (Ca) (~20 nm) and Aluminum (Al) (~100 nm) through a shadow mask to form the cathode.
-
Performance Data and Characterization
Representative Device Performance
The following tables summarize typical performance metrics for OLEDs and OPVs incorporating advanced thiophene-based materials, illustrating the potential of this material class.
Table 1: Performance of Representative Thiophene-Based OLEDs
| Host/Emitter System | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Imidazole/Carbazole Emitter | 1.1% | >1000 | Deep-Blue | [16] |
| Phenyl Pyrimidine Emitter | 10.6% | >5000 | Green-Blue | [6] |
| Ir(III) Complex Dopant | 21.9% | >10000 | Sky-Blue | [16] |
| Phosphorescent Emitter | 5.3% | Not Reported | Blue | [17] |
Table 2: Performance of Representative Thiophene-Based OPVs
| Donor:Acceptor System | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | BTR:PC₇₁BM | 9.3% | 0.92 | 13.9 | 72 |[3] | | BQR:PC₇₁BM | 9.4% | 0.94 | 15.3 | 70 |[3] | | PTB7-Th:BQR:PC₇₁BM (Ternary) | 10.7% | Not Reported | Not Reported | Not Reported |[3] | | PTB7 (Stepwise):PC₇₁BM | 9.97% | Not Reported | Not Reported | Not Reported |[13] | | PBCT-2F:Y6 | 17.1% | Not Reported | Not Reported | Not Reported |[18] |
Essential Characterization
Validating the performance of synthesized materials and fabricated devices requires a suite of characterization techniques.
-
Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the synthesized materials. These values are crucial for predicting charge injection barriers and the theoretical open-circuit voltage (Voc) in OPVs.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: Measures the light absorption and emission properties of the materials. This data determines the material's color and its suitability for absorbing the solar spectrum (OPVs) or emitting light at a desired wavelength (OLEDs).[19][20]
-
Current Density-Voltage-Luminance (J-V-L) Measurement: The primary characterization for OLEDs, yielding key metrics like turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Current Density-Voltage (J-V) Measurement under Illumination: The primary characterization for OPVs, performed under a solar simulator (AM 1.5G, 100 mW/cm²), to determine PCE, Voc, Jsc, and FF.
-
Atomic Force Microscopy (AFM): Provides topographical images of the thin films, allowing for the analysis of surface roughness and phase separation in the OPV active layer, which is critical for understanding device performance.[21]
Energy Level Diagram
The alignment of energy levels between different layers governs the efficiency of charge injection, transport, and collection. The diagram below shows a representative energy level scheme for a conventional BHJ OPV device.
Caption: Representative energy level diagram for a thiophene-based OPV device.
Conclusion and Outlook
This compound and its derivatives represent a robust and highly versatile class of materials for organic electronics. Their tunable electronic properties, synthetic accessibility, and demonstrated performance in both OLEDs and OPVs underscore their importance. The protocols and data presented in this guide provide a comprehensive framework for researchers to synthesize, fabricate, and characterize high-performance devices. Future advancements will likely focus on developing novel derivatives with extended conjugation for near-infrared applications, improving material stability for longer device lifetimes, and optimizing processing conditions to bridge the gap between laboratory-scale devices and large-area industrial manufacturing.
References
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- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - High performance p-type molecular electron donors for OPV applications via alkylthiophene catenation chromophore extension [beilstein-journals.org]
- 4. Optimized active layer morphology toward efficient and polymer batch insensitive organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
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- 18. A donor polymer based on 3-cyanothiophene with superior batch-to-batch reproducibility for high-efficiency organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 19. One moment, please... [drpress.org]
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- 21. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes and Protocols for 2-Phenylthiophene Derivatives in Pharmaceutical Research
Introduction: The Emergence of 2-Phenylthiophene as a Privileged Structure
In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The this compound motif has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] This guide provides an in-depth exploration of this compound derivatives, offering detailed application notes and experimental protocols for their synthesis, characterization, and evaluation in key therapeutic areas.
The unique combination of a thiophene ring and a phenyl group imparts favorable physicochemical properties to these molecules, influencing their pharmacokinetic profiles and target interactions.[3] Researchers have successfully leveraged this scaffold to develop potent kinase inhibitors, anti-inflammatory agents, and modulators of protein aggregation in neurodegenerative diseases.[4][5][6] This document serves as a practical resource for researchers, scientists, and drug development professionals, aiming to unlock the full potential of this compound derivatives in their pharmaceutical research endeavors.
I. Synthesis of this compound Derivatives: Building the Core Scaffold
The synthesis of this compound derivatives is a critical first step in their exploration as potential therapeutic agents. Several robust synthetic methodologies have been established, with the Suzuki-Miyaura cross-coupling and the Gewald reaction being two of the most prominent.[7][8]
A. Suzuki-Miyaura Cross-Coupling for 2-Arylthiophene Synthesis
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a phenylboronic acid) with a halide (e.g., 2-bromothiophene).
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a 100 mL round-bottom flask, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene, 10 mL ethanol) and 10 mL of water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The degassing step is crucial to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.
-
Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.
-
Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents.
B. The Gewald Reaction for Highly Substituted Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction that provides access to highly functionalized 2-aminothiophenes.[1][8][9] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Experimental Protocol: Synthesis of a 2-Amino-4-phenylthiophene-3-carbonitrile Derivative
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental sulfur
-
Morpholine or Triethylamine (base)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine acetophenone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (100 mL).
-
Add a catalytic amount of morpholine or triethylamine (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 50-60 °C) with stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-4-phenylthiophene-3-carbonitrile derivative.
Causality Behind Experimental Choices:
-
Base Catalyst: The base facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
Elemental Sulfur: Sulfur acts as the sulfur source for the formation of the thiophene ring.
-
Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
II. Applications in Pharmaceutical Research: Protocols and Methodologies
The therapeutic potential of this compound derivatives has been explored in several key areas of pharmaceutical research. The following sections provide detailed protocols for evaluating their activity in these applications.
A. Kinase Inhibition: A Promising Avenue for Cancer Therapy
Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] this compound derivatives have shown promise as potent kinase inhibitors.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase by measuring ATP consumption.[11][12]
Materials:
-
Purified recombinant target kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
This compound test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate master mix to each well, except for the negative control wells (add buffer only).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer at a concentration appropriate for the target kinase (often near the Kₘ for ATP).
-
Add 10 µL of the ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Test Compound (Example) | IC₅₀ (nM) |
| VEGFR-2 | This compound Derivative A | 50 |
| EGFR | This compound Derivative A | 250 |
| SRC | This compound Derivative A | >1000 |
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
B. Anti-inflammatory Activity: Combating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[5] this compound derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][8][9]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening potential anti-inflammatory drugs.[10]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound test compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at different doses). Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Data Presentation: Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65.2 ± 4.5 |
| This compound Derivative B | 25 | 35.8 ± 3.1 |
| This compound Derivative B | 50 | 58.9 ± 5.2* |
| p < 0.05 compared to vehicle control |
Logical Relationship in Anti-inflammatory Drug Screening
Caption: Logical flow of the carrageenan-induced paw edema assay.
C. Neurodegenerative Diseases: Targeting Amyloid-β Aggregation in Alzheimer's Disease
The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in Alzheimer's disease.[13] Thiophene-based compounds have been developed as ligands for imaging Aβ plaques and as inhibitors of Aβ aggregation.[6][13][14]
Experimental Protocol: In Vitro Amyloid-β Aggregation Inhibition Assay (Thioflavin T-Based)
The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the formation of amyloid fibrils in vitro.[15][16]
Materials:
-
Synthetic Amyloid-β (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound test compound
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80 °C.
-
Prior to use, dissolve the peptide film in DMSO to a concentration of 5 mM and then dilute with PBS to the desired working concentration (e.g., 10 µM).
-
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ(1-42) solution with the this compound test compound at various concentrations (or DMSO for the control).
-
Add ThT to a final concentration of 10 µM.
-
Incubate the plate at 37 °C with continuous gentle shaking.
-
-
Fluorescence Measurement:
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a fluorometric plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Determine the extent of inhibition by comparing the maximum fluorescence intensity of the samples with the test compound to that of the control (Aβ alone).
-
Calculate the IC₅₀ value for inhibition of aggregation if a dose-response relationship is observed.
-
Signaling Pathway in Alzheimer's Disease and Potential Intervention
Caption: Simplified pathway of Aβ aggregation and the point of intervention for this compound derivatives.
III. Analytical Characterization: Ensuring Quality and Identity
The rigorous characterization of synthesized this compound derivatives is paramount to ensure their identity, purity, and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.[17][18]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are routinely used.
General Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon atoms in the molecule.
-
2D NMR (Optional): For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure of the synthesized compound.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.
General Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents. The synthetic routes are well-established, and the biological evaluation methods are robust and reproducible. The detailed protocols provided in this guide are intended to empower researchers to explore the full potential of this versatile chemical entity. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of new therapeutic applications, and the use of advanced computational methods to guide the design of next-generation this compound-based drugs.
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The Gewald Reaction is a synthesis of 2-aminothiophenes via a multi-component condensation between sulfur, an α-methylene carbonyl compound and an α-cyanoester. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules (Basel, Switzerland), 11(5), 371–376. [Link]
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DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
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Supporting Information for: A palladium-catalyzed reaction... (n.d.). Retrieved from [Link]
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- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(4), 386-389.
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- Kumar, A., et al. (2022).
- El-Sayed, N. N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 705.
- Iacopini, S., et al. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. ACS Medicinal Chemistry Letters, 13(11), 1775-1782.
- Jílková, A., et al. (2023). Phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison with Other Biophysical Methods. Journal of Medicinal Chemistry, 66(15), 10477-10488.
- Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Abdelaziz, M. A. (2015). Design and synthesis of new thiophene derivatives together with their antitumor evaluations. European Journal of Chemistry, 6(4), 444-450.
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.
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CERM. (n.d.). NMR Methods. Retrieved from [Link]
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Topic: Polymerization of 2-Phenylthiophene for Conductive Polymers
An Application Note and Protocol Guide
Abstract
This guide provides detailed protocols for the synthesis of the conductive polymer poly(2-phenylthiophene) through two primary methods: chemical oxidative polymerization and electrochemical polymerization. This compound is a heterocyclic aromatic compound that serves as a versatile building block for advanced materials due to the unique electronic properties conferred by its sulfur-containing thiophene ring and adjacent phenyl group.[1][2] The resulting polymer is a member of the polythiophene family, a class of materials renowned for their environmental and thermal stability, which are critical for applications in organic electronics.[3][4] This document offers researchers and materials scientists a comprehensive resource, detailing not only the step-by-step experimental procedures but also the underlying scientific principles and critical parameters that govern the quality, yield, and properties of the final polymer. Characterization techniques essential for validating the successful polymerization and evaluating the polymer's conductive properties are also discussed.
Introduction: The Promise of Poly(this compound)
Conducting polymers have revolutionized modern electronics by combining the electrical properties of metals with the processability and mechanical flexibility of plastics.[5] Among these, polythiophenes (PTs) are a prominent class, noted for their stability and versatile functionality.[4][6] The parent polythiophene is typically an insoluble solid, but the introduction of substituents onto the thiophene ring can dramatically alter its properties, enhancing solubility and tuning its electronic characteristics.[5]
This compound is a particularly interesting monomer. The phenyl group, attached at the 2-position of the thiophene ring, enhances the monomer's stability and influences the resulting polymer's morphology and electronic structure.[1] The polymerization of this compound leads to poly(this compound), a material with potential applications in a wide array of devices, including organic light-emitting diodes (OLEDs), field-effect transistors, sensors, and solar cells.[1][3][5] This guide will focus on the two most prevalent and effective methods for synthesizing this promising conductive polymer.
Part 1: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a robust and scalable method for producing bulk quantities of poly(this compound). The fundamental principle involves the use of a chemical oxidizing agent, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer units. The reaction proceeds via the formation of radical cations, which then couple to form the polymer chain.
The choice of oxidant and reaction conditions, such as solvent and temperature, significantly impacts the polymer's final properties, including molecular weight, regioregularity, and electrical conductivity.[7] For instance, preparing the polymer in a solvent that can better accommodate the growing polymer chains tends to yield higher molecular weights.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (C₁₀H₈S) | ≥97% purity | Sigma-Aldrich, TCI | Ensure high purity for predictable reaction outcomes.[2] |
| Iron(III) Chloride (FeCl₃), anhydrous | Anhydrous, ≥98% | Acros Organics | Must be handled in a moisture-free environment (e.g., glovebox). |
| Chloroform (CHCl₃), anhydrous | Anhydrous, ≥99% | Fisher Scientific | Use of anhydrous solvent is critical to prevent side reactions. |
| Methanol (CH₃OH) | ACS Grade | VWR | For washing and precipitating the polymer. |
| Deionized Water | High Purity | --- | For washing. |
| Argon or Nitrogen Gas | High Purity | --- | To maintain an inert atmosphere. |
Experimental Workflow: Chemical Polymerization
Caption: Workflow for Chemical Oxidative Polymerization of this compound.
Detailed Protocol: Chemical Synthesis
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add anhydrous iron(III) chloride (FeCl₃). A molar ratio of oxidant to monomer of approximately 2.5:1 is a robust starting point.[8]
-
Solvent Addition: Add anhydrous chloroform via cannula or syringe to the flask to create a suspension of FeCl₃.
-
Monomer Solution: In a separate flame-dried flask, dissolve this compound in anhydrous chloroform.
-
Initiation: Cool the FeCl₃ suspension to 0°C using an ice bath. Slowly add the this compound solution to the stirring suspension dropwise over 30-40 minutes. Maintaining a low temperature during addition helps control the reaction rate.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction proceed with vigorous stirring for 24 hours under an inert atmosphere. The mixture will gradually darken as the polymer precipitates.
-
Work-up and Purification:
-
Pour the reaction mixture into a large beaker containing methanol. This will quench the reaction and precipitate the polymer.
-
Collect the dark solid by vacuum filtration.
-
Wash the collected polymer thoroughly with methanol to remove any remaining oxidant and unreacted monomer.
-
Further wash the polymer with deionized water to remove iron salts.
-
Continue washing with methanol until the filtrate runs clear.
-
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 40-50°C for at least 24 hours to remove all residual solvent. The final product should be a dark, often black or deep violet, powder.
Part 2: Electrochemical Polymerization (Electropolymerization)
Electropolymerization offers a distinct advantage over chemical synthesis: the direct formation of a uniform, conductive polymer film on an electrode surface.[9] This method is ideal for fabricating devices where a thin, adherent film is required. The process involves the electrochemical oxidation of the monomer at the surface of a working electrode, typically platinum, gold, or indium tin oxide (ITO).[10] The resulting radical cations couple and grow into a polymer film that deposits onto the electrode.
The quality, thickness, and morphology of the film can be precisely controlled by tuning electrochemical parameters such as the applied potential or current, scan rate (in cyclic voltammetry), and the composition of the electrolyte solution.[10][11]
Experimental Setup and Reagents
| Component | Specification | Purpose |
| Potentiostat/Galvanostat | Standard electrochemical workstation | To control potential/current and record data. |
| Electrochemical Cell | Three-electrode configuration | Standard setup for electrochemical experiments. |
| Working Electrode | Platinum (Pt) disk, Gold (Au) disk, or ITO-coated glass | Substrate for polymer film deposition.[10] |
| Counter Electrode | Platinum (Pt) wire or mesh | Completes the electrical circuit. |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential reference.[10] |
| Reagents | ||
| This compound | ≥97% purity | Monomer. |
| Acetonitrile (CH₃CN) | Anhydrous, HPLC Grade | Solvent. Should be deoxygenated before use. |
| Supporting Electrolyte | e.g., Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) | Provides ionic conductivity to the solution. |
Experimental Workflow: Electropolymerization
Sources
- 1. CAS 825-55-8: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of 2-Phenylthiophene via Stille Coupling
Introduction: The Strategic Synthesis of a Privileged Heterocycle
The biaryl motif, particularly the linkage of aromatic and heteroaromatic rings, is a cornerstone in the architecture of numerous functional molecules, from pharmaceuticals to organic electronics. Among these, 2-phenylthiophene stands out as a key structural unit. Its synthesis is therefore of significant interest to researchers in drug development and materials science. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, offers a robust and versatile method for the synthesis of such compounds.[1][2][3] This application note provides a detailed experimental protocol for the Stille coupling of 2-bromothiophene with a phenyltin reagent, grounded in a thorough understanding of the reaction mechanism and best practices for execution and safety.
The Stille reaction is renowned for its tolerance of a wide array of functional groups, the stability of the organotin reagents to air and moisture, and the generally mild reaction conditions required.[2][4][5][6] These attributes make it a highly reliable tool in complex organic synthesis. However, the toxicity of organotin compounds necessitates careful handling and waste disposal, a critical aspect that will be addressed in detail.[7][8]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for each procedural choice. By understanding the "why" behind the "how," practitioners can troubleshoot effectively and adapt the methodology to their specific needs.
The Catalytic Heart of the Reaction: Unraveling the Stille Coupling Mechanism
The Stille coupling proceeds through a catalytic cycle involving a palladium(0) complex. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][9] A thorough comprehension of this mechanism is paramount for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in this case, 2-bromothiophene).[4][9] This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[9] For this reason, 2-bromothiophene is a suitable substrate.
-
Transmetalation: The organotin reagent (e.g., tributyl(phenyl)stannane) then transfers its organic group (phenyl) to the palladium center, displacing the halide.[4][9] This is often the rate-determining step and can be influenced by the ligands on the palladium and the nature of the organotin reagent.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (phenyl and thienyl) from the palladium center, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]
To visualize this intricate process, the following diagram illustrates the catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Blueprint: Materials, Safety, and Step-by-Step Protocol
Materials and Reagents
A successful experiment begins with high-quality materials. The following table details the necessary reagents for the synthesis of this compound.
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) | Notes |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | >98% | Sigma-Aldrich | Store under nitrogen. |
| Phenyltributyltin | C₁₈H₃₂Sn | 367.15 | >97% | Gelest | Highly Toxic . Handle with extreme caution. |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | >98% | Strem Chemicals | Air and light sensitive. |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Acros Organics | Degas before use. |
| Saturated KF (aq) | KF | 58.10 | N/A | N/A | For work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | N/A | Fisher Scientific | For drying organic layers. |
Essential Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon) with a bubbler
-
Magnetic stirrer with a heating mantle
-
Syringes and needles for transfer of degassed solvents and reagents
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Safety First: Handling Organotin Compounds
Organotin compounds are highly toxic and pose a significant health risk.[7][8] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. When handling organotin compounds, consider double-gloving.[10][11]
-
Ventilation: All manipulations involving organotin compounds must be performed in a well-ventilated chemical fume hood.[7]
-
Waste Disposal: All organotin-contaminated waste (glassware, syringes, gloves, silica gel) must be segregated and disposed of as hazardous waste according to institutional guidelines.[8]
-
Spill Response: In case of a spill, immediately alert personnel and follow established spill cleanup procedures for toxic chemicals.[8][12]
The following workflow diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is for a 1 mmol scale reaction. Adjust quantities accordingly for different scales.
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Allow the flask to cool to room temperature. This ensures the exclusion of moisture, which can interfere with the catalyst.
-
-
Degassing the Solvent:
-
To a separate flask, add the required volume of anhydrous toluene (approximately 10 mL for a 1 mmol reaction).
-
Degas the solvent by bubbling with an inert gas for at least 30 minutes. This removes dissolved oxygen, which can deactivate the palladium catalyst.[13]
-
-
Charging the Reaction Flask:
-
Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). The choice of a Pd(0) source is crucial for initiating the catalytic cycle.[9][14]
-
Add 2-bromothiophene (1 mmol, 163 mg).
-
Using a syringe, add the degassed toluene (10 mL) to the flask. Stir the mixture to dissolve the solids.
-
-
Addition of the Organotin Reagent:
-
Via syringe, add phenyltributyltin (1.1 mmol, 1.1 eq). A slight excess of the organotin reagent is often used to ensure complete consumption of the limiting halide.
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system) or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir the mixture vigorously for at least 1 hour. The fluoride ions will react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride, which can be removed by filtration.[2]
-
Filter the mixture through a pad of Celite®, washing with an organic solvent such as ethyl acetate or diethyl ether.
-
-
Extraction and Drying:
-
Transfer the filtrate to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate is typically effective for separating the this compound from any remaining impurities.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst | Use a fresh batch of catalyst, or a different palladium source and ligand system.[13] |
| Insufficiently degassed solvent | Ensure thorough degassing of the solvent to remove oxygen.[13] | |
| Low reaction temperature | Gradually increase the reaction temperature.[13] | |
| Homocoupling of Organotin Reagent | High concentration of the organostannane | Add the organotin reagent slowly to the reaction mixture using a syringe pump.[13] |
| Incomplete Reaction | Insufficient reaction time | Continue monitoring the reaction until the starting material is consumed. |
| Catalyst deactivation | Add a fresh portion of the catalyst. | |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation with KF | Increase the stirring time with the KF solution or use alternative work-up procedures.[2] |
Conclusion
The Stille cross-coupling reaction is a powerful and reliable method for the synthesis of this compound and other biaryl compounds. By understanding the underlying mechanism, adhering to strict safety protocols, and following a well-defined experimental procedure, researchers can successfully employ this reaction to access valuable molecular building blocks for a wide range of applications. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important transformation.
References
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
- Casanova, R., & Espinet, P. (2015). The Stille Reaction, 38 Years Later.
- Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 69(9), 3173–3180.
-
Stille Cross-Coupling - J&K Scientific LLC. (n.d.). Retrieved from [Link]
-
NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. U.S. Department of Health, Education, and Welfare, Public Health Service, Center for Disease Control, National Institute for Occupational Safety and Health. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (2023, May 30). Retrieved from [Link]
-
Synthesis of this compound - PrepChem.com. (n.d.). Retrieved from [Link]
-
Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. - ResearchGate. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET. (2020, June 26). Retrieved from [Link]
-
Preparation of 2-bromothiophene - PrepChem.com. (n.d.). Retrieved from [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.). Retrieved from [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). (2021, December 22). Retrieved from [Link]
-
Preparation method of 2-bromothiophene - Eureka | Patsnap. (2020, October 13). Retrieved from [Link]
- CN111763194A - Preparation method of 2-bromothiophene - Google Patents. (n.d.).
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]
- CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents. (n.d.).
-
How to do Stille Coupling without Amide insertion : r/chemistry - Reddit. (2019, May 7). Retrieved from [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube. (2025, October 26). Retrieved from [Link]
-
Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst: Synthesis of 2-(4′-Acetylphenyl)Thiophene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved from [Link]
-
Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan - YouTube. (2020, August 20). Retrieved from [Link]
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functionalization of the thiophene ring in 2-Phenylthiophene
Application Notes and Protocols for the Functionalization of the Thiophene Ring in 2-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the chemical functionalization of the thiophene ring in this compound. This compound is a vital heterocyclic aromatic compound, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, which features a thiophene ring attached to a phenyl group, offers multiple sites for modification, enabling the construction of complex molecular architectures.[1] This guide details established protocols for key transformations including electrophilic substitution, halogenation, metalation, and palladium-catalyzed cross-coupling reactions. By explaining the underlying mechanistic principles and providing step-by-step methodologies, this document aims to equip researchers with the knowledge to strategically and efficiently synthesize novel this compound derivatives for applications in drug discovery and materials science.
Introduction: Reactivity and Regioselectivity of this compound
The this compound molecule (CAS 825-55-8) possesses two aromatic rings, the phenyl and the thiophene ring, both of which can undergo functionalization.[1][2] However, the electron-rich nature of the five-membered thiophene ring makes it significantly more susceptible to electrophilic attack than the phenyl ring.[1][3] The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (σ-complex) formed during electrophilic substitution through resonance, thereby increasing its reactivity compared to benzene.[3]
Regioselectivity is a critical consideration in the functionalization of this compound. The positions on the thiophene ring are designated as follows:
Caption: Numbering of the thiophene ring in this compound.
Electrophilic substitution on the thiophene ring of this compound preferentially occurs at the C5 (α) position. This is because the carbocation intermediate formed by attack at C5 is more stabilized by resonance (three resonance structures) compared to the intermediate formed by attack at any other position. Attack at the C3 or C4 (β) positions results in a less stable intermediate (two resonance structures).[3] The phenyl group at the C2 position further influences this selectivity through steric hindrance and electronic effects.
Key Functionalization Strategies and Protocols
This section details several robust methods for introducing new functional groups onto the thiophene ring of this compound.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the thiophene ring. The general mechanism involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity.[4][5]
Caption: General workflow for electrophilic aromatic substitution.
2.1.1. Halogenation: Bromination at the C5 Position
Bromination is a common and highly regioselective reaction, typically yielding the 5-bromo-2-phenylthiophene derivative. This product is a versatile intermediate for subsequent cross-coupling reactions.
Protocol: Synthesis of 5-Bromo-2-phenylthiophene
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 5-bromo-2-phenylthiophene.
-
Table 1: Typical Reaction Parameters for Bromination
| Parameter | Value |
| Reactant Ratio | 1:1.05 (this compound:NBS) |
| Solvent | DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Metalation: Lithiation for Nucleophilic Functionalization
Directed ortho-metalation, specifically lithiation, is a powerful technique for introducing functional groups at positions that are not readily accessible through electrophilic substitution. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), results in deprotonation primarily at the C5 position due to its higher acidity.[6] The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles.
Protocol: Synthesis of this compound-5-carboxylic acid via Lithiation
-
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Dry Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (CO₂) gas or dry ice
-
Aqueous Hydrochloric Acid (HCl) (1 M)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in dry THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi to the stirred solution and continue stirring at -78 °C for 1 hour.
-
Bubble dry CO₂ gas through the solution for 30 minutes, or carefully add crushed dry ice to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding 1 M HCl (aq) until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
-
Caption: Workflow for functionalization via lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated this compound derivatives, such as 5-bromo-2-phenylthiophene, are excellent substrates for these transformations.
2.3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used to synthesize biaryl compounds.
Protocol: Synthesis of 5-Aryl-2-phenylthiophenes
-
Materials:
-
5-Bromo-2-phenylthiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)
-
1,2-Dimethoxyethane (DME)
-
-
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-phenylthiophene, the arylboronic acid, and Pd(PPh₃)₄.
-
Add DME and the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere for 12-24 hours.[8]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
-
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Component | Role | Example Reagent/Condition |
| Aryl Halide | Electrophile | 5-Bromo-2-phenylthiophene |
| Organoboron Reagent | Nucleophile | Phenylboronic acid |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ |
| Base | Activates boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Reaction Medium | DME, Toluene, Dioxane/Water |
| Temperature | Reaction Condition | 80-110 °C |
2.3.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10]
Protocol: Synthesis of 5-(Alkynyl)-2-phenylthiophenes
-
Materials:
-
5-Bromo-2-phenylthiophene (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 5-bromo-2-phenylthiophene and the terminal alkyne in a mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
2.3.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12] This reaction is highly valuable for the preparation of aryl amines, which are common motifs in pharmaceuticals.[11]
Protocol: Synthesis of 5-(Amino)-2-phenylthiophenes
-
Materials:
-
5-Bromo-2-phenylthiophene (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (ligand) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Dry Toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried flask with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add 5-bromo-2-phenylthiophene, the amine, and dry toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Caption: Overview of palladium-catalyzed cross-coupling reactions.
Direct C-H Activation/Arylation
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[13] For this compound, direct C-H arylation can be achieved with high regioselectivity, often favoring the C5 position.
Protocol: Palladium-Catalyzed Direct C-H Arylation at C5
-
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
Pivalic acid (PivOH) (0.3 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylacetamide (DMA)
-
-
Procedure:
-
In a sealed tube, combine this compound, the aryl bromide, Pd(OAc)₂, PivOH, and K₂CO₃.
-
Add DMA as the solvent.
-
Heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Applications in Drug Development
Functionalized this compound derivatives are prevalent in medicinal chemistry. The thiophene ring is often considered a bioisostere of the phenyl ring, and its incorporation into drug candidates can modulate their physicochemical properties, metabolic stability, and biological activity.[14] For instance, 2-aminothiophene derivatives have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[14][15] The synthetic methodologies outlined in this guide provide a robust toolkit for generating libraries of novel this compound analogues for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Conclusion
The functionalization of the thiophene ring in this compound is a cornerstone of modern synthetic chemistry, enabling access to a diverse array of complex molecules with significant potential in pharmaceutical and materials science applications. This guide has detailed several key synthetic strategies, including electrophilic substitution, metalation, palladium-catalyzed cross-coupling, and direct C-H activation. By understanding the principles of reactivity and regioselectivity, and by applying the robust protocols provided, researchers can effectively design and synthesize novel this compound derivatives to advance their scientific endeavors.
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Synthetic approaches to functionalized thiophenes. - ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes | Request PDF - ResearchGate. Available at: [Link]
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Electrophilic Substitution Reaction Mechanism - BYJU'S. Available at: [Link]
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Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate. Available at: [Link]
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7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]
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Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - MDPI. Available at: [Link]
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Sequential Regioselective C-H Functionalization of Thiophenes - PubMed. Available at: [Link]
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APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. Available at: [Link]
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The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
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Side Chain Functionalization - The McCullough Group - Research. Available at: [Link]
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A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. Available at: [Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. Available at: [Link]
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Buchwald -Hartwig Amination - OpenOChem Learn. Available at: [Link]
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Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - MDPI. Available at: [Link]
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The ortho-lithiation of phenyl groups and α-lithiation of alkyl groups of thiophosphoryl compounds - Scite. Available at: [Link]
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Sonogashira coupling - YouTube. Available at: [Link]
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The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+. Available at: [Link]
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C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach - MDPI. Available at: [Link]
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Electrophilic aromatic substitution mechanism (video) - Khan Academy. Available at: [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. Available at: [Link]
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lithiation between thiophene with n-buthyllithium - Chemistry Stack Exchange. Available at: [Link]
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Basic Introduction to C-H Activation Reactions - YouTube. Available at: [Link]
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Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. Available at: [Link]
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This compound | C10H8S | CID 69999 - PubChem - NIH. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]
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Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. Available at: [Link]
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Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds - MDPI. Available at: [Link]
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The Versatile Role of 2-Phenylthiophene in Modern Agrochemical Synthesis: Application Notes and Protocols
In the dynamic landscape of agrochemical research and development, the quest for novel and effective active ingredients is perpetual. Heterocyclic compounds, in particular, have emerged as a cornerstone in the design of modern fungicides, herbicides, and insecticides due to their diverse chemical reactivity and ability to interact with biological targets. Among these, 2-phenylthiophene, a sulfur-containing aromatic heterocycle, stands out as a pivotal intermediate, offering a versatile scaffold for the synthesis of a new generation of crop protection agents.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of advanced agrochemicals. The narrative delves into the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights to empower your research endeavors.
Introduction to this compound: A Building Block for Innovation
This compound (CAS No: 825-55-8) is a crystalline solid with a molecular formula of C₁₀H₈S.[1][2] Its unique structure, featuring a thiophene ring fused to a phenyl group, provides a lipophilic character and multiple sites for chemical modification, making it an attractive starting point for the synthesis of complex bioactive molecules.[3] The thiophene moiety is a known bioisostere of the phenyl group and is a key structural motif in many biologically active compounds, often enhancing the efficacy and metabolic stability of the final product.[4]
| Property | Value | Reference |
| CAS Number | 825-55-8 | [2] |
| Molecular Formula | C₁₀H₈S | [2] |
| Molecular Weight | 160.24 g/mol | |
| Appearance | White to light beige crystalline solid | |
| Melting Point | 34-36 °C | |
| Boiling Point | 256 °C |
Application in Fungicide Synthesis: The Rise of Phenylthiophene-Based Nicotinamides
A significant application of this compound lies in the synthesis of potent fungicides, particularly a class of N-(thiophen-2-yl) nicotinamides.[1][5][6] These compounds have demonstrated remarkable efficacy against a range of plant pathogens, with a notable mode of action targeting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[7] Inhibition of SDH disrupts cellular respiration, leading to the death of the fungal pathogen.
The synthesis of these fungicides hinges on the preparation of a key intermediate: a substituted 2-aminothiophene. While many synthetic routes to 2-aminothiophenes exist, this guide will focus on a plausible pathway starting from this compound, a readily available starting material.[6][8] The overall synthetic strategy involves the functionalization of the this compound core to introduce an amino group, followed by coupling with a nicotinic acid derivative.
Logical Workflow for Fungicide Synthesis
Caption: Synthetic workflow for N-(5-phenylthiophen-2-yl)nicotinamide fungicides.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-phenylthiophene (Intermediate I)
Rationale: Nitration is a classic electrophilic aromatic substitution reaction. The thiophene ring is highly activated towards electrophilic attack, and the presence of the phenyl group at the 2-position directs the incoming nitro group primarily to the 5-position due to steric and electronic effects.
-
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-nitro-2-phenylthiophene.
-
Protocol 2: Synthesis of 5-Phenylthiophen-2-amine (Intermediate II)
Rationale: The nitro group is a versatile functional group that can be readily reduced to an amine. A common and effective method is the use of a metal catalyst such as iron in an acidic medium or catalytic hydrogenation.
-
Materials:
-
5-Nitro-2-phenylthiophene (from Protocol 1)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, create a suspension of 5-nitro-2-phenylthiophene (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a sodium hydroxide solution and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 5-phenylthiophen-2-amine. This intermediate is often used in the next step without further purification.
-
Protocol 3: Synthesis of N-(5-phenylthiophen-2-yl)nicotinamide (Final Product)
Rationale: The final step is an amide bond formation between the synthesized aminothiophene and an activated nicotinic acid derivative. The use of an acyl chloride, prepared from nicotinic acid and a chlorinating agent like oxalyl chloride or thionyl chloride, is a standard and efficient method for this transformation.[1][5]
-
Materials:
-
5-Phenylthiophen-2-amine (from Protocol 2)
-
Nicotinoyl chloride (prepared from nicotinic acid)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 5-phenylthiophen-2-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of nicotinoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(5-phenylthiophen-2-yl)nicotinamide.
-
Fungicidal Activity
Several N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities. For instance, in a study against cucumber downy mildew (Pseudoperonospora cubensis), certain derivatives exhibited significantly lower EC₅₀ values compared to commercial fungicides.[5][9][10]
| Compound ID | EC₅₀ (mg/L) vs. P. cubensis | Reference Fungicide | EC₅₀ (mg/L) |
| 4a | 4.69 | Diflumetorim | 21.44 |
| 4f | 1.96 | Flumorph | 7.55 |
Application in Herbicide and Insecticide Synthesis
The versatility of the this compound scaffold extends beyond fungicides into the realm of herbicides and insecticides. The thiophene ring is present in various commercial pesticides, and its derivatives are actively being explored for new herbicidal and insecticidal candidates.[4][11]
Herbicidal Derivatives
Thiophene-derived aminophosphonates have been investigated for their herbicidal properties.[11] The synthesis of such compounds can be envisioned starting from a functionalized this compound, for example, 5-phenylthiophene-2-carboxaldehyde.
Caption: Synthetic workflow for thiophene-derived aminophosphonate herbicides.
Protocol 4: Synthesis of 5-Phenylthiophene-2-carboxaldehyde (Intermediate III)
Rationale: Formylation of this compound introduces a key aldehyde functional group, which can be further elaborated. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like thiophene.
-
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution
-
Standard laboratory glassware
-
-
Procedure:
-
In a three-necked flask, cool DMF (3 equivalents) to 0 °C and slowly add POCl₃ (1.2 equivalents) under an inert atmosphere to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a sodium acetate solution.
-
Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain 5-phenylthiophene-2-carboxaldehyde.[12]
-
Insecticidal Derivatives
The thiophene moiety is also a component of certain insecticides. For example, halogenated 2-thiophenecarboxylic acid derivatives serve as building blocks for a new family of 1,2,4-triazole insecticides.[13] A synthetic route starting from this compound could involve halogenation followed by carboxylation.
Characterization and Analytical Techniques
The synthesis of these agrochemical derivatives requires robust analytical methods to confirm the structure and purity of the intermediates and final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. For example, in N-(thiophen-2-yl) nicotinamide derivatives, characteristic signals for the protons on the thiophene, phenyl, and pyridine rings can be observed and assigned.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the C=O stretch of the amide bond in nicotinamide derivatives.
-
Chromatography: Thin Layer Chromatography (TLC) is used for monitoring reaction progress, and column chromatography is a standard technique for the purification of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) can be used for purity determination.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile intermediate in the synthesis of a diverse range of agrochemicals. Its unique structural features provide a solid foundation for the development of novel fungicides, herbicides, and insecticides with potentially improved efficacy and novel modes of action. The protocols and application notes presented in this guide offer a practical framework for researchers to explore the rich chemistry of this compound and its derivatives in the ongoing effort to secure global food production. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies and the exploration of new biological targets for this compound-based agrochemicals.
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Rogacz, D., et al. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. Molecules, 23(12), 3173. [Link]
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Boateng, E. G., et al. (2024). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer Cell Inhibition. ChemRxiv. [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [ouci.dntb.gov.ua]
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- 7. Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 2-acetyl-5-arylthiophenes from 2-Phenylthiophene
An In-Depth Guide to the Synthesis of 2-Acetyl-5-Arylthiophenes for Medicinal Chemistry and Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 2-acetyl-5-arylthiophenes. This class of compounds is of significant interest due to the prevalence of the thiophene scaffold in numerous pharmaceuticals and biologically active molecules.[1][2] The strategic introduction of varied aryl substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[3]
This document explores two primary synthetic strategies: a direct approach via Friedel-Crafts acylation of a pre-functionalized arylthiophene and a more versatile, modular approach using palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and discuss the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Strategy 1: Direct Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution method for installing an acyl group onto an aromatic ring.[4] When starting with a 2-substituted thiophene, such as 2-phenylthiophene, the acylation reaction is highly regioselective.
Mechanistic Insight & Rationale
The reaction proceeds through the generation of a highly electrophilic acylium ion from an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] The thiophene ring, being an electron-rich heterocycle, acts as the nucleophile. The attack on the acylium ion preferentially occurs at the C5 position (the other α-position) due to the superior stability of the resulting cationic intermediate (σ-complex). This stability arises from the ability of the sulfur atom's lone pair to delocalize the positive charge through resonance, with the intermediate from C5 attack having more stable resonance contributors than the intermediate from attack at a β-position (C3 or C4).[7][8] The final step is the deprotonation of the σ-complex, which restores the aromaticity of the thiophene ring and yields the ketone product.[5]
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution. The product, an aryl ketone, has an electron-withdrawing acetyl group that deactivates the aromatic ring, making it less susceptible to a second acylation reaction.[4][5]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Thiophenes
Welcome to the Technical Support Center for Suzuki coupling reactions involving thiophene substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. Thiophenes are a critical scaffold in many pharmaceuticals and functional materials, but their electronic nature can introduce specific side reactions during Suzuki coupling. This resource provides in-depth, field-proven insights to help you navigate these complexities, enhance your reaction yields, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the Suzuki coupling of thiophenes in a direct question-and-answer format.
Q1: My Suzuki reaction with a thiophene boronic acid is giving low yields, and I'm recovering the protonated (des-borylated) thiophene. What is happening?
A: You are likely observing protodeboronation , one of the most common side reactions in Suzuki couplings, especially with electron-rich heteroaromatic boronic acids like those of thiophene.[1][2][3] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your starting material.[3]
Q2: What conditions favor protodeboronation of thiophene boronic acids?
A: Several factors can accelerate this undesired pathway:
-
Base: The presence of a base, which is essential for the Suzuki catalytic cycle, can also catalyze protodeboronation. Thienylboronic acids are particularly susceptible to protodeboronation at a pH > 10.[2]
-
Aqueous Media: Water in the reaction mixture can serve as the proton source for this side reaction.[3][4]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Catalyst System: Some palladium-phosphine complexes, particularly those with bulky phosphine ligands, can paradoxically accelerate protodeboronation.[5]
Q3: I'm seeing a significant amount of my starting thiophene halide without the halogen. What is this side product, and how is it formed?
A: This side reaction is known as dehalogenation , where the halide on your thiophene substrate is replaced by a hydrogen atom.[6][7] This can be a significant issue, particularly when using polyhalogenated thiophenes.[4] The proposed mechanism often involves the palladium(II) intermediate formed after oxidative addition undergoing a reaction with a hydride source in the reaction mixture (which can be an amine base or an alcohol solvent) to form a palladium-hydride species. Reductive elimination then yields the dehalogenated thiophene.[7]
Q4: My reaction is producing a significant amount of bithiophene or a biaryl from my boronic acid coupling partner. What causes this?
A: This side reaction is called homocoupling , which is the self-coupling of the boronic acid to form a symmetrical biaryl product.[6][8] The primary cause of homocoupling is the presence of molecular oxygen in the reaction vessel.[6][9] Therefore, it is crucial to ensure that the reaction is thoroughly degassed and maintained under an inert atmosphere.[6]
Troubleshooting Guides
This section provides more detailed troubleshooting strategies and step-by-step protocols to mitigate the common side reactions discussed above.
Issue 1: Protodeboronation of Thiophene Boronic Acids
Protodeboronation is a frequent challenge that directly impacts reaction yield by consuming the boronic acid starting material.
Causality and Mitigation Strategies:
The lability of the C-B bond in thiophene boronic acids, especially under basic aqueous conditions, is the root cause.[2][3] To counter this, the strategy is to either protect the boronic acid functionality or to accelerate the desired cross-coupling reaction to outcompete the protodeboronation.
Troubleshooting Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 2-Phenylthiophene by Column Chromatography
Welcome to the technical support center for the purification of 2-phenylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this versatile heterocyclic compound using column chromatography. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of purifying this compound via column chromatography.
Q1: What are the typical impurities I might encounter in crude this compound?
A1: The impurities in your crude this compound are largely dependent on the synthetic route employed. For instance, in a Suzuki or Stille coupling, common impurities include unreacted starting materials like 2-bromothiophene or thiophene boronic acid, homo-coupled byproducts (e.g., biphenyl), and residual catalyst.[1] If a Grignard reaction was used, you might also find coupling byproducts.[2] A dark coloration in the crude product often suggests the presence of polymeric materials or degradation products that require removal.[2]
Q2: How do I select the appropriate stationary phase for this compound purification?
A2: For the purification of a relatively non-polar aromatic compound like this compound, the standard choice for the stationary phase is silica gel (60 Å, 230-400 mesh).[2][3] Silica gel is a polar adsorbent due to the presence of surface silanol groups (Si-OH), which allows for effective separation of compounds based on their polarity.[4][5][6] In cases where this compound shows instability on the acidic silica surface, alternative stationary phases like neutral alumina or Florisil can be considered.[7][8][9]
Q3: How do I determine the optimal solvent system (mobile phase)?
A3: The ideal mobile phase is determined using Thin Layer Chromatography (TLC).[2][3][10] The goal is to find a solvent system where this compound has a retention factor (Rf) of approximately 0.25-0.35.[2][3][11] This Rf value typically provides the best separation in column chromatography.[3][11] For a non-polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[12] You would test various ratios (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) to find the optimal separation from its impurities.[8]
Q4: What is the difference between isocratic and gradient elution, and which should I use?
A4: Isocratic elution uses a single, constant solvent composition throughout the entire purification. This method is simpler but may be less effective if impurities have polarities very close to the product.
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate).[3] This is particularly useful for separating a wide range of polarities, as it allows for the elution of less polar compounds first, followed by the more polar ones, often resulting in better separation and sharper peaks.[3] For crude this compound with unknown impurities, starting with a shallow gradient is often a robust strategy.[9]
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The this compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using 5% ethyl acetate in hexane, try increasing it to 10% or 20%.[8] If that is ineffective, consider a stronger polar solvent like dichloromethane in place of ethyl acetate.[12] |
| The compound may have degraded or irreversibly adsorbed to the silica gel. | Test the stability of your compound on silica using a 2D TLC.[7] If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine (1-2% in the eluent).[7][8][9] | |
| The separation between this compound and an impurity is poor. | The solvent system is not optimized. | Re-evaluate your solvent system with TLC. A shallower solvent gradient during the column chromatography can improve the separation of compounds with similar Rf values.[9] Using a longer, narrower column can also increase the separation efficiency.[9] |
| The column was overloaded with the crude sample. | As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor separation.[13] | |
| The product is eluting too quickly (near the solvent front). | The solvent system is too polar. | Reduce the proportion of the polar solvent in your mobile phase. For example, if using 20% ethyl acetate in hexane, try reducing it to 10% or 5%.[8] |
| The collected fractions of this compound are very dilute. | The elution band has broadened significantly. | This can happen if the initial sample was loaded in too much solvent.[13] Concentrate the fractions you expect to contain your product and re-analyze by TLC.[7] For future runs, ensure the crude sample is dissolved in the absolute minimum amount of solvent for loading.[13] |
| The compound appears as a long streak or "tail" on the TLC and column. | Strong, undesirable interactions between this compound and the silica gel. | While less common for non-polar compounds, this can still occur. Consider adding a small amount of a slightly more polar solvent like toluene to the mobile phase, which can improve the separation of aromatic compounds.[14] Also, ensure your sample is not too concentrated when loaded.[15] |
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a standard procedure for the purification of crude this compound.
Solvent System Selection via Thin Layer Chromatography (TLC)
-
Prepare several eluent mixtures with varying polarities (e.g., 2%, 5%, and 10% ethyl acetate in hexane).
-
Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.
-
Spot the crude mixture onto a TLC plate.[3]
-
Develop the plate in a chamber containing one of the prepared eluents.[11][16]
-
Visualize the spots under a UV lamp (254 nm).[3]
-
The ideal solvent system will give the this compound spot an Rf value of ~0.25-0.35.[3][11]
Column Preparation and Packing
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2][3]
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 100% hexane).[2]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.[2][3]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance of the silica bed.[2][3]
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[13] Carefully add the solution to the top of the column using a pipette.[13]
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7][13] Carefully add this powder to the top of the column.[13]
Elution and Fraction Collection
-
Begin eluting with the chosen solvent system, starting with a lower polarity if running a gradient.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
If a gradient elution is used, gradually increase the percentage of the more polar solvent.[3]
Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.[2]
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Visualizing the Workflow
// Invisible edges for ordering TLC -> Pack [style=invis]; Pack -> Load [style=invis]; Elute -> Collect [style=invis]; Analyze -> Combine [style=invis]; Combine -> Evap [style=invis]; } dot Caption: Workflow for this compound Purification.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
uHPLCs. 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
Reddit. troubleshooting column chromatography : r/chemistry. [Link]
-
Unlocking Chemical Synthesis. Properties of this compound. [Link]
-
HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
ResearchGate. How can I select the solvent system for column chromatography?. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Reddit. Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. [Link]
-
Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. organomation.com [organomation.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Phenylthiophene Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-Phenylthiophene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical answers to frequently asked questions. Our focus is on optimizing palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to achieve high yields and purity. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.
Q1: My reaction yield of this compound is low, or the reaction is not proceeding. What are the common culprits?
A low or non-existent yield in a Suzuki-Miyaura coupling for this compound synthesis can be traced back to several factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity or Degradation: The palladium catalyst is the heart of the reaction, and its failure is a primary suspect.
-
Cause: The active Pd(0) species can be sensitive to air, leading to oxidation and inactivity. The catalyst may also decompose into palladium black, a visible black precipitate, which is catalytically inactive.[1][2] This is particularly common with ligand-less catalyst systems at higher concentrations.[3]
-
Solution:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[4][5] Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Use a fresh, high-purity catalyst. Impurities in starting materials or solvents can act as catalyst poisons.[6]
-
Optimize Catalyst Choice: Consider using a pre-catalyst or a more robust catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Buchwald-type ligands), which can stabilize the palladium center and prevent aggregation.[1][7]
-
-
-
Inefficient Oxidative Addition: This is the first crucial step of the catalytic cycle where the aryl halide (e.g., 2-bromothiophene) adds to the Pd(0) center.
-
Side Reactions of the Boronic Acid: The stability of the boronic acid partner is critical.
-
Cause: Phenylboronic acid can undergo protodeboronation (replacement of the C-B bond with a C-H bond) or homocoupling (forming biphenyl).[4] These side reactions consume the boronic acid and reduce the yield of the desired product.
-
Solution:
-
Use Stable Boronic Acid Derivatives: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable than the corresponding boronic acids.[4]
-
Control Water Content: While some water is often necessary, excess water can promote protodeboronation. Use the minimum amount required for the base to be effective.[4]
-
Optimize Base and Temperature: A carefully chosen base and moderate temperature can minimize these side reactions.
-
-
-
Suboptimal Reaction Conditions: The interplay of solvent, base, and temperature is crucial.
-
Cause: An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or increased side reactions.[1][9]
-
Solution: Systematically screen different solvents (e.g., Dioxane/water, Toluene/water, THF/water) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal system for your specific substrates.[5][9]
-
Below is a logical workflow to diagnose and address low-yield issues.
Q2: I'm observing significant side product formation (e.g., homocoupling, dehalogenation). How can I minimize these?
Side product formation directly competes with your desired reaction, reducing yield and complicating purification.
-
Homocoupling: This refers to the coupling of two identical molecules (e.g., two phenylboronic acids to form biphenyl, or two 2-bromothiophenes to form 2,2'-bithiophene).
-
Cause: Homocoupling of boronic acids is often promoted by the presence of oxygen or high catalyst loadings.[4]
-
Solution:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated.[4]
-
Optimize Catalyst Loading: Avoid excessively high catalyst concentrations. Sometimes, lowering the catalyst loading can suppress homocoupling.[3]
-
Control Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to purification challenges.[10]
-
-
-
Protodeboronation and Dehalogenation: These are the cleavage of the C-B bond or C-X (Halogen) bond, respectively, and their replacement with a C-H bond.
-
Cause: Protodeboronation is a common side reaction for unstable boronic acids, often facilitated by the reaction conditions.[1] Dehalogenation can occur in the presence of water or other proton sources.[4]
-
Solution:
-
Use Stable Boron Reagents: As mentioned, boronate esters or trifluoroborate salts are excellent alternatives to mitigate protodeboronation.[4]
-
Control Water Content: Use minimal water, especially if dehalogenation is a suspected issue.[4]
-
Protect Reactive Protons: The N-H proton on indole-containing substrates can interfere with the catalytic cycle; protecting this group can prevent side reactions and improve yield.[11]
-
-
Q3: My reaction stalls after initial conversion. What could be the cause?
A reaction that starts well but fails to reach completion often points to catalyst degradation.
-
Cause: The active catalyst may not be stable over the entire course of the reaction, especially at elevated temperatures or during long reaction times.[6] Certain functional groups on the substrates or impurities can also poison the catalyst over time.[12]
-
Solution:
-
Portion-wise Addition: Instead of adding all the catalyst at the beginning, try adding it in several portions throughout the reaction. This can help maintain a sufficient concentration of the active species.[6]
-
Lower Temperature: Consider lowering the reaction temperature and extending the reaction time. This can often preserve the catalyst's lifespan.[6]
-
Use a More Robust Ligand: A well-chosen ligand can protect the palladium center and enhance its stability, preventing premature deactivation.[13][14]
-
Q4: I'm seeing a black precipitate (Palladium black) in my reaction. What does this mean and how can I prevent it?
The formation of a black or dark grey precipitate is a visual indicator of catalyst decomposition.
-
Cause: "Palladium black" is finely divided, elemental palladium that has precipitated out of the solution.[1] This happens when the Pd(0) species in the catalytic cycle is not sufficiently stabilized by ligands, leading it to aggregate and become inactive.[2] It is a notorious issue that decreases the amount of available active catalyst.[2]
-
Solution:
-
Use an Appropriate Ligand: The most effective way to prevent Pd black formation is to use a stabilizing ligand. Phosphine ligands, especially bulky ones, coordinate to the palladium center and prevent it from aggregating.
-
Optimize Catalyst:Ligand Ratio: An improper ratio can lead to catalyst decomposition. A common starting point is a 1:1 to 1:2 ratio of Palladium to a monodentate phosphine ligand.[6]
-
Lower Catalyst Concentration: In some systems, particularly ligand-less ones, high catalyst concentrations can accelerate the formation of Pd black. Counterintuitively, lowering the catalyst loading can sometimes lead to a better overall yield.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding best practices for optimizing the synthesis of this compound.
Q1: What is a typical catalyst loading range for the synthesis of this compound via Suzuki-Miyaura coupling?
The optimal catalyst loading is a balance between reaction efficiency and cost.
-
Typical Range: For many Suzuki-Miyaura reactions, a catalyst loading of 0.1 mol% to 5 mol% relative to the limiting reagent (usually the aryl halide) is a common range.[6]
-
Starting Point: A good starting point for optimization is often 1-2 mol% of the palladium source.[6][12]
-
Low Loading: With highly efficient catalyst systems (e.g., using advanced ligands or for very reactive substrates), loadings can be lowered to 0.1 mol% or even less (down to ppm levels), which is highly desirable from an economic and environmental standpoint.[3][15]
-
High Loading: For challenging substrates (e.g., aryl chlorides) or if the catalyst is prone to deactivation, higher loadings (3-5 mol%) might be necessary to drive the reaction to completion.[6] However, always be mindful that higher loadings can increase the risk of side reactions and palladium black formation.[3]
| Catalyst Loading (mol%) | Typical Outcome & Considerations |
| < 0.1% | "Ultra-low" loading. Requires highly active and stable catalyst/ligand system. Ideal for green chemistry and process scale-up.[16] |
| 0.1 - 1.0% | Efficient loading for many standard couplings. Good balance of cost and performance. May require longer reaction times. |
| 1.0 - 3.0% | Recommended starting range for optimization. Robust for a wide variety of substrates.[6] |
| > 3.0% | Used for difficult couplings (e.g., sterically hindered substrates, aryl chlorides) or when catalyst deactivation is significant. Increased cost and potential for side products. |
Q2: How do I choose the right Palladium catalyst and ligand for this reaction?
The choice of catalyst and ligand is arguably the most critical factor in a successful cross-coupling reaction.
-
Palladium Source (Pre-catalyst):
-
Pd(PPh₃)₄ (Tetrakis): A classic, reliable Pd(0) source. It's air-sensitive and should be handled with care. It often works well for a broad range of substrates.[5]
-
Pd(OAc)₂ or Pd₂(dba)₃: These are stable Pd(0) or Pd(II) sources that are activated in situ by the phosphine ligand. They are often less air-sensitive and easier to handle than Pd(PPh₃)₄.[6]
-
Pd(dppf)Cl₂: A robust and versatile pre-catalyst that incorporates a useful bidentate ligand (dppf). It is known for its good performance in many Suzuki couplings.[17]
-
-
Ligand Selection: The ligand's role is to stabilize the palladium center, enhance its reactivity, and facilitate the key steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃): A standard, inexpensive ligand. It is effective for many simple couplings but may not be sufficient for more challenging substrates.
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered substrates or less reactive aryl chlorides. Their electron-donating nature promotes oxidative addition, while their bulkiness facilitates the final reductive elimination step.[1][7]
-
Bidentate Ligands (e.g., dppf, Xantphos): These ligands chelate to the palladium center, providing extra stability and influencing the geometry of the catalytic complex, which can be beneficial for preventing side reactions.[17]
-
Q3: What are the critical parameters to control besides catalyst loading?
A successful reaction depends on the synergy of multiple parameters.
-
Base: The base is essential for activating the boronic acid. The choice of base can dramatically affect the yield.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings but is more expensive.[5]
-
Phosphates (K₃PO₄): A strong base that can be very effective, particularly in anhydrous conditions.[17]
-
Hydroxides (NaOH, KOH): Strong aqueous bases that are also widely used.[1]
-
-
Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature.
-
Aqueous Mixtures: Systems like 1,4-Dioxane/Water, THF/Water, or Toluene/Water are very common. The water is required to dissolve the inorganic base.[1][9]
-
Anhydrous Solvents: In some cases, anhydrous conditions with a soluble organic base or a base like K₃PO₄ are preferred to minimize water-related side reactions.[4]
-
-
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate.
Q4: How can I monitor the progress of my reaction effectively?
Proper reaction monitoring is key to determining the optimal reaction time and identifying potential issues.
-
Thin Layer Chromatography (TLC): The quickest and most common method. It allows you to visually track the consumption of the starting materials (usually the limiting aryl halide) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information. By taking small aliquots from the reaction over time, you can determine the percentage conversion and identify the mass of the product and any side products.
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative technique for monitoring reaction kinetics, especially for less volatile compounds. It allows for accurate determination of reactant consumption and product formation by creating a calibration curve with a known standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of a reaction aliquot can provide a clear picture of the reaction's progress by showing the disappearance of starting material signals and the appearance of product signals.[18]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of this compound
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via a cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additional ligand to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[19]
Protocol 2: Screening Catalyst Loading
-
Setup: Prepare several small-scale reactions in parallel (e.g., in vials within a heating block) using the general protocol above.
-
Variable: Keep all parameters (reagents, stoichiometry, solvent, base, temperature) constant except for the catalyst loading.
-
Range: Set up reactions with a range of catalyst loadings, for example: 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%, and 4.0 mol%.
-
Analysis: Run all reactions for the same amount of time (e.g., 12 hours). Analyze the outcome of each reaction using a quantitative method like GC-MS or ¹H NMR with an internal standard to determine the yield.
-
Evaluation: Compare the yields to identify the most efficient catalyst loading for your system.
References
-
PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Retrieved from [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]
-
Semantic Scholar. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. [PDF] Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. | Semantic Scholar [semanticscholar.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthesized 2-Phenylthiophene
Welcome to the technical support center for the purification of 2-phenylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges and specific issues encountered during the purification of this compound, providing in-depth, experience-based solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve purification problems but also to understand the underlying chemical principles for more robust experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark-colored oil or solid. What causes this discoloration and how can I fix it?
A1: A dark coloration in crude this compound is typically indicative of polymeric byproducts or high molecular weight impurities formed during the synthesis.[1] This is particularly common in palladium-catalyzed cross-coupling reactions that may have been overheated or run for extended periods. Residual palladium catalyst can also contribute to the dark color.
-
Initial Approach: Before attempting more rigorous purification, a simple filtration through a plug of silica gel can be highly effective. Dissolve your crude product in a minimal amount of a non-polar solvent like hexane or toluene and pass it through a short column of silica gel. The highly polar colored impurities and residual catalyst will adsorb onto the silica, often resulting in a significantly lighter-colored solution.
-
For Persistent Color: If a silica plug is insufficient, column chromatography with a non-polar eluent system (e.g., hexane or heptane) is the next logical step.[2] The non-polar this compound will elute while the more polar, colored impurities will remain on the column.
Q2: I've synthesized this compound via a Suzuki coupling of 2-bromothiophene and phenylboronic acid. My mass spectrometry data shows a significant amount of biphenyl byproduct. How can I remove it?
A2: The formation of biphenyl is a common side reaction in Suzuki couplings, resulting from the homocoupling of the phenylboronic acid.[3] This is often exacerbated by the presence of oxygen in the reaction mixture. Fortunately, the polarity difference between this compound and biphenyl allows for effective separation.
-
Recommended Method: Fractional Distillation under Reduced Pressure. this compound has a boiling point of approximately 256 °C at atmospheric pressure, while biphenyl's boiling point is around 255 °C.[4] At atmospheric pressure, their boiling points are too close for effective separation. However, under vacuum, the difference in their boiling points becomes more pronounced, allowing for separation by fractional distillation.[5][6]
-
Alternative Method: Column Chromatography. If fractional distillation equipment is unavailable or if the amount of material is small, column chromatography is a viable alternative. Biphenyl is less polar than this compound and will elute first from a silica gel column using a non-polar eluent like hexane. Careful monitoring of fractions by TLC is crucial to prevent co-elution.
Q3: My crude product from a Stille coupling contains residual organotin compounds. What is the most effective way to remove these toxic impurities?
A3: Organotin compounds, such as the trimethylstannyl or tributylstannyl reagents used in Stille couplings, are toxic and must be thoroughly removed.[7][8]
-
Primary Method: Potassium Fluoride (KF) Treatment. A highly effective method for removing organotin impurities is to stir the crude product in a solution of potassium fluoride. The fluoride ions have a high affinity for tin and will form insoluble tin fluorides that can be removed by filtration.
-
Protocol: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Add an aqueous solution of potassium fluoride and stir vigorously for several hours. The tin fluorides will precipitate out of the solution. Filter the mixture and then perform a standard aqueous workup on the organic layer.
-
-
Secondary Method: Column Chromatography. If trace amounts of organotin compounds remain after the KF treatment, column chromatography on silica gel can be used. The polar tin byproducts will have a strong affinity for the silica and will be retained on the column, allowing the less polar this compound to elute.
Q4: I am attempting to purify this compound by recrystallization, but it keeps "oiling out." What am I doing wrong?
A4: "Oiling out" during recrystallization occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of crystals. For this compound, with its relatively low melting point of 34-36 °C, this is a common issue.[4]
-
Troubleshooting Steps:
-
Use a Two-Solvent System: A single solvent may not be ideal. A good approach is to use a two-solvent system where this compound is soluble in one solvent (e.g., ethanol or acetone) and insoluble in the other (e.g., water or hexane).[9][10] Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Lower the Initial Concentration: You may be using too concentrated a solution. Add more of the hot solvent to fully dissolve the compound before cooling.
-
Slow Cooling is Key: Avoid rapid cooling by placing the flask directly in an ice bath. Allow the solution to cool slowly to room temperature first, which encourages the formation of well-defined crystals rather than an oil.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can initiate crystallization. Alternatively, adding a small seed crystal of pure this compound can induce crystallization.
-
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is suitable for removing polar impurities, residual catalyst, and homocoupled byproducts.
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for this compound is 100% hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane (e.g., 98:2 hexane:dichloromethane). The ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
-
Isolation:
-
Combine the fractions that contain pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Vacuum Distillation
This method is ideal for separating this compound from non-volatile impurities or from byproducts with a significantly different boiling point.[5]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Drying: Ensure the crude product is free of water and residual solvents, as these will interfere with the distillation.
-
Distillation:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating the flask in a heating mantle.
-
Collect any low-boiling fractions first (forerun).
-
Carefully monitor the temperature and pressure. This compound will distill at approximately 140 °C at 3 mmHg.[5]
-
Collect the fraction that distills at a constant temperature.
-
-
Completion: Once the desired fraction is collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques for Common Impurities in this compound Synthesis
| Impurity | Common Source | Recommended Primary Purification Method | Recommended Secondary Method |
| Biphenyl | Suzuki Homocoupling | Fractional Vacuum Distillation | Column Chromatography |
| Organotin Compounds | Stille Coupling | Potassium Fluoride (KF) Treatment | Column Chromatography |
| Unreacted 2-Bromothiophene | Incomplete Reaction | Vacuum Distillation | Column Chromatography |
| Polymeric/Colored Impurities | Overheating/Side Reactions | Column Chromatography | Filtration through Silica Plug |
| Catalyst Residues (e.g., Palladium) | Cross-Coupling Reactions | Filtration through Silica Plug | Column Chromatography |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (95%). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- Google Patents. (n.d.). CN1544432A - A kind of method that takes thiophene in crude benzene as raw material synthesis 2-acetylthiophene.
-
Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Chromatography Forum. (2013, April 19). Phenyl column. Retrieved from [Link]
-
LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
- Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
-
PubMed Central. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Retrieved from [Link]
-
Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Stille Coupling for Advanced Polymer Synthesis with Tin-Containing Thiophene Derivatives. Retrieved from [Link]
-
DBpedia. (n.d.). About: Stille reaction. Retrieved from [Link]
Sources
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- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Preventing Homocoupling in 2-Phenylthiophene Cross-Coupling Reactions
Welcome to the Technical Support Center for professionals in research, discovery, and development. This guide is designed to provide in-depth, actionable solutions for a common and often frustrating challenge in synthetic chemistry: the unwanted homocoupling of substrates during the cross-coupling of 2-phenylthiophene. Our goal is to equip you with the expert knowledge and practical protocols needed to minimize byproduct formation and maximize the yield of your desired cross-coupled product.
Introduction
Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the construction of carbon-carbon bonds. However, when working with substrates like this compound, the formation of homocoupled byproducts—such as 2,2'-bis(phenyl)thiophene from the thiophene starting material or a biaryl from the coupling partner (e.g., biphenyl from phenylboronic acid)—can significantly complicate purification and reduce the overall efficiency of the synthesis. This guide will walk you through the common causes of homocoupling and provide a systematic approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of recommended actions.
Question 1: I'm observing a significant amount of homocoupled biaryl from my boronic acid coupling partner. What is the primary cause and how can I prevent it?
Answer: The homocoupling of boronic acids to form symmetrical biaryls is a prevalent side reaction, often catalyzed by palladium(II) species in the presence of an oxidant, most commonly dissolved oxygen.[1][2] The generally accepted mechanism involves the reaction of two boronic acid molecules with a Pd(II) salt, which results in the formation of the biaryl and the reduction of Pd(II) to the active Pd(0) catalyst.[1][3]
Core Problem: The presence of oxygen in your reaction mixture is a key contributor to this side reaction. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[1][3]
Solutions:
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen from your solvents and the reaction vessel. This can be achieved by:
-
Sparging: Bubbling an inert gas (Argon or high-purity Nitrogen) through the solvent for 20-30 minutes before use.[2][3]
-
Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three cycles of freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere is highly effective.
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the entire reaction setup and duration.[4][5]
-
-
Use of a Pd(0) Precatalyst: While Pd(II) precatalysts like Pd(OAc)₂ are common, they can initiate homocoupling upon their initial reduction to Pd(0).[2] Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass this initial reduction step.[6]
-
Addition of a Mild Reducing Agent: If you must use a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) in the reaction mixture.[3][7]
Question 2: My main byproduct is the homocoupling of this compound. What reaction parameters should I investigate to suppress this?
Answer: The homocoupling of the aryl halide (or pseudohalide) partner, in this case, this compound, can also occur. This is often a result of a competing reaction pathway within the catalytic cycle or catalyst decomposition.
Key Factors and Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Ligand Choice | Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[8][9][10] | These ligands promote the desired reductive elimination step to form the cross-coupled product and can stabilize the palladium catalyst, preventing side reactions.[11][12] |
| Catalyst Loading | Decrease the catalyst loading to the minimum effective concentration (e.g., start with 0.5-2 mol%). | While counterintuitive, higher catalyst concentrations can sometimes lead to an increase in side reactions if not properly managed. |
| Reaction Temperature | Screen a range of temperatures. Often, a lower temperature can improve selectivity. | Excessive heat can lead to catalyst decomposition (formation of palladium black) and promote undesired side reactions.[4][13] |
| Base Selection | The choice of base is critical. Weaker bases may not be sufficient for efficient transmetalation, while overly strong bases can cause degradation. For Suzuki couplings, consider switching between carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄).[4] | The base activates the organoboron reagent for transmetalation. Its strength and solubility can significantly impact the reaction rate and selectivity.[4][11] |
| Slow Addition | Add the boronic acid or organostannane reagent slowly to the reaction mixture over a period of time using a syringe pump.[7] | This strategy keeps the concentration of the nucleophilic coupling partner low at any given time, which can disfavor the homocoupling pathway.[14] |
Question 3: I am using a Stille coupling for this compound. Are there specific considerations to prevent homocoupling in this case?
Answer: Yes, Stille couplings have their own nuances. While the general principles of catalyst stability and reaction conditions apply, the nature of the organotin reagent introduces specific challenges and solutions.
Considerations for Stille Coupling:
-
Purity of the Organostannane: Impurities in the organotin reagent can lead to side reactions. Ensure your organostannane is of high purity.
-
Ligand Effects: As with Suzuki couplings, the choice of ligand is crucial. For Stille reactions, ligands like P(o-tol)₃ or P(2-furyl)₃ are often effective.
-
Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the transmetalation step, which may help to outcompete the homocoupling pathways. However, this should be optimized carefully as it can also introduce other side reactions.
-
Solvent: The choice of solvent can influence the reaction rates. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used.[15]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point for optimizing your reaction to suppress homocoupling.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[16]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with a high-purity inert gas (Argon or Nitrogen) for at least 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, dioxane/water) via syringe.[16] Ensure the solvent has been sparged with an inert gas for at least 20 minutes prior to use.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand, or a modern precatalyst like XPhos Pd G3, 0.5–2 mol%).[16]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[16]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[16]
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]
Workflow for Troubleshooting Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions? A1: Homocoupling can occur through several pathways. In the case of boronic acids, a common mechanism involves the reaction of the boronic acid with a Pd(II) species, leading to a biaryl product and Pd(0).[1][3] For aryl halides, homocoupling can arise from a sequence involving oxidative addition of two aryl halide molecules to a Pd(0) center, followed by reductive elimination.
Q2: Are N-heterocyclic carbene (NHC) ligands a good choice to prevent homocoupling? A2: Yes, NHC ligands can be an excellent choice. They are typically more electron-rich and often bulkier than many phosphine ligands, which can help to stabilize the active Pd(0) catalyst and promote the desired cross-coupling pathway.[11]
Q3: How does the choice of solvent impact homocoupling? A3: The solvent system can influence the solubility of reagents and the stability of catalytic species.[5] For Suzuki reactions, mixtures of aprotic solvents like dioxane or toluene with water are common.[11] The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[11]
Q4: Can I use analytical techniques to quantify the extent of homocoupling? A4: Absolutely. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are invaluable for separating and quantifying the desired product and the homocoupled byproducts.[17] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used with an internal standard.
Q5: Are there any "safer" alternatives to boronic acids that are less prone to homocoupling? A5: Yes, boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are generally more stable than their corresponding boronic acids and can be less susceptible to protodeboronation and homocoupling.[4][5] Using these more stable reagents can be a very effective strategy, especially for challenging substrates.[14]
Catalytic Cycle and Points of Homocoupling Intervention
Caption: Suzuki catalytic cycle showing where homocoupling occurs and key intervention points.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lu, Y., et al. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
Morrill, C., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Proposed mechanisms for the homocoupling and cross‐coupling reactions.... [Link]
-
Semantic Scholar. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
Jankins, M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]
-
ResearchGate. Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. [Link]
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Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
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National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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Kobe University. Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Link]
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National Institutes of Health. Understanding Site Selectivity in the Palladium-Catalyzed Cross-Coupling of Allenylsilanolates. [Link]
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ResearchGate. Temperature effect on coupling reaction. [Link]
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MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
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Qi, C., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
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ResearchGate. Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
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Carmichael, D., et al. (2001). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics. [Link]
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Royal Society of Chemistry. Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. [Link]
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White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Jung, H., et al. (2025). One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects. ACS Applied Materials & Interfaces. [Link]
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ResearchGate. Homocouplings of aryl halides in water. Reaction conditions. [Link]
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ResearchGate. Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. [Link]
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Thieme. Additions to Racemates: A Strategy for Developing Asymmetric Cross-Coupling Reactions. [Link]
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ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
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ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
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C&EN. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
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Technical Support Center: A-Z Guide to Scaling the Synthesis of 2-Phenylthiophene Derivatives
Welcome to the comprehensive technical support center for the synthesis of 2-phenylthiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up these critical synthetic processes. This compound moieties are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials, making their efficient and scalable synthesis a paramount concern in modern chemistry.[1][2][3]
This resource eschews rigid templates in favor of a dynamic, problem-oriented approach. We will delve into the mechanistic underpinnings of common synthetic routes, providing not just procedural steps but the critical reasoning behind them. Our focus is on empowering you with the expertise to diagnose issues, optimize conditions, and confidently scale your reactions.
Core Synthetic Strategies & Scalability Challenges
The construction of the this compound scaffold on a large scale predominantly relies on a few robust cross-coupling methodologies. Each presents a unique set of advantages and challenges when transitioning from bench-scale to pilot or industrial production.
Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is often the first choice for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4]
-
Reactants: A thiophene derivative (typically halogenated at the 2-position, e.g., 2-bromothiophene) and a phenylboronic acid.
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a pre-formed catalyst such as Pd(PPh₃)₄.[4]
-
Base: Crucial for the activation of the boronic acid. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5]
-
Solvent: Typically a mixture of an organic solvent (e.g., toluene, dioxane, DME) and an aqueous phase.[4][6]
Caption: General workflow for Suzuki-Miyaura synthesis of this compound.
Suzuki Coupling: Troubleshooting & FAQs
Q1: My Suzuki coupling reaction is sluggish or fails to go to completion, even at high temperatures. What are the likely causes?
A1: This is a common issue when scaling up. Several factors could be at play:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction setup is rigorously deoxygenated. For larger scales, sparging the solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is more effective than simple vacuum/backfill cycles.[5]
-
Poor Reagent Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if stored improperly.[5] Use freshly opened or purified boronic acid. The purity of the 2-halothiophene is also critical; impurities can poison the catalyst.
-
Insufficient Base Strength or Solubility: The base is essential for forming the active borate species. If using K₂CO₃, ensure it is finely powdered to maximize surface area. For particularly stubborn couplings, switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ can be beneficial.[7]
-
Solubility Issues: As the reaction progresses, the product's concentration increases, and it might precipitate, especially if it's a large, nonpolar molecule. This can encapsulate the catalyst and halt the reaction. Consider switching to a higher-boiling solvent like chlorobenzene or DMF to improve solubility.[6]
Q2: I'm observing significant amounts of homocoupled byproducts (biphenyl and 2,2'-bithiophene). How can I minimize these?
A2: Homocoupling is often a sign of suboptimal reaction conditions that favor side reactions over the desired cross-coupling.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. Rigorous degassing is your first line of defense.[5]
-
Incorrect Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.2 equivalents) is often used. However, a large excess can lead to increased homocoupling.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst is crucial. For electron-rich thiophenes, bulky, electron-donating ligands like those developed by Buchwald can accelerate the oxidative addition and reductive elimination steps, outcompeting the side reactions.[8]
Q3: The reaction works well on a 1g scale, but the yield drops significantly at 100g. What scaling factors should I consider?
A3: Scaling up is not always a linear process. Key considerations include:
-
Mass and Heat Transfer: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing side reactions and catalyst decomposition. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Degassing Efficiency: It is much harder to efficiently degas a large volume of solvent. Increase the degassing time or use more robust methods like repeated freeze-pump-thaw cycles for highly sensitive reactions.
-
Exothermic Events: The initial oxidative addition step can be exothermic. On a large scale, this can cause a rapid temperature increase that might degrade the catalyst or reactants. Consider adding the reagents portion-wise or using a jacketed reactor for better temperature control.[9]
| Parameter | Bench Scale (1-5g) | Pilot Scale (100g-1kg) | Key Considerations for Scale-Up |
| Degassing | 3-4 vacuum/N₂ cycles | Prolonged N₂/Ar sparging (30-60 min) | Ensure thorough O₂ removal from the larger solvent volume. |
| Stirring | Standard magnetic stir bar | Overhead mechanical stirrer | Crucial for efficient mass and heat transfer. |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | Aim to reduce catalyst loading for cost-effectiveness. |
| Temperature Control | Oil bath | Jacketed reactor with thermal fluid | Prevents thermal runaway and ensures consistent temperature. |
| Workup | Separatory funnel | Liquid-liquid extraction in a reactor | Phase separation can be slower; watch for emulsions. |
Stille Cross-Coupling: An Alternative for Complex Substrates
The Stille coupling, which pairs an organotin reagent with an organic halide, is another powerful method. Its primary advantage is its exceptional tolerance for a wide array of functional groups, making it suitable for complex, late-stage syntheses.[10][11] However, the toxicity and removal of tin byproducts are significant drawbacks, especially at scale.
-
Reactants: A 2-halothiophene and a phenylstannane (e.g., tributylphenyltin).
-
Catalyst: A palladium(0) complex, similar to the Suzuki coupling.[12]
-
Solvent: Aprotic polar solvents like THF, dioxane, or DMF are common.
Caption: Decision tree for troubleshooting Stille coupling reactions.
Stille Coupling: Troubleshooting & FAQs
Q1: My Stille reaction is not working. What's the first thing to check?
A1: The integrity of the organostannane reagent is paramount. Unlike boronic acids, organostannanes are generally stable to air and moisture. However, impurities from their synthesis can inhibit the reaction. If possible, purify the stannane by vacuum distillation before use. Secondly, ensure your palladium catalyst is active and that the solvent is scrupulously dried and deoxygenated.[13]
Q2: How do I remove the toxic tributyltin byproducts from my final product?
A2: This is the most significant challenge of scaling the Stille reaction. Several methods exist:
-
Fluoride Wash: Treatment of the crude product mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin species as insoluble tributyltin fluoride, which can be removed by filtration.
-
Chromatography: While effective at the lab scale, silica gel chromatography for removing tin residues can be costly and generate large amounts of waste at the pilot scale.[14]
-
Oxidative Extraction: Washing the organic layer with a dilute solution of iodine or an oxidizing agent can convert the tin residues to more polar species that are more easily removed in an aqueous wash.
Direct C-H Arylation: The Atom-Economical Frontier
Direct C-H arylation has emerged as a highly attractive, "green" alternative to traditional cross-coupling methods.[15] It avoids the need to pre-functionalize the thiophene ring, thus shortening the synthetic sequence and reducing waste.[16][17]
-
Reactants: Thiophene (or a derivative) and an aryl halide (e.g., bromobenzene).
-
Catalyst: A palladium catalyst, often in conjunction with a specialized ligand.[18]
-
Base: A carbonate or carboxylate salt (e.g., potassium carbonate, pivalic acid).[18]
Q1: What are the main challenges in scaling up direct C-H arylation?
A1: The primary challenge is controlling regioselectivity. Thiophene has two potentially reactive C-H bonds (at the 2- and 5-positions). While arylation typically favors the 2-position, diarylation can occur, especially with an excess of the aryl halide.[19] Reaction conditions must be carefully optimized to favor mono-arylation.
Q2: The reaction requires harsh conditions (high temperatures, strong bases). How can this be managed at scale?
A2: Indeed, many early C-H arylation protocols required temperatures above 140 °C.[16] However, recent advances in catalyst design have led to systems that operate under milder conditions.[18] When high temperatures are unavoidable, using a high-boiling, thermally stable solvent like DMAc or employing a sealed reactor to maintain pressure is necessary. The choice of base is also critical; pivalic acid often acts as a co-catalyst, facilitating the C-H activation step.[18]
Safety at Scale: Handling Organosulfur Compounds
When scaling up any synthesis involving organosulfur compounds, safety is the highest priority.
-
Odor: Many thiols and some thiophene precursors are volatile and possess strong, unpleasant odors. All manipulations should be conducted in a well-ventilated fume hood.[20]
-
Toxicity: While this compound itself has moderate toxicity, many reagents used in its synthesis (e.g., organotin compounds, palladium catalysts, phosphine ligands) are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[21]
-
Waste Disposal: Organotin waste is particularly hazardous and must be segregated and disposed of according to institutional and local regulations. Palladium-containing waste should also be collected for potential recovery.[21]
By understanding the mechanistic nuances, anticipating common pitfalls, and prioritizing safety, researchers can successfully transition the synthesis of this compound derivatives from the bench to the pilot plant, accelerating the development of next-generation pharmaceuticals and materials.
References
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- MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros.
- ResearchGate. (2025, August 7). Living Direct Arylation Polymerization via C–H Activation for the Precision Synthesis of Polythiophenes and Their Block Copolymers. ResearchGate.
- MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. ResearchGate.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Unipd. (n.d.). Direct Arylation of Thiophenes in Continuous Flow. Unipd.
- Organic Chemistry Portal. (n.d.). Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal.
- ResearchGate. (2025, August 6). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
- BenchChem. (n.d.). Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide. Benchchem.
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- ResearchGate. (2020, December 14). NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. ResearchGate.
- BenchChem. (n.d.). Unlocking Chemical Synthesis: Properties of this compound. Benchchem.
- ScienceDirect. (n.d.). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. ScienceDirect.
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- RSC Publishing. (2023, September 9). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
- Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- ResearchGate. (n.d.). Synthesis of polysubstituted thiophene derivatives 131. ResearchGate.
- ResearchGate. (2025, August 7). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation | Request PDF. ResearchGate.
- Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
- ResearchGate. (n.d.). Synthesis and perspective of organosulfur chemicals in agrochemicals. ResearchGate.
- ResearchGate. (n.d.). General overview of the preparation of organosulfur compounds (sulfide, sulfoxide, and sulfone). ResearchGate.
- ResearchGate. (2025, December 28). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Hexylthiophene. Benchchem.
- ResearchGate. (2025, August 6). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. ResearchGate.
- BenchChem. (n.d.). Comparative Analysis of 2-Acylthiophenes in Preclinical Research. Benchchem.
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Technical Support Center: Mastering Temperature Control in 2-Phenylthiophene Synthesis
Welcome to the technical support center for 2-Phenylthiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. Our focus is on the causality behind experimental choices to ensure scientifically sound and reproducible results.
The Critical Role of Temperature in this compound Synthesis
The synthesis of this compound, a key building block in pharmaceuticals and advanced materials, most commonly proceeds via cross-coupling reactions such as Suzuki-Miyaura, Grignard, and Ullmann couplings.[1][2][3] In these catalytic processes, temperature is not merely a variable to be set, but a critical parameter that dictates reaction kinetics, catalyst stability, and selectivity, ultimately influencing the yield and purity of the final product.[4][5]
Precise temperature control is paramount to prevent the formation of unwanted byproducts, ensure the stability of sensitive reagents and catalysts, and manage potentially hazardous exothermic events.[5][6] Even minor deviations from the optimal temperature range can lead to significant decreases in yield and complex purification challenges.[7] This guide will provide you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound synthesis yield low despite following the protocol?
A1: Low yield is a common issue that can often be traced back to improper temperature control. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of the catalyst, starting materials, or the desired product.[4] For instance, in a Suzuki-Miyaura coupling, the optimal temperature is a delicate balance between promoting the catalytic cycle and preventing catalyst deactivation.[8] It is crucial to ensure your reaction is heated uniformly and maintained at the specified temperature.
Q2: I am observing significant byproduct formation in my reaction. Could temperature be the cause?
A2: Absolutely. Temperature plays a significant role in the selectivity of the reaction.[4] Common byproducts in cross-coupling reactions for this compound synthesis include homocoupled products (e.g., biphenyl or bithiophene) and debrominated starting materials.[4] These side reactions often have different activation energies than the desired cross-coupling reaction. For example, higher temperatures can favor homocoupling and debromination.[4] Careful optimization of the reaction temperature is key to minimizing these unwanted pathways.
Q3: My Grignard reaction for this compound synthesis is very exothermic and difficult to control. What can I do?
A3: Grignard reactions are notoriously exothermic, and controlling this heat release is critical for safety and yield.[6] The initiation of the Grignard reagent formation can be particularly vigorous. To manage the exotherm, you should:
-
Control the addition rate: Add the organic halide (e.g., bromobenzene) to the magnesium turnings slowly and dropwise.[6]
-
Ensure efficient cooling: Use an ice bath or a cryostat to maintain a low and stable temperature during the addition.[9]
-
Vigorous stirring: Ensure efficient heat transfer from the reaction mixture to the cooling bath by maintaining good agitation.[10]
Q4: How can I ensure uniform heating of my reaction mixture?
A4: Non-uniform heating can create localized hot spots, leading to byproduct formation and catalyst decomposition. To ensure uniform heating:
-
Use a suitable heating mantle or oil bath: These provide more even heating compared to a hot plate.
-
Employ efficient stirring: Mechanical stirring is generally more effective than magnetic stirring for larger volumes or viscous reaction mixtures to ensure good heat distribution.[10]
-
Appropriate reactor geometry: For larger scale reactions, a jacketed reactor with a well-designed agitator is recommended for optimal heat transfer.[11][12][13]
Troubleshooting Guides
This section provides detailed troubleshooting for common temperature-related issues encountered during the synthesis of this compound via different methods.
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for synthesizing this compound, typically by reacting a thiophene boronic acid derivative with an aryl halide or vice versa.[14][15][16]
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Conversion | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC/LC-MS. Be mindful that excessive temperature can lead to other issues.[4] |
| Significant Homocoupling Byproducts | High reaction temperatures can promote the homocoupling of boronic acids.[4] | Lower the reaction temperature. Consider using a more active catalyst that allows for lower reaction temperatures. Ensure rigorous degassing of solvents and reagents to remove oxygen, which can also promote homocoupling.[4] |
| Debromination of Aryl Bromide | The reaction temperature is too high, favoring the hydrodehalogenation side reaction.[4] | Decrease the reaction temperature. This side reaction often has a higher activation energy than the desired coupling.[4] |
| Catalyst Decomposition (Black Precipitate) | Excessive heat can lead to the decomposition of the palladium catalyst. | Reduce the reaction temperature. Ensure the chosen solvent has an appropriate boiling point for the desired reaction temperature to avoid overheating. |
Experimental Protocol: Temperature Optimization for Suzuki-Miyaura Coupling
-
Initial Setup: In a flame-dried round-bottom flask, combine 2-thienylboronic acid (1.2 equiv.), phenyl bromide (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a degassed solvent mixture (e.g., Toluene/EtOH/H₂O).
-
Temperature Screening:
-
Run the reaction at the temperature suggested in the literature (e.g., 80 °C) and monitor its progress over time (e.g., every hour for 4 hours) using TLC or GC/LC-MS.[17]
-
If the reaction is slow, increase the temperature to 90 °C and continue monitoring.
-
If significant byproduct formation is observed, decrease the temperature to 70 °C.
-
-
Analysis: Compare the product-to-byproduct ratio at different temperatures to determine the optimal condition for your specific substrate combination and catalyst system.
Troubleshooting Grignard Reactions
The reaction of a thiophene Grignard reagent with a phenyl electrophile, or vice versa, is another common route to this compound.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Reaction Fails to Initiate | Temperature is too low, preventing the activation of magnesium. | Gentle warming with a heat gun may be necessary to initiate the reaction. Be prepared to cool the reaction immediately once the exotherm begins.[6] |
| Runaway Reaction (Vigorous Exotherm) | Poor heat dissipation due to rapid addition of the halide or inadequate cooling. | Slow down the addition rate of the organic halide.[6] Ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-water or dry ice-acetone). Maintain vigorous stirring. |
| Formation of Wurtz Coupling Byproducts | High localized temperatures can lead to the coupling of the Grignard reagent with the unreacted organic halide. | Maintain a low reaction temperature throughout the addition of the organic halide. Dilute the reaction mixture to help dissipate heat. |
Troubleshooting Ullmann Condensation
The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a thiophene derivative.[3][18][19] Traditionally, this reaction requires high temperatures.[19]
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Slow or Incomplete Reaction | The reaction temperature is insufficient to drive the coupling, especially with less reactive aryl halides. | Ullmann reactions often require high temperatures (150-210 °C).[19][20] Ensure your solvent (e.g., DMF, nitrobenzene) is stable at these temperatures. Consider using a higher boiling point solvent if necessary. |
| Product Decomposition | The high reaction temperatures required for the Ullmann coupling can lead to the degradation of the desired this compound product.[1] | If product decomposition is observed, try to run the reaction at the lower end of the effective temperature range. Modern Ullmann-type reactions with specific ligands may allow for lower reaction temperatures.[21] |
Visualization of Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting temperature control issues in this compound synthesis.
Caption: Troubleshooting workflow for temperature control.
References
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- Managing reaction temperature for selective 2-Bromopyrazine coupling. (n.d.). Benchchem.
- Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (2025). Journal of the American Chemical Society.
- Pharmaceuticals: Ensuring temperature stability in manufacturing and storage. (2025). Google.
- Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them. (n.d.). Google.
- Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. (2022). RSC Publishing.
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate.
- 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. (2024). National Science Review | Oxford Academic.
- Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2025). ResearchGate.
- Heat Transfer Enhancement in Agitated Reactors through Impeller Geometry Modifications. (n.d.). Engineered Science Publisher.
- Ullmann condensation. (n.d.). Wikipedia.
- NIPER, SAS Nagar, India. (n.d.). Google.
- Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide. (n.d.). Benchchem.
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- Efficient Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D. (2023). YouTube.
- How to Control Temperature in a Pharmaceutical Warehouse. (2024). EcoCooling.
- Best-Practice Guide Pharmaceutical-Chain Temperature Control and Recording. (n.d.). ABB.
- A versatile approach to Ullmann C-N couplings at room temperature: new families of nucleophiles and electrophiles for photoinduced, copper-catalyzed processes. (2013). PubMed.
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Technical Support Center: Optimizing Friedel-Crafts Acylation of 2-Phenylthiophene
Welcome to the technical support resource for the Friedel-Crafts acylation of 2-phenylthiophene. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful C-C bond-forming reaction, empowering you to troubleshoot and optimize your specific application.
Section 1: Understanding the Core Reaction: Mechanism & Regioselectivity
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] It proceeds through the generation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.[2][3]
The mechanism involves three key steps:
-
Formation of the Acylium Ion: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the acylating agent (an acyl halide or anhydride) to generate a resonance-stabilized acylium ion (R-C=O⁺).[4]
-
Electrophilic Attack: The π-electrons of the this compound ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base removes a proton from the carbon atom where the acyl group has attached, restoring the aromaticity of the thiophene ring and regenerating the catalyst.[3]
Caption: General mechanism of Friedel-Crafts Acylation.
Why is Acylation of this compound Regioselective?
For this compound, the reaction is highly regioselective, strongly favoring acylation at the C5 position (the other position adjacent to the sulfur). This preference is not accidental; it is dictated by the electronic properties of the thiophene ring.
-
Electronic Activation: The sulfur atom in the thiophene ring is a powerful activating group for electrophilic aromatic substitution.
-
Intermediate Stability: Electrophilic attack at the C5 (or C2) position results in a more stable carbocation intermediate (sigma complex) than attack at the C3 (or C4) position. This is because the positive charge can be delocalized over three atoms, including the sulfur, leading to three significant resonance structures.[5][6] In contrast, attack at the C3 position only allows for two resonance structures.[5][6] The greater number of resonance forms indicates a more stable, lower-energy intermediate, making the pathway to C5-acylation kinetically favored.[5]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the acylation of this compound in a direct question-and-answer format.
Caption: Troubleshooting decision tree for Friedel-Crafts acylation.
Q: My reaction yield is very low, but TLC analysis shows that not all the starting material has been consumed. What is the likely cause?
A: This points to an incomplete reaction.
-
Probable Cause: Deactivation of the Lewis acid catalyst by atmospheric moisture is a primary culprit. Aluminum chloride, for instance, is highly hygroscopic. Additionally, impurities in your solvent or reagents (including the this compound or acylating agent) can interfere with the catalyst.
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Handle hygroscopic Lewis acids like AlCl₃ in a glovebox or under a positive pressure of an inert gas (Nitrogen or Argon).[7]
-
Verify Reagent Quality: Use freshly opened or purified reagents. This compound can be distilled before use if its purity is .
-
Optimize Reaction Time/Temperature: If conditions are anhydrous, consider extending the reaction time. A modest increase in temperature may be necessary, but monitor carefully to avoid byproduct formation.
-
Q: I've isolated my product, but NMR analysis shows a significant amount of the 3-acyl-2-phenylthiophene isomer. How can I improve regioselectivity for the C5 position?
A: Formation of the 3-acyl isomer is a classic sign of losing kinetic control.
-
Probable Cause: High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-acyl intermediate, leading to a mixture of regioisomers. While thiophene acylation has a high intrinsic preference for the α-positions, forcing conditions can erode this selectivity.
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature. Start by adding the acylating agent and substrate at 0 °C, then allow the reaction to warm slowly to room temperature.[7] This favors the formation of the kinetically preferred C5-acylated product.
-
Choice of Lewis Acid: Extremely powerful Lewis acids can sometimes reduce selectivity. Consider using a milder Lewis acid such as tin(IV) chloride (SnCl₄), iron(III) chloride (FeCl₃), or a solid acid catalyst like Hβ zeolite, which has shown excellent activity and selectivity in thiophene acetylation.
-
Q: I am observing a diacylated byproduct in my final product mixture. How can I prevent this?
A: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur under certain conditions.[1][8]
-
Probable Cause: The primary cause is an incorrect stoichiometric ratio, specifically an excess of the acylating agent and Lewis acid relative to the this compound. The resulting mono-acylated ketone is deactivated, but harsh conditions can still force a second acylation.[3]
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of this compound to the acylating agent. In some cases, using a slight excess (e.g., 1.1 equivalents) of the this compound can help consume the acylating agent and prevent diacylation.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the initial starting material is consumed (as monitored by TLC).
-
Q: During the workup, I'm struggling with a persistent emulsion and the formation of intractable solids when quenching the reaction. What is the best workup procedure?
A: This is a very common issue, especially when using AlCl₃, due to the formation of aluminum salt complexes.
-
Probable Cause: The ketone product forms a stable complex with AlCl₃, which must be hydrolyzed.[9][10] Rapidly adding water or base can cause the precipitation of aluminum hydroxide, leading to emulsions and solids that are difficult to filter and extract.
-
Solution:
-
Controlled Acidic Quench: The most reliable method is to pour the reaction mixture slowly and carefully with vigorous stirring into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7] This ensures the medium remains acidic, keeping the aluminum salts soluble as Al(OH)ₓClᵧ species.
-
Break Up Complexes: If solids persist after the initial quench, gently heating the acidic aqueous mixture for a short period (e.g., 5-10 minutes) can help break down the aluminum-ketone complexes and dissolve the salts.[11]
-
Efficient Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid, followed by brine, before drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[7]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is a stoichiometric amount (or more) of the Lewis acid catalyst required for acylation, but only a catalytic amount for alkylation?
-
The ketone product of the acylation reaction is a Lewis base and forms a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃).[10] This complex deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, at least one equivalent of the Lewis acid per equivalent of the ketone product must be used.
-
-
Q2: Can I use an acid anhydride instead of an acyl chloride?
-
Yes, acid anhydrides are excellent acylating agents for Friedel-Crafts reactions and are often used in industrial settings. The reaction mechanism is similar. Using an anhydride like acetic anhydride can sometimes be milder and easier to handle than the corresponding acyl chloride.
-
-
Q3: What is the optimal solvent for this reaction?
-
The choice of solvent depends on the reactivity of the substrate and the reaction conditions. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂). For highly reactive substrates like this compound, a less polar solvent like DCM is often sufficient. In some cases, solvent-free conditions using the aromatic substrate as the solvent can be employed, particularly in industrial applications.[12]
-
Section 4: Optimized Experimental Protocol: Acetylation of this compound
This protocol provides a robust starting point for the synthesis of 5-acetyl-2-phenylthiophene, incorporating best practices to minimize byproduct formation.
Caption: Step-by-step experimental workflow.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (1.1 eq)
-
Acetyl Chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated HCl, Ice, Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, inert gas line (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Catalyst Suspension: Under a positive flow of inert gas, carefully charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Acylium Ion Formation: Add acetyl chloride (1.05 eq) dropwise to the stirred AlCl₃ suspension over 10-15 minutes. A complex will form.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.
-
Workup - Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 5-acetyl-2-phenylthiophene.
Section 5: Data Summary: Impact of Conditions on Selectivity
The following table summarizes expected outcomes based on adjustments to key reaction parameters.
| Parameter | Condition | Expected Impact on Byproducts | Rationale |
| Temperature | Low (0 °C to RT) | Minimizes 3-acyl isomer | Favors the kinetically controlled C5-acylation pathway. |
| High (>50 °C) | Increases 3-acyl isomer, potential for decomposition | Provides sufficient energy to access the higher activation energy pathway for C3-acylation. | |
| Lewis Acid | AlCl₃ (strong) | Effective, but can lower selectivity at high temps | Highly active, but less discriminating between C5 and C3 positions under forcing conditions. |
| SnCl₄, FeCl₃ (milder) | Improves C5:C3 selectivity | Milder acids are often more selective for the most activated position. | |
| Hβ Zeolite (solid acid) | Excellent C5 selectivity, reusable | Shape-selective properties and defined acid sites can enhance regioselectivity and simplify workup. | |
| Stoichiometry | 1:1 (Substrate:Acyl Agent) | Minimizes diacylation | Prevents excess electrophile from forcing a second substitution on the deactivated product ring.[3] |
| >1.2 eq Acyl Agent | Increases risk of diacylation | Excess acylating agent can lead to the formation of 3,5-diacyl-2-phenylthiophene. |
References
- Benchchem. (n.d.). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Weber State University. (2011). Experiment 14: Friedel-Crafts Acylation.
- Kedrowski, B. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
- ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- National Institutes of Health. (2019). Mechanochemical Friedel–Crafts acylations.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ACS Publications. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Wiley Online Library. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties.
- Benchchem. (n.d.). Experimental Setup for Friedel-Crafts Acylation Reactions.
- Benchchem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- J Mater Environ Sci. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- ResearchGate. (2000). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- PrepChem.com. (n.d.). Synthesis of this compound.
- PubMed. (n.d.). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction.
- ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- National Institutes of Health. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- Chad's Prep. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- National Institutes of Health. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 95%.
- Google Patents. (n.d.). Preparing process of 5-propionyl-2-thiophenyl phenylacetate.
- Google Patents. (n.d.). Acylation of thiophene.
Sources
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Validation & Comparative
1H NMR and 13C NMR analysis of 2-Phenylthiophene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of heterocyclic compounds is fundamental. Phenylthiophenes, as key structural motifs in numerous pharmaceuticals and organic materials, demand precise analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous elucidation of their molecular architecture. This guide provides an in-depth comparative analysis of the 1H and 13C NMR spectra of 2-Phenylthiophene, contrasted with its constitutional isomer, 3-Phenylthiophene, to highlight the profound impact of substituent placement on the spectral output.
Introduction: The Significance of Isomeric Differentiation
This compound and 3-Phenylthiophene, while sharing the same molecular formula, exhibit distinct chemical and physical properties stemming from the different substitution pattern of the phenyl group on the thiophene ring. This isomeric difference significantly alters the electronic environment of the constituent atoms, leading to unique NMR spectral fingerprints. Accurate interpretation of these spectra is paramount for confirming synthetic outcomes, assessing purity, and understanding structure-activity relationships.
Comparative Spectral Analysis: this compound vs. 3-Phenylthiophene
The positioning of the phenyl substituent dictates the distribution of electron density within the thiophene ring through a combination of inductive and resonance effects. This, in turn, governs the chemical shifts (δ) of the protons and carbons. The data presented herein, typically acquired in deuterated chloroform (CDCl₃), serves as a key diagnostic tool for distinguishing between these two isomers.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by three distinct signals for the thiophene protons, while the phenyl protons typically appear as a more complex multiplet. In contrast, 3-Phenylthiophene's spectrum also shows three thiophene proton signals, but their chemical shifts and coupling patterns differ significantly due to the altered symmetry and electronic influences.
Table 1: Comparative 1H NMR Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H3 | ~7.25 | dd | J3,4 ≈ 3.6, J3,5 ≈ 1.1 |
| H4 | ~7.08 | t | J4,3 ≈ 3.6, J4,5 ≈ 4.9 | |
| H5 | ~7.29 | dd | J5,4 ≈ 4.9, J5,3 ≈ 1.1 | |
| Phenyl | ~7.2-7.6 | m | - | |
| 3-Phenylthiophene | H2 | ~7.58 | dd | J2,5 ≈ 2.8, J2,4 ≈ 1.6 |
| H4 | ~7.37 | dd | J4,5 ≈ 5.0, J4,2 ≈ 1.6 | |
| H5 | ~7.35 | dd | J5,4 ≈ 5.0, J5,2 ≈ 2.8 | |
| Phenyl | ~7.2-7.4 | m | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. Data is compiled from various spectral databases.[1]
Expert Interpretation: The greater deshielding of H5 in this compound compared to the thiophene protons in the 3-isomer can be attributed to the anisotropic effect of the adjacent phenyl ring and the influence of the sulfur atom's lone pairs. The coupling constants are characteristic of the thiophene ring system, with J4,5 typically being the largest.
13C NMR Spectral Data
The 13C NMR spectra provide a clear distinction between the two isomers, particularly in the chemical shifts of the carbon atoms at the point of substitution and the adjacent carbons.
Table 2: Comparative 13C NMR Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C2 | ~144.0 |
| C3 | ~123.5 | |
| C4 | ~128.0 | |
| C5 | ~124.8 | |
| Phenyl (ipso) | ~134.5 | |
| Phenyl | ~125.8, 127.4, 129.0 | |
| 3-Phenylthiophene | C2 | ~121.0 |
| C3 | ~142.0 | |
| C4 | ~126.5 | |
| C5 | ~126.0 | |
| Phenyl (ipso) | ~135.0 | |
| Phenyl | ~126.0, 128.0, 129.0 |
Note: The exact chemical shifts can vary. Data is compiled from various spectral databases.[1]
Expert Interpretation: The carbon atom directly attached to the phenyl group (C2 in this compound and C3 in 3-Phenylthiophene) is significantly deshielded (appears at a higher ppm value). The electronic effects of the phenyl substituent, including π-electron delocalization and ring currents, are the primary drivers of the observed chemical shifts.[2][3] These effects alter the electron density at each carbon, providing a unique and diagnostic fingerprint for each isomer.[2]
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocols are recommended. This systematic approach forms a self-validating system, minimizing ambiguity in spectral interpretation.
Sample Preparation
-
Material Purity: Ensure the analyte (this compound or its isomer) is of high purity. Impurities can introduce extraneous signals and complicate spectral analysis.
-
Solvent Selection: Use a high-quality deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for many organic compounds and has well-characterized residual solvent peaks.
-
Concentration: For 1H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[1] For the less sensitive 13C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[1]
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial before transferring the solution to the NMR tube.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer's field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve high homogeneity, which is critical for sharp spectral lines.
-
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: A wider spectral width of about 220-240 ppm is necessary.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.
-
Relaxation Delay: Use a longer relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration (1H NMR): Integrate the signals in the 1H spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.
Visualization of Methodologies
The logical flow from sample preparation to structural elucidation via NMR spectroscopy is depicted in the following diagram.
Caption: Workflow for NMR Data Acquisition and Analysis.
The structural differences and numbering for spectral assignment are shown below.
Caption: Structures of this compound and 3-Phenylthiophene.
Conclusion
This guide provides a foundational framework for the 1H and 13C NMR analysis of this compound, with a comparative look at its 3-phenyl isomer. The distinct spectral data, rooted in fundamental principles of electronic effects, serve as a robust tool for the unambiguous identification and characterization of these important heterocyclic compounds. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reliable data, which is indispensable for researchers in the chemical and pharmaceutical sciences.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]
-
Kadunce, N. T., & Walker, F. A. (1981). Electronic Effects in Transition-Metal Porphyrins. 4. Effect of Unsymmetrical Phenyl Substitution on the NMR Spectra of a Series of Metal-Free Porphyrins. Inorganic Chemistry, 20(9), 2821-2827. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University College London. Sample Preparation for NMR. [Link]
-
PubChem. 3-Phenylthiophene. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Data of 2-Phenylthiophene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous identification of molecular structures is paramount. Phenyl-substituted heterocyclic compounds, such as 2-Phenylthiophene, are common scaffolds in a variety of biologically active molecules and functional materials. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of these compounds. This guide provides an in-depth analysis of the mass spectrometry data for this compound, offering a comparative perspective against its key analytical alternatives. By understanding the nuanced differences in their fragmentation patterns, researchers can achieve confident identification and characterization.
The Mass Spectral Signature of this compound under Electron Ionization
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation provides a detailed "fingerprint" of the molecule's structure. The 70 eV EI mass spectrum of this compound is characterized by a prominent molecular ion and a series of fragment ions that reveal its structural motifs.
The molecular ion ([M]•+) of this compound (C₁₀H₈S) appears at a mass-to-charge ratio (m/z) of 160, consistent with its molecular weight.[1][2] The stability of the aromatic system contributes to the relatively high abundance of the molecular ion.
Proposed Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion is primarily driven by the cleavage of the phenyl-thiophene bond and rearrangements within the heterocyclic ring. A plausible fragmentation pathway is outlined below:
Caption: Proposed EI fragmentation of this compound.
A key fragmentation involves the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 159. Further fragmentation can occur through the loss of acetylene (C₂H₂) from the thiophene ring or cleavage of the phenyl group.
Comparative Mass Spectral Analysis: this compound vs. Its Alternatives
The differentiation of isomeric and structurally similar compounds is a common challenge in analytical chemistry. Here, we compare the EI mass spectrum of this compound with those of 3-Phenylthiophene, 2-Phenylfuran, and 2-Phenylpyrrole.
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) and their Significance |
| This compound | C₁₀H₈S | 160.24 | 160 (M•+), 159 ([M-H]⁺), 134, 115, 89 |
| 3-Phenylthiophene | C₁₀H₈S | 160.24 | 160 (M•+), 159 ([M-H]⁺), 134, 115, 89 |
| 2-Phenylfuran | C₁₀H₈O | 144.17 | 144 (M•+), 115 ([M-CHO]⁺), 89, 77 ([C₆H₅]⁺), 63 |
| 2-Phenylpyrrole | C₁₀H₉N | 143.19 | 143 (M•+), 115 ([M-HCN]⁺), 89, 77 ([C₆H₅]⁺) |
Data sourced from the NIST WebBook. [1][3][4]
While 2- and 3-Phenylthiophene are isomers and exhibit very similar mass spectra, subtle differences in the relative abundances of fragment ions may be discernible under high-resolution conditions.[1][3] However, for routine analysis, chromatographic separation is essential for their unambiguous identification.
In contrast, 2-Phenylfuran and 2-Phenylpyrrole have different molecular weights and elemental compositions, leading to distinct molecular ion peaks.[4] Their fragmentation patterns are also characteristic of their respective heterocyclic rings. For instance, 2-Phenylfuran shows a prominent loss of a CHO radical (29 Da) to form an ion at m/z 115, a typical fragmentation for furans. Similarly, 2-Phenylpyrrole exhibits a characteristic loss of HCN (27 Da), also resulting in an ion at m/z 115.[4]
Experimental Protocols for the Analysis of this compound
For the reliable identification and quantification of this compound, especially in the presence of its isomers, a chromatographic separation step prior to mass spectrometric analysis is crucial. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for these volatile and thermally stable compounds.
Detailed GC-MS Protocol
This protocol is designed for the separation and identification of phenyl-substituted thiophenes and related aromatic heterocycles.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of these aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-300.
Rationale for Parameter Selection: The non-polar column provides separation based on the boiling points and subtle polarity differences of the analytes. The temperature program is designed to ensure good resolution between the isomeric phenylthiophenes while allowing for a reasonable run time. Standard EI conditions (70 eV) are used to generate reproducible fragmentation patterns for library matching.
Caption: A typical GC-MS analytical workflow.
Considerations for LC-MS Analysis
While GC-MS is the preferred method, liquid chromatography-mass spectrometry (LC-MS) can be an alternative, particularly for less volatile or thermally labile derivatives. However, the non-polar nature of this compound makes it challenging to ionize using standard electrospray ionization (ESI). Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are more suitable ionization techniques for such non-polar compounds.[5][6] A reversed-phase LC method coupled with APCI-MS or APPI-MS would be the recommended approach.
Conclusion
The mass spectral data of this compound provides a wealth of structural information, but its confident identification, especially in the presence of isomers like 3-Phenylthiophene, necessitates a combined chromatographic and mass spectrometric approach. By understanding the characteristic fragmentation patterns of this compound and its analytical alternatives, and by employing a robust GC-MS methodology, researchers can achieve accurate and reliable structural elucidation. This guide serves as a foundational resource for scientists and professionals engaged in the analysis of these important classes of heterocyclic compounds.
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A Comparative Guide to the Reactivity of 2-Phenylthiophene and 3-Phenylthiophene
Introduction
Phenylthiophenes are a class of bicyclic aromatic compounds that form the cornerstone of numerous advanced materials and pharmaceutical agents. Their utility in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics (OPVs), stems from their excellent charge transport properties and tunable electronic structures.[1][2] The isomeric relationship between 2-phenylthiophene and 3-phenylthiophene, differing only in the point of attachment of the phenyl ring to the thiophene core, gives rise to significant, often subtle, differences in their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of these two isomers. We will explore their behavior in fundamental organic transformations, including electrophilic aromatic substitution, metalation, and palladium-catalyzed cross-coupling reactions. By understanding the electronic and steric factors that govern their reactivity, researchers can make more informed decisions in the design and execution of synthetic routes for novel functional molecules.
I. Electronic Structure: The Root of Reactivity Differences
The reactivity of any aromatic system is fundamentally dictated by its electronic properties. The thiophene ring is an electron-rich five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene.[3] The sulfur atom's lone pairs participate in the π-system, increasing electron density at the ring's carbon atoms, particularly at the C2 and C5 positions.
-
This compound : The phenyl group is attached at the C2 position, the most electronically activated site on the thiophene ring.[1] This direct conjugation influences the electron distribution across the entire molecule. The primary site for further reaction is the C5 position, which retains the high electron density characteristic of an α-position in thiophene, while the C3 position is also activated, albeit to a lesser extent.
-
3-Phenylthiophene : With the phenyl group at the C3 position, the highly activated C2 and C5 positions remain unsubstituted.[2] This leaves them as the primary targets for chemical modification. The phenyl group at C3 exerts a less direct electronic influence on these α-positions compared to the C2-substitution pattern, and its main contribution is often steric.
These electronic differences can be subtly observed in their spectroscopic data, such as ¹H NMR chemical shifts, which reflect the local electronic environment of each proton.[4][5]
II. Comparative Reactivity in Key Transformations
A. Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds, providing a direct pathway to introduce functional groups.[6][7][8] The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by deprotonation to restore aromaticity.[7][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
When used as substrates (e.g., as bromo-phenylthiophenes), the reactivity is governed by the ease of the oxidative addition step. C-Br bonds at the α-positions (C2/C5) of the thiophene ring are generally more reactive in oxidative addition to Pd(0) than those at the β-positions (C3/C4).
-
Reactivity of 5-bromo-2-phenylthiophene : This substrate is expected to be highly reactive in Suzuki and other cross-coupling reactions due to the bromine being at an activated α-position.
-
Reactivity of 2-bromo-3-phenylthiophene : This substrate is also highly reactive, with the C2-Br bond readily undergoing oxidative addition.
Comparing the two is complex, but subtle electronic differences imparted by the phenyl group's position can influence the reaction kinetics. Furthermore, modern C-H activation methodologies offer alternative routes for coupling, where regioselectivity can be guided by the directing ability of substituents or the intrinsic acidity of the C-H bonds. [10][11]For 3-phenylthiophene, theoretical studies on Rh-catalyzed couplings have shown that reaction can be directed to the phenyl moiety, highlighting the intricate interplay between catalyst, substrate, and reaction conditions. [10]
III. Experimental Protocol: Competitive Acylation
To empirically determine the relative reactivity of the two isomers towards electrophilic aromatic substitution, a competitive experiment can be performed. This protocol is designed to provide a clear, quantitative comparison.
Objective: To compare the rate of Friedel-Crafts acylation of this compound and 3-phenylthiophene.
Materials:
-
This compound [12][13][14][15]* 3-Phenylthiophene [16][17]* Acetyl chloride (AcCl)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane)
Workflow Diagram:
Caption: Experimental workflow for the competitive acylation of phenylthiophenes.
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 mmol), 3-phenylthiophene (1.0 mmol), and an internal standard (e.g., dodecane, 1.0 mmol) in anhydrous DCM (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add SnCl₄ (1.2 mmol) to the stirred solution.
-
Slowly add acetyl chloride (0.5 mmol, the limiting reagent) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative consumption of the starting materials and the formation of the acetylated products.
Expected Outcome: The isomer that is consumed to a greater extent is the more reactive of the two. It is predicted that 3-phenylthiophene will react faster, as its highly activated C2 and C5 positions are sterically unencumbered, whereas the reactive C5 position of this compound may experience some steric influence from the adjacent phenyl group.
IV. Conclusion and Outlook
The substitution pattern of the phenyl group on the thiophene ring fundamentally dictates the molecule's reactivity.
-
This compound is primarily functionalized at the C5 position through both electrophilic substitution and directed metalation.
-
3-Phenylthiophene offers two highly activated α-positions (C2 and C5), with the C2 position being the kinetically favored site for most transformations.
These distinct reactivity profiles are not merely academic; they are critical for the rational design of synthetic pathways. For drug development professionals, controlling regiochemistry is paramount to achieving desired biological activity. For materials scientists, the ability to precisely place functional groups on the phenylthiophene backbone allows for the fine-tuning of electronic properties, solid-state packing, and device performance. As synthetic methods continue to advance, particularly in the realm of C-H activation, the subtle yet powerful influence of isomeric structure will provide even more opportunities for creating novel, high-performance molecules.
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A Senior Application Scientist's Guide to Spectroscopic Characterization of 2-Phenylthiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and medicinal chemistry, 2-phenylthiophene (2-PT) derivatives represent a cornerstone class of compounds. Their unique conjugated π-system, composed of covalently linked phenyl and thiophene rings, imparts valuable electronic and photophysical properties. These characteristics make them integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and novel therapeutic agents. For the scientist, the journey from a newly synthesized 2-PT derivative to a functional material or drug candidate is paved with rigorous analytical characterization. Understanding the molecule's precise structure, purity, and electronic behavior is not merely procedural—it is fundamental to predicting its performance and function.
This guide provides an in-depth, comparative overview of the essential spectroscopic techniques required to comprehensively characterize this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how a synergistic multi-technique approach yields a complete molecular portrait.
The Integrated Characterization Workflow
The characterization of a novel this compound derivative is not a linear process but an interconnected workflow. Each technique provides a unique piece of the puzzle, and the results from one often inform the experimental design of the next. The logical flow ensures that the molecular identity is confirmed before investing resources in detailed functional analysis.
Caption: A logical workflow for the comprehensive characterization of a novel this compound derivative.
Unveiling the Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C), allowing for the determination of molecular connectivity and stereochemistry.
Expertise in Action: Why NMR is Foundational For 2-PT systems, NMR confirms the crucial phenyl-thiophene linkage and precisely maps the substitution pattern on both rings. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are exquisitely sensitive to the electronic effects of substituents.[1] For example, an electron-withdrawing group on the phenyl ring will deshield nearby thiophene protons, shifting their signals downfield—a key diagnostic indicator.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified 2-PT derivative. The sample must be free of residual solvents from synthesis, which would otherwise obscure the spectrum.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single deuterium signal for locking the spectrometer's magnetic field.[1]
-
Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shift scale.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans with a spectral width of 12 ppm and a relaxation delay of 1-2 seconds.[1] This is usually sufficient to achieve a high signal-to-noise ratio for proton spectra.
-
¹³C NMR: Employ a proton-decoupled pulse sequence to simplify the spectrum. Acquire several hundred to a few thousand scans with a relaxation delay of 2-5 seconds to ensure full relaxation of the less sensitive carbon nuclei.[1]
-
Data Interpretation for a Hypothetical 2-(4-methoxyphenyl)thiophene:
-
¹H NMR: Expect signals in the aromatic region (δ 7.0-8.0 ppm). The thiophene protons will appear as doublets or doublets of doublets, with coupling constants characteristic of their relative positions (J₂₃, J₃₄, J₄₅). The phenyl protons will show a classic AA'BB' system for para-substitution. A sharp singlet around δ 3.8 ppm would correspond to the methoxy (-OCH₃) protons.
-
¹³C NMR: Expect distinct signals for each carbon atom. The carbon attached to the sulfur (C2 and C5 of thiophene) will have characteristic shifts. The methoxy carbon will appear upfield (~55 ppm).[2][3]
Confirming Identity and Purity: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the elemental formula with high accuracy.
Expertise in Action: Why HRMS is Non-Negotiable For a target molecule like C₁₀H₈S (this compound), a low-resolution MS might give a molecular ion peak [M]⁺ at m/z = 160. However, HRMS can provide a mass like 160.03467, which corresponds uniquely to the formula C₁₀H₈S, ruling out other isobaric possibilities.[4] The fragmentation pattern also offers structural clues; for instance, the loss of a thiophene ring or phenyl group can produce characteristic daughter ions.[5][6]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The instrument will report the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or [M]⁺.
Probing the Electronic Soul: UV-Visible and Fluorescence Spectroscopy
These techniques probe the electronic transitions within the conjugated π-system, providing critical insights into the material's color, light-absorbing, and light-emitting properties.[7][8]
Expertise in Action: Structure-Property Relationships The absorption maximum (λ_max) is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] Extending the conjugation or adding electron-donating groups typically shifts λ_max to longer wavelengths (a bathochromic or red shift), as these modifications lower the HOMO-LUMO gap.[10][11] Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited state, which is the basis for applications in OLEDs and sensors.[8]
Caption: Relationship between chemical structure modification and photophysical properties.
Experimental Protocol: UV-Vis and Fluorescence
-
Sample Preparation:
-
Prepare a stock solution of the 2-PT derivative in a spectroscopic grade solvent (e.g., cyclohexane, THF, or ethanol). The solvent must be transparent in the wavelength range of interest.[12]
-
Perform serial dilutions to create a series of solutions of known concentrations. For UV-Vis, concentrations should yield an absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law. For fluorescence, solutions must be very dilute (absorbance < 0.1) to avoid inner filter effects.[12]
-
Use 1 cm path length quartz cuvettes.
-
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum against a solvent blank. Identify the wavelength of maximum absorbance (λ_max).
-
Fluorescence: Set the excitation wavelength at or near the λ_max determined from the UV-Vis spectrum. Scan the emission wavelengths to find the emission maximum (λ_em).
-
Fingerprinting Functional Groups: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[13]
Expertise in Action: A Quick Verification Step While NMR and MS determine the overall structure, IR provides a quick confirmation of key functional groups. For a 2-PT derivative, IR spectroscopy can confirm the presence of aromatic C-H stretches (~3100 cm⁻¹), C=C ring stretches (1400-1600 cm⁻¹), and the characteristic C-S stretch of the thiophene ring (~800 cm⁻¹).[14][15][16] If the molecule has been modified with, for example, a carbonyl group, a strong, sharp absorption band around 1700 cm⁻¹ would provide definitive evidence.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal. No special preparation is needed, making this a very efficient method.
-
Data Acquisition: Press the sample against the crystal with a clamp to ensure good contact. Acquire the spectrum, typically by averaging 32 or 64 scans at a resolution of 4 cm⁻¹.[13]
Comparative Analysis of Spectroscopic Techniques
To guide experimental design, it's crucial to understand what each technique uniquely offers. The following table summarizes the primary application and key insights gained from each method for the characterization of this compound derivatives.
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Molecular structure, connectivity, stereochemistry | Unambiguous structural determination; highly sensitive to electronic environment.[1] | Requires relatively pure sample (>95%); larger sample amount needed. |
| Mass Spectrometry | Molecular weight, elemental formula | High accuracy and sensitivity; confirms identity and purity.[17] | Provides little information on connectivity; fragmentation can be complex. |
| UV-Vis Spectroscopy | Electronic transitions, HOMO-LUMO gap | Fast, simple; provides key data for optical applications; quantitative (Beer's Law).[9] | Provides limited structural information; spectra can be broad and featureless.[7] |
| Fluorescence | Emission properties, excited state behavior | Extremely sensitive; crucial for OLEDs, sensors, and bio-imaging applications. | Only fluorescent compounds can be analyzed; susceptible to quenching and environmental effects. |
| IR Spectroscopy | Presence of functional groups | Fast, requires minimal sample prep; excellent for qualitative "fingerprinting".[13] | Complex spectra in the fingerprint region can be hard to interpret fully; not ideal for mixture analysis. |
Conclusion
The comprehensive characterization of this compound derivatives is a multi-faceted endeavor that relies on the synergistic application of several spectroscopic techniques. It begins with the foundational duo of NMR and mass spectrometry to irrefutably establish the molecule's identity and structure. This structural certainty then provides the necessary context for interpreting the photophysical data from UV-Visible and fluorescence spectroscopy, which reveal the molecule's electronic behavior and potential for optoelectronic applications. Finally, IR spectroscopy serves as a rapid and invaluable tool for confirming the presence of key functional groups throughout the synthetic and modification processes. By judiciously selecting and integrating these methods, researchers can build a complete, validated profile of their novel compounds, accelerating the path from discovery to innovation.
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Satonaka, H., Abe, K., & Hirota, M. (1988). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Fujieda, K., Takahashi, K., & Sone, T. (1973). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Adriaensens, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry. Available at: [Link]
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Sone, T., Takahashi, K., & Fujieda, K. (1973). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance. Available at: [Link]
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Mary, Y. S., & Kumar, S. S. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. Available at: [Link]
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UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
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Seixas de Melo, J., et al. (2000). Comprehensive Investigation of the Photophysical Behavior of Oligopolyfurans. The Journal of Physical Chemistry A. Available at: [Link]
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Macanita, A. L., et al. (2003). Spectral and photophysical studies on cruciform oligothiophenes in solution and the solid state. The Journal of Physical Chemistry A. Available at: [Link]
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Becker, R. S., et al. (1995). Comprehensive Evaluation of the Absorption, Photophysical, Energy Transfer, Structural, and Theoretical Properties of α-Oligothiophenes with One to Seven Rings. The Journal of Physical Chemistry. Available at: [Link]
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Photophysical Properties of Polythiophenes. Taylor & Francis. Available at: [Link]
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Nekrasov, Y. S., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Available at: [Link]
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Probing optical properties of thiophene derivatives for two-photon absorption. Royal Society of Chemistry. Available at: [Link]
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Al-amri, A. D., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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Jaroszewicz, J., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules. Available at: [Link]
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A Comparative Guide to Purity Assessment of 2-Phenylthiophene: HPLC, GC-MS, and qNMR Approaches
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 2-Phenylthiophene, a key building block in the synthesis of various pharmaceuticals and advanced materials, is no exception.[1] Ensuring its purity is critical for predictable reaction outcomes, downstream process efficiency, and the safety and efficacy of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.
The Central Role of Purity in this compound Applications
This compound (C10H8S, MW: 160.24 g/mol ) is a heterocyclic aromatic compound used in the synthesis of a range of biologically active molecules and functional materials.[1][2] Impurities, which can arise from the synthetic route or degradation, can be isomeric, structurally related, or entirely different chemical entities. These impurities can negatively impact reaction kinetics, introduce unwanted side reactions, and, in the context of drug development, pose significant safety risks. Therefore, robust and reliable analytical methods for purity determination are not just a quality control measure but a cornerstone of successful research and development.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture.[3] For non-volatile and thermally labile compounds like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.
The Rationale Behind RP-HPLC Method Development for this compound
The goal of an RP-HPLC method for purity assessment is to achieve baseline separation of the main this compound peak from all potential impurities. The choice of stationary phase, mobile phase composition, and detector settings are all critical to achieving this.
-
Stationary Phase: A C18 column is a common starting point for the separation of aromatic compounds due to its hydrophobic nature.[4] The non-polar C18 stationary phase interacts with the non-polar this compound, retaining it on the column.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is typically used as the mobile phase.[4] By gradually increasing the proportion of the organic solvent (gradient elution), the retained compounds are eluted from the column in order of increasing hydrophobicity. This allows for the separation of this compound from both more polar and less polar impurities.
-
Detector: A UV-Vis detector is suitable for the analysis of this compound, as the aromatic rings exhibit strong UV absorbance.[3] The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC for this compound Purity
This protocol is adapted from a validated method for thiophene derivatives and is a strong starting point for the analysis of this compound.[3]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and a UV-Vis detector.[3]
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]
-
Chemicals and Reagents:
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Create a series of working standards by diluting the stock solution to construct a calibration curve.[3]
-
Sample Solution: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent as the standard to a similar concentration.
HPLC Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the experimentally determined λmax) |
| Injection Volume | 10 µL |
Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation and detection principles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Given that this compound has a boiling point of approximately 256 °C, it is amenable to GC analysis.
Advantages over HPLC:
-
Higher Resolution: Capillary GC columns can provide higher separation efficiency than HPLC columns.
-
Mass Spectrometry Detection: The mass spectrometer provides structural information about the separated components, aiding in the identification of unknown impurities.[5]
Limitations:
-
Thermal Lability: Thermally unstable impurities may degrade in the hot injector port of the GC.
-
Non-volatile Impurities: Non-volatile impurities will not be detected.
Experimental Protocol: GC-MS for this compound Impurity Profiling
This protocol is based on general methods for the analysis of aromatic compounds by GC-MS.[6]
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Sample Preparation: Dissolve the this compound sample in a volatile solvent like dichloromethane.[6]
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split injection) |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-350 amu |
Data Analysis:
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).[6] The purity is determined by the area percentage of the this compound peak. The NIST WebBook provides a reference mass spectrum for this compound.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]
Advantages over Chromatographic Methods:
-
Primary Method: Does not require a specific reference standard for the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides detailed structural information about the analyte and any impurities present.
Limitations:
-
Sensitivity: Less sensitive than chromatographic methods, making it challenging to detect very low-level impurities.
-
Signal Overlap: Signals from impurities may overlap with those of the main compound, complicating quantification.
Experimental Protocol: Purity Determination by qNMR
This protocol outlines the internal standard method for qNMR.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3)
-
Internal standard of known purity (e.g., maleic anhydride)
-
This compound sample
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
Data Analysis:
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
A reference ¹H NMR spectrum of this compound can be found in the literature.[10]
Method Selection Guide
The choice of analytical method depends on the specific requirements of the analysis.
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A Senior Application Scientist's Guide to Palladium Catalysts for 2-Phenylthiophene Synthesis
The synthesis of 2-phenylthiophene, a key structural motif in organic electronics, pharmaceuticals, and material science, is a testament to the power and precision of modern synthetic chemistry. The formation of the C-C bond between the phenyl and thiophene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. However, the sheer variety of available palladium catalysts and ligand systems can be daunting. The choice of catalyst is not merely a matter of preference; it is a critical decision that dictates reaction efficiency, substrate scope, and overall cost-effectiveness.
This guide provides a comparative analysis of palladium catalyst systems for this compound synthesis. We move beyond simple protocols to explore the underlying principles that govern catalyst performance, offering researchers the expertise needed to select and optimize the ideal catalytic system for their specific research and development needs.
Foundational Synthetic Strategies: A Mechanistic Overview
Three primary palladium-catalyzed cross-coupling reactions dominate the synthesis of this compound: the Suzuki-Miyaura, Stille, and Heck couplings. Understanding their catalytic cycles is fundamental to appreciating the nuanced roles of different catalyst systems.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method due to the stability and low toxicity of its organoboron reagents.[1] The reaction couples an organoboron species (e.g., phenylboronic acid) with an organohalide (e.g., 2-bromothiophene) in the presence of a base.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step facilitated by a base.
-
Reductive Elimination: The two organic fragments couple to form the desired biaryl product, regenerating the Pd(0) catalyst.[1][2]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Heck Coupling
The Heck reaction couples an organohalide with an alkene. [3][4]For the synthesis of this compound, this typically involves a direct arylation approach, where a C-H bond on the thiophene ring is functionalized. This method is highly atom-economical as it avoids the pre-functionalization required for Suzuki and Stille reactions.
The mechanism differs slightly:
-
Oxidative Addition: Pd(0) adds to the organohalide (e.g., iodobenzene).
-
Carbopalladation: The aryl-palladium complex coordinates to the thiophene's double bond, followed by migratory insertion.
-
β-Hydride Elimination: A proton is eliminated from the adjacent carbon, reforming the double bond and creating a hydrido-palladium complex.
-
Base-promoted Regeneration: A base removes HX from the hydrido-palladium complex to regenerate the active Pd(0) catalyst. [5]
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst is critically dependent on the ligands coordinated to the metal center. These ligands modulate the steric and electronic properties of the palladium, directly influencing the rates of the key steps in the catalytic cycle.
Catalyst Classes: Ligand-Driven Performance
Palladium-Phosphine Catalysts: This is the most traditional class of catalysts. [2]* Triphenylphosphine (PPh₃)-based (e.g., Pd(PPh₃)₄): These are historically significant and effective for many simple couplings. However, they can require higher temperatures and catalyst loadings, and their efficacy diminishes with challenging substrates. [6]* Bulky, Electron-Rich Phosphines (e.g., Buchwald and Johnphos Ligands): The development of ligands like SPhos and XPhos revolutionized cross-coupling. [2][7]Their significant steric bulk accelerates the rate-limiting reductive elimination step, while their strong electron-donating nature promotes the initial oxidative addition. This combination often leads to higher yields, lower catalyst loadings, and milder reaction conditions. [7][8] N-Heterocyclic Carbene (NHC) Palladium Catalysts: NHCs have emerged as powerful alternatives to phosphines.
-
Strong σ-Donors: NHCs form exceptionally strong bonds with the palladium center due to their potent σ-donating ability. [2]* High Stability: This strong Pd-C bond results in highly stable and robust catalysts, often leading to higher turnover numbers (TONs) and resistance to degradation at elevated temperatures. [2][9]They are particularly adept at activating less reactive coupling partners like aryl chlorides.
Homogeneous vs. Heterogeneous Catalysts:
-
Homogeneous Catalysts: The catalyst is dissolved in the reaction medium. This offers high activity and selectivity due to the accessibility of the catalytic sites. [10]However, removal of the catalyst from the product can be challenging and costly. [10][11]* Heterogeneous Catalysts: The catalyst is immobilized on a solid support (e.g., carbon, silica). [11]This allows for easy separation and recycling. [12]A persistent challenge is the potential for palladium to leach from the support into the solution, where it may act as the true homogeneous catalyst, complicating mechanistic interpretations and leading to product contamination. [11][12]
Performance Data Summary
The following table summarizes representative performance data for various catalyst systems in Suzuki-Miyaura couplings relevant to this compound synthesis. Direct comparison is challenging as conditions vary across publications; this data is intended as a qualitative guide. [13]
| Catalyst System | Coupling Partners | Base | Temp (°C) | Time (h) | Yield (%) | Key Insights & Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 2-Bromothiophene + Phenylboronic Acid | Na₂CO₃ | 100 | 12 | ~85 | A classic, reliable catalyst but often requires forcing conditions. [6] |
| Pd(OAc)₂ / SPhos | 2-Chlorothiophene + Phenylboronic Acid | K₃PO₄ | 100 | 2 | >95 | Highly efficient for challenging aryl chlorides under milder conditions. [14] |
| Pd₂(dba)₃ / XPhos | 2-Bromothiophene + Phenylboronic Acid | K₃PO₄ | 80 | 4 | >98 | Buchwald ligands consistently provide high yields with low catalyst loading. [7] |
| Pd-NHC (e.g., PEPPSI) | 2-Bromothiophene + Phenylboronic Acid | K₂CO₃ | 80 | 1 | ~97 | NHC catalysts offer high stability and rapid reaction times. [2] |
| Pd/C (Heterogeneous) | 2-Iodothiophene + Phenylboronic Acid | K₂CO₃ | 90 | 6 | ~90 | Good yield and recyclable, but potential for leaching exists. [11]|
Experimental Protocols: From Theory to Practice
To ensure scientific integrity and reproducibility, we provide detailed protocols for the synthesis of this compound using two state-of-the-art catalyst systems.
General Experimental Workflow
The following diagram illustrates the typical workflow for a palladium-catalyzed cross-coupling reaction, emphasizing the need for an inert atmosphere to protect the sensitive Pd(0) species.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol leverages a modern, highly active phosphine ligand system, ideal for achieving high yields with potentially challenging substrates like heteroaryl chlorides. [14]
-
Reagents & Equipment:
-
2-Chlorothiophene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Anhydrous toluene (5 mL)
-
Flame-dried Schlenk flask with magnetic stir bar, condenser, argon inlet.
-
-
Procedure:
-
To the Schlenk flask, add 2-chlorothiophene, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.
-
Protocol 2: Suzuki-Miyaura Coupling using a Pd-NHC Pre-catalyst
This protocol uses a commercially available, air- and moisture-stable Pd-NHC pre-catalyst, which simplifies handling and often provides high efficiency.
-
Reagents & Equipment:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
palladium(II) dichloride (PEPPSI-IPr, 0.03 mmol, 3 mol%)
-
Anhydrous 1,4-dioxane (4 mL)
-
Sealed reaction vial with magnetic stir bar.
-
-
Procedure:
-
In a reaction vial, combine 2-bromothiophene, phenylboronic acid, K₂CO₃, and the PEPPSI-IPr catalyst.
-
Add the anhydrous 1,4-dioxane and seal the vial with a screw cap containing a PTFE septum.
-
Place the vial in a preheated aluminum block at 80 °C and stir for 2 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (15 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Conclusion and Recommendations
The synthesis of this compound is a well-established transformation where the choice of palladium catalyst is paramount.
-
For Versatility and High Performance: Catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) are the gold standard. They offer excellent yields for a broad range of substrates, including challenging aryl chlorides, often under relatively mild conditions.
-
For Robustness and Speed: N-Heterocyclic carbene (NHC) ligands provide highly stable and active catalysts. They are an excellent choice for high-temperature reactions or when catalyst longevity is a concern. Air-stable pre-catalysts also simplify experimental setup.
-
For Scalability and Green Chemistry: Heterogeneous catalysts like Pd/C are attractive for large-scale synthesis due to their ease of separation and reusability. However, researchers must rigorously test for palladium leaching to ensure product purity and validate that the catalysis is truly heterogeneous.
Ultimately, the optimal catalyst is application-dependent. By understanding the mechanistic principles and comparative performance data presented here, researchers are better equipped to navigate the catalytic landscape and achieve their synthetic goals with precision and efficiency.
References
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- Homogeneous vs Heterogeneous approach for biaryl synthesis. (n.d.).
- Feuerstein, M., et al. (n.d.). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
- Mpelane, O., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (n.d.).
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023).
- Gessner Group. (n.d.).
- Chemistry LibreTexts. (2023). Stille Coupling.
- Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions. (n.d.).
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- BenchChem. (2025). comparative performance of palladium catalysts with 2,3-diphenylpyridine ligands.
- Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- Ali, S., et al. (2018). Palladium(0)
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. (2025).
- Mpelane, O., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.
- Pagliaro, M., et al. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Çolak, F. K., et al. (2023). New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities. PubMed.
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A Comparative Guide to the Structural Validation of 2-Phenylthiophene: An In-Depth Analysis of X-ray Crystallography and Alternative Methodologies
This guide provides a comprehensive comparison of methodologies for the structural validation of 2-phenylthiophene, a key heterocyclic building block in the development of advanced materials and pharmaceuticals.[1][2] We will delve into the gold-standard technique of single-crystal X-ray crystallography, offering a detailed, field-proven protocol and an in-depth analysis of the resulting structural data. Furthermore, we will objectively compare these crystallographic findings with data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing researchers, scientists, and drug development professionals with a robust framework for understanding the nuances of each technique in the context of small molecule characterization.
The Imperative of Precise Structural Elucidation
The biological activity and material properties of organic molecules are intrinsically linked to their three-dimensional structure. For this compound, an aromatic compound featuring a thiophene ring linked to a phenyl group, understanding the precise bond lengths, bond angles, and conformational preferences is paramount for predicting its reactivity, intermolecular interactions, and suitability for various applications.[1] While techniques like NMR and computational modeling provide valuable insights, single-crystal X-ray diffraction remains the definitive method for unambiguous structural determination in the solid state.[3]
Unveiling the Solid-State Structure: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction
The journey from a crystalline powder to a refined three-dimensional structure is a meticulous process that demands precision at every stage. Here, we outline a comprehensive, self-validating protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, carefully select a single, well-formed crystal of this compound with dimensions ideally between 0.1 and 0.3 mm. The crystal should be free of visible defects and have sharp edges.[4]
-
Mount the selected crystal on a cryoloop using a minimal amount of paratone oil to secure it and protect it from the atmosphere.
-
-
Data Collection:
-
Center the crystal on a goniometer head and place it on the X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise structure.
-
Perform an initial series of diffraction images to determine the unit cell parameters and the crystal system.
-
Based on the unit cell, a full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A modern CCD or CMOS detector is used to record the diffraction pattern.
-
-
Data Reduction and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
The data is corrected for various experimental factors, including Lorentz and polarization effects, and absorption.
-
The space group of the crystal is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This results in an initial electron density map.
-
-
Structure Refinement:
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data using a least-squares minimization process. This process optimizes the atomic coordinates, and anisotropic displacement parameters.
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
-
The final refined structure is validated using metrics such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).
-
Below is a diagram illustrating the workflow for single-crystal X-ray crystallographic validation.
Caption: A flowchart of the single-crystal X-ray crystallography process.
The Crystal Structure of this compound: Experimental Data
The single-crystal X-ray structure of this compound was determined, and the key crystallographic and structural parameters are summarized in the table below. The data reveals a monoclinic crystal system with the space group P2₁/n. The molecule is not perfectly planar in the solid state, with a dihedral angle between the thiophene and phenyl rings.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.952(1) |
| b (Å) | 7.636(2) |
| c (Å) | 18.239(4) |
| β (°) | 95.12(3) |
| Volume (ų) | 824.2(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.294 |
| Dihedral Angle (Thiophene-Phenyl) (°) | 26.9 |
| Key Bond Lengths (Å) | |
| S1-C2 | 1.716(3) |
| S1-C5 | 1.705(4) |
| C2-C3 | 1.365(4) |
| C3-C4 | 1.411(5) |
| C4-C5 | 1.353(5) |
| C2-C6 | 1.470(4) |
Data extracted from the PhD thesis of M.K.J. ter Wiel, University of Groningen.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides a definitive solid-state structure, it is crucial to compare these findings with data from other widely used analytical techniques to gain a holistic understanding of the molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule in solution.[5][6] For this compound, ¹H and ¹³C NMR spectra confirm the presence and connectivity of the phenyl and thiophene rings.[1][7] The chemical shifts of the thiophene protons are indicative of their positions relative to the sulfur atom and the phenyl substituent. While NMR provides excellent information about the molecule's structure in solution, it does not directly provide the precise bond lengths and angles that are obtained from X-ray crystallography. Furthermore, the conformation in solution may differ from that in the solid state due to crystal packing forces.
Computational Modeling
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the optimization of molecular geometries and the calculation of various molecular properties.[8][9] Computational studies on thiophene and its derivatives have shown good agreement with experimental bond lengths and angles.[10] Geometry optimization of this compound using DFT would likely predict a non-planar conformation, with a calculated dihedral angle between the rings that can be compared to the experimental value from X-ray crystallography. Discrepancies between the calculated and experimental values can often be attributed to the fact that the calculations are typically performed on an isolated molecule in the gas phase, whereas the X-ray structure is influenced by intermolecular interactions within the crystal lattice.
The following diagram illustrates the relationship between these validation methods.
Caption: Interplay of different structural validation techniques.
Conclusion
The single-crystal X-ray crystallographic analysis of this compound provides an unambiguous determination of its solid-state structure, revealing key geometric parameters that are essential for understanding its chemical and physical properties. This experimental data serves as a crucial benchmark for validating and refining computational models and provides a more detailed structural picture than can be obtained from NMR spectroscopy alone. By employing a multi-technique approach, researchers can gain a comprehensive understanding of the structural nuances of this compound, enabling the rational design of new materials and pharmaceuticals with tailored properties.
References
- ter Wiel, M. K. J. (2005). Light-driven molecular motors. [PhD thesis, University of Groningen]. University of Groningen.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Unlocking Chemical Synthesis: Properties of this compound. (n.d.). Retrieved from [Link]
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Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of this compound (3b). (n.d.). ResearchGate. Retrieved from [Link]
-
SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
- Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 340-346.
- Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1994). Crystal Structure Determination from Powder Diffraction Data by Monte Carlo Methods. Journal of the American Chemical Society, 116(8), 3543–3547.
- David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002).
- Harris, K. D. M., & Cheung, E. Y. (2003). Strategies for Structure Determination from Powder Diffraction Data. Organic Process Research & Development, 7(6), 970–976.
- Harris, K. D. M., & Tremayne, M. (1996). Crystal Structure Determination from Powder Diffraction Data.
- Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Contemporary Advances in the Use of Powder X-ray Diffraction for Structure Determination.
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Sherrill, C. D. (n.d.). Geometry Optimization. Georgia Institute of Technology. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(2), 940-944.
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ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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- 1. This compound | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. rigaku.com [rigaku.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
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- 9. ijcps.org [ijcps.org]
- 10. jchps.com [jchps.com]
A Comparative Guide to the Electrochemical Properties of 2-Phenylthiophene and Benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic compounds utilized in materials science and drug development, the choice between different core structures can profoundly impact the electrochemical behavior and, consequently, the performance of the final product. This guide provides an in-depth, objective comparison of the electrochemical properties of 2-phenylthiophene and benzene, offering experimental data and theoretical insights to inform your research and development decisions.
Introduction: The Tale of Two Rings
Benzene, the archetypal aromatic hydrocarbon, is renowned for its exceptional stability, a consequence of its highly delocalized π-electron system. This stability, however, translates to a high oxidation potential, making it relatively inert under many electrochemical conditions. In contrast, this compound, a heterocyclic aromatic compound, introduces a sulfur atom into the five-membered ring. This seemingly subtle change has significant repercussions for its electronic and, therefore, its electrochemical properties. The sulfur atom's lone pair of electrons participates in the aromatic system, increasing the electron density of the thiophene ring and rendering it more susceptible to oxidation compared to benzene. This guide will explore these differences in detail, providing a clear rationale for selecting one scaffold over the other for specific applications.
Core Electrochemical Properties: A Head-to-Head Comparison
The fundamental differences in the electronic structures of this compound and benzene manifest in their distinct electrochemical behaviors, particularly their oxidation and reduction potentials.
Oxidation Potential:
The oxidation potential is a critical parameter, indicating the ease with which a molecule can lose an electron. A lower oxidation potential signifies a greater propensity for oxidation.
-
Benzene: Possesses a notoriously high oxidation potential, experimentally determined to be approximately +2.48 V versus a Saturated Calomel Electrode (SCE) in acetonitrile. This high value underscores its aromatic stability and resistance to oxidation. The oxidation of benzene is often irreversible, indicating that the resulting radical cation is highly reactive and undergoes subsequent chemical reactions.
Reduction Potential:
The reduction potential indicates the ease with which a molecule can gain an electron.
-
Benzene: The reduction of benzene is thermodynamically unfavorable due to its stable aromatic system. Experimental determination is challenging, but it is known to have a very negative reduction potential.
-
This compound: Similar to benzene, the reduction of this compound is also expected to be difficult. The introduction of the phenyl group can influence the reduction potential, but it is generally expected to be a highly negative value.
Electropolymerization:
A key difference in the electrochemical behavior of these two molecules lies in their ability to form conductive polymers.
-
Benzene: Electropolymerization of benzene is challenging and often results in poorly conductive, irregular films.
-
This compound: Thiophene and its derivatives, including this compound, are well-known to undergo electropolymerization to form highly conductive polymers. This process typically occurs at the lower oxidation potentials characteristic of the thiophene ring. The resulting poly(this compound) would be expected to have a more ordered structure and better charge transport properties compared to any polymer derived from benzene under similar conditions.
Quantitative Data Summary
| Property | This compound | Benzene |
| Oxidation Potential (vs. SCE) | Estimated to be significantly lower than benzene; polymer (poly(3-phenylthiophene)) is ~+0.65 V | ~ +2.48 V |
| Reduction Potential (vs. SCE) | Highly negative | Highly negative |
| Electropolymerization | Readily forms conductive polymers | Difficult to polymerize electrochemically; forms poorly conductive films |
Experimental Protocols: Characterizing Electrochemical Properties
The primary technique for investigating the electrochemical properties of these aromatic compounds is cyclic voltammetry (CV). Below is a detailed, step-by-step methodology for conducting a comparative CV analysis of this compound and benzene.
Cyclic Voltammetry of Aromatic Compounds
Objective: To determine and compare the oxidation and reduction potentials of this compound and benzene.
Materials:
-
Potentiostat/Galvanostat system
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or gauze
-
This compound (analyte)
-
Benzene (analyte)
-
Acetonitrile (CH₃CN), anhydrous, electrochemical grade (solvent)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄) (supporting electrolyte)
-
Argon or Nitrogen gas for deaeration
-
Polishing kit for the working electrode (alumina slurries of different particle sizes)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆ or TBAClO₄) in anhydrous acetonitrile. This solution will serve as the blank and the solvent for the analytes.
-
-
Analyte Solution Preparation:
-
Prepare separate solutions of this compound and benzene in the electrolyte solution at a concentration of approximately 1-5 mM.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the electrolyte solution (or analyte solution) to the cell, ensuring the electrodes are sufficiently immersed.
-
-
Deaeration:
-
Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Blank Scan: First, run a cyclic voltammogram of the pure electrolyte solution to establish the potential window of the solvent and electrolyte and to ensure there are no interfering impurities.
-
Analyte Scan (Benzene):
-
Replace the blank solution with the benzene analyte solution.
-
Set the potential range to scan from an initial potential where no reaction occurs (e.g., 0 V) towards a positive potential sufficient to observe the oxidation of benzene (e.g., +2.8 V vs. SCE) and then reverse the scan back to the initial potential.
-
Set a suitable scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
-
Analyte Scan (this compound):
-
Thoroughly clean the cell and electrodes.
-
Replace the solution with the this compound analyte solution.
-
Set the potential range to scan from an initial potential (e.g., 0 V) to a positive potential sufficient to observe its oxidation (e.g., +1.5 V vs. SCE) and reverse the scan.
-
Record the cyclic voltammogram at the same scan rate used for benzene.
-
-
-
Data Analysis:
-
From the obtained cyclic voltammograms, determine the peak oxidation potential (Epa) for both compounds.
-
If a corresponding reduction peak (Epc) is observed, the formal potential (E°') can be estimated as the midpoint of the two peak potentials.
-
Compare the voltammograms to assess the reversibility of the redox processes.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental workflow for comparing the electrochemical properties of this compound and benzene.
Caption: Experimental workflow for comparative cyclic voltammetry.
Caption: Structure-property relationship of Benzene vs. This compound.
Conclusion: Informed Decisions for Advanced Applications
The electrochemical properties of this compound and benzene are markedly different, stemming from the fundamental disparity in their molecular structures. Benzene's high stability makes it a poor candidate for applications requiring facile electron transfer. Conversely, the electron-rich nature of the thiophene ring in this compound results in a significantly lower oxidation potential, making it a prime candidate for the development of organic electronic materials, including conductive polymers, and as a core scaffold in medicinal chemistry where redox activity is a design feature. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in the selection and application of these critical aromatic building blocks.
References
-
Accurate oxidation potentials of benzene and biphenyl derivatives via electron-transfer equilibria and transient kinetics. The Journal of Organic Chemistry, [Link]
-
Potential Dependence of the Conductivity of Highly Oxidized Polythiophenes, Polypyrroles, and Polyaniline: Finite Windows of High Conductivity. Journal of the American Chemical Society, [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, [Link]
-
Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. Journal of Materials Chemistry A, [Link]
-
Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, [Link]
-
This compound. PubChem, [Link]
A Comparative Guide to the Thermal Stability of 2-Phenylthiophene Polymers and Related Polythiophenes
Introduction: The Critical Role of Thermal Stability in Conductive Polymers
For researchers, scientists, and drug development professionals leveraging conductive polymers, thermal stability is a paramount concern. This property dictates the material's processing window, operational lifetime, and reliability in applications ranging from organic electronics to advanced biomedical devices.[1] Polythiophenes, a versatile class of conductive polymers, exhibit a wide range of thermal behaviors influenced by their chemical structure. This guide provides an in-depth analysis of the thermal stability of polythiophenes, with a specific focus on understanding the expected impact of a 2-phenyl substituent by comparing it with well-characterized analogues like Poly(3-hexylthiophene) (P3HT).
The introduction of a phenyl group directly onto the thiophene ring is anticipated to enhance thermal stability due to the inherent rigidity and high decomposition temperature of the benzene ring. This guide will delve into the analytical techniques used to quantify this stability, present comparative data from the literature for relevant polythiophenes, and provide detailed experimental protocols to empower researchers in their own material characterization endeavors.
Pillar 1: Causality Behind Experimental Choices for Thermal Analysis
To rigorously assess the thermal stability of polymers, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide complementary information, painting a comprehensive picture of a polymer's behavior under thermal stress.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[1] This technique is the gold standard for determining the decomposition temperature (Td), which is a critical indicator of a material's thermal stability. The causality for employing TGA is straightforward: by precisely tracking mass loss, we can identify the temperature at which the polymer's chemical bonds begin to break, leading to the volatilization of fragments. For polythiophenes, this degradation typically involves side-chain cleavage followed by the breakdown of the polymer backbone. The analysis is almost always conducted under an inert nitrogen atmosphere to prevent oxidative degradation, which would otherwise complicate the interpretation of the results by introducing a different, often lower-temperature, degradation pathway.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1] This technique is crucial for identifying thermal transitions where no mass loss occurs. The most important of these for amorphous or semi-crystalline polymers is the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] Understanding the Tg is vital for determining a material's upper service temperature in applications requiring mechanical stability. For crystalline polymers, DSC also reveals the melting temperature (Tm) and crystallization temperature (Tc). A common practice is to perform a heat-cool-heat cycle to erase the sample's prior thermal history, ensuring that the observed transitions are intrinsic properties of the material.[1]
Pillar 2: Comparative Thermal Stability Data
While specific TGA and DSC data for unsubstituted poly(2-phenylthiophene) is not extensively documented in readily available literature, we can make informed comparisons based on data for parent polythiophene and its well-studied derivatives. The introduction of bulky, rigid side groups like phenyl rings is generally expected to increase thermal stability by restricting the motion of the polymer chains and increasing the energy required for decomposition.
| Polymer | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Poly(3-hexylthiophene) (P3HT) | 425 - 441[1] | 6 - 22[1] | ~230-240[1] |
| Poly(phenylene sulfide) (PPS) | ~480 (onset) | 83 | 279 |
| Polystyrene (PS) | ~360 (in vacuum)[2] | ~98[3] | N/A (amorphous) |
Note: The thermal properties of polymers can be influenced by factors such as molecular weight, regioregularity, and processing conditions. The data presented here are representative values from the literature.[1]
From this data, we can infer that the inclusion of aromatic structures, as seen in PPS and PS, contributes significantly to the thermal properties. P3HT, with its flexible hexyl side chains, has a relatively low Tg but a high decomposition temperature.[1] It is plausible that poly(this compound) would exhibit a Tg significantly higher than that of P3HT, and a decomposition temperature that is comparable or potentially even higher, owing to the stabilizing effect of the phenyl group.
Pillar 3: Self-Validating Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC analysis are provided. These protocols are based on common practices for the analysis of conductive polymers.[1]
Experimental Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) and char yield of the polymer.
-
Instrumentation: A thermogravimetric analyzer with a microbalance and a programmable furnace.
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.[1]
-
Ensure the sample is representative of the bulk material.
-
-
Experimental Conditions:
-
Atmosphere: Inert nitrogen gas with a constant flow rate of 20-50 mL/min to prevent oxidation.[1]
-
Temperature Program: Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis:
-
Determine the Td as the temperature at which 5% weight loss occurs.[1]
-
The char yield is the percentage of the initial mass remaining at the end of the experiment.
-
Experimental Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the dry polymer sample and hermetically seal it in an aluminum DSC pan.
-
Use an empty, sealed aluminum pan as a reference.
-
-
Experimental Conditions:
-
Atmosphere: Inert nitrogen gas with a constant flow rate.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected melting point (e.g., 300 °C) at a constant rate of 10 °C/min.[1] This step erases the polymer's thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the starting low temperature.[1]
-
Second Heating Scan: Perform a second heating scan at the same rate as the first.[1]
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow curve.[1]
-
Determine the Tm as the peak of the endothermic melting event.
-
Determine the Tc as the peak of the exothermic crystallization event during the cooling scan.
-
Visualization of Experimental Workflow
To further clarify the process of thermal analysis, the following diagrams illustrate the experimental workflow and the expected outputs.
Caption: A generalized workflow for the thermal analysis of polymers.
Caption: Idealized TGA and DSC curves for a semi-crystalline polymer.
Conclusion
The thermal stability of this compound polymers and their derivatives is a cornerstone of their utility in demanding applications. While direct, comprehensive comparative data for poly(this compound) is an area ripe for further research, a foundational understanding of thermal analysis techniques and data from analogous structures provides a robust framework for prediction and characterization. The phenyl substitution is logically expected to enhance thermal stability, particularly the glass transition temperature, when compared to alkyl-substituted polythiophenes like P3HT. By employing the standardized TGA and DSC protocols detailed in this guide, researchers can confidently and accurately characterize their novel polythiophene materials, contributing valuable data to this important field and enabling the development of next-generation technologies.
References
- A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers - Benchchem. (URL: )
-
Thermal Degradation of Polymers at High Temperatures - PMC - NIH. (URL: [Link])
-
Simultaneous Determination of Glass Transition Temperatures of Several Polymers | PLOS One - Research journals. (URL: [Link])
- Thermal behaviour of poly (phenylene sulfide)
-
Thermogravimetric analysis of hyperbranched poly(phenylene sulfone)... - ResearchGate. (URL: [Link])
-
TGA curve for PPSU, PPSU/MWCNT and PPSU/FMWCNT membranes | Download Scientific Diagram - ResearchGate. (URL: [Link])
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A Comparative Guide to the Biological Efficacy of 2-Phenylthiophene Derivatives vs. Existing Anti-Inflammatory Drugs
The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1][2] Its derivatives, particularly 2-phenylthiophenes, have garnered significant attention for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a focused comparison of 2-phenylthiophene derivatives against established nonsteroidal anti-inflammatory drugs (NSAIDs), specifically targeting the cyclooxygenase (COX) enzymes. We will delve into the mechanistic nuances, compare in vitro and in vivo efficacy data, and provide detailed, validated protocols for researchers in drug development.
The Central Role of Cyclooxygenase (COX) in Inflammation
Inflammation is a complex biological response mediated by various signaling molecules, prominently prostaglandins.[6] The production of prostaglandins from arachidonic acid is catalyzed by two key isoenzymes: COX-1 and COX-2.[7][8]
-
COX-1 is constitutively expressed in most tissues and plays a homeostatic role, such as protecting the gastrointestinal (GI) mucosa and regulating renal blood flow.[8]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary mediator of pain and swelling associated with inflammatory conditions.[8][9]
Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is responsible for common side effects, notably gastrointestinal issues like ulcers and bleeding.[7][10] The development of selective COX-2 inhibitors, such as Celecoxib (Celebrex), was a major advancement, offering comparable anti-inflammatory effects with a reduced risk of GI toxicity.[7][11] The goal for new drug candidates, including this compound derivatives, is to exhibit high selectivity for COX-2, thereby maximizing therapeutic benefit while minimizing adverse effects.
The following diagram illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes and the points of intervention for non-selective and selective inhibitors.
Caption: The COX pathway showing inhibition points for NSAIDs.
Comparative In Vitro Efficacy: COX Inhibition Assays
The initial evaluation of a potential anti-inflammatory drug's efficacy is performed using in vitro enzyme inhibition assays. These assays quantify the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). A lower IC50 value indicates greater potency. Critically, the ratio of IC50 (COX-1) to IC50 (COX-2) provides the Selectivity Index (SI), a key indicator of a compound's preference for COX-2.
Recent studies have highlighted 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives as potent and selective COX-2 inhibitors, with some compounds showing IC50 values in the range of 0.31–1.40 µM for COX-2.[12]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| Celecoxib (Standard) | COX-2 | ~0.04 - 0.07 | >100 | [13] |
| Ibuprofen (Standard) | COX-1/COX-2 | ~15 (COX-1), ~25 (COX-2) | ~0.6 | N/A |
| This compound Derivative (29a) | COX-2 | 0.31 | High (Specific value depends on COX-1 IC50) | [12] |
| This compound Derivative (29d) | COX-2 | 1.40 | High (Specific value depends on COX-1 IC50) | [12] |
Note: Data for Ibuprofen and Celecoxib are representative values from public data sources. Data for this compound derivatives are from specific reported studies.
This protocol outlines a standard, self-validating method for determining the IC50 of test compounds against COX-1 and COX-2. The principle lies in measuring the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G2 (PGG2), the product of the cyclooxygenase reaction.
Causality: The choice of a colorimetric assay provides a robust and high-throughput method to quantify enzyme activity.[14] The inclusion of a known inhibitor (Celecoxib) and a vehicle control (DMSO) is crucial for validating the assay's performance and ensuring that observed inhibition is due to the test compound and not the solvent.
Caption: Workflow for the in vitro COX inhibition assay.
Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To translate in vitro findings into a physiological context, in vivo models are essential. The carrageenan-induced paw edema model in rodents is a classic and well-characterized assay for evaluating the acute anti-inflammatory activity of new compounds.[15][16] Injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by the release of mediators like histamine, serotonin, and, crucially, prostaglandins, leading to measurable swelling (edema).[6]
Studies have shown that certain this compound derivatives exhibit potent anti-inflammatory activity in this model, in some cases superior to that of Celecoxib.[12] For example, one study reported a 79% reduction in edema with a 2-phenylthio-N-acyl phenylamine derivative.[17]
| Compound | Dose (mg/kg, p.o.) | Time Post-Carrageenan | % Inhibition of Edema | Source |
| Indomethacin (Standard) | 10 | 3 hr | ~50-60% | [18] |
| Celecoxib (Standard) | 30 | 3 hr | ~45-55% | [12] |
| This compound Derivative (29a) | 10 | 3 hr | >60% | [12] |
| This compound Derivative (XVc) | 300 | 6 hr | 79% | [17] |
Note: Efficacy can vary based on the specific animal strain, dosage, and experimental conditions.
This protocol provides a step-by-step methodology for assessing the in vivo anti-inflammatory efficacy of test compounds.
Trustworthiness: This protocol is self-validating through the inclusion of three critical groups: a negative control (vehicle), a positive control (a known NSAID like Indomethacin or Celecoxib), and the test group. This design ensures that any observed reduction in edema can be confidently attributed to the pharmacological activity of the test compound. The baseline paw measurement for each animal acts as its own internal control.
-
Animal Acclimatization: House male Wistar rats (180-250g) for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I (Control): Receives vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Standard): Receives reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III (Test): Receives this compound derivative at a specified dose.
-
-
Baseline Measurement: Before any treatment, measure the initial volume/thickness of the right hind paw of each rat using a plethysmometer or digital caliper. This is the 0-hour reading.[18]
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) one hour prior to carrageenan injection.[16]
-
Induction of Inflammation: Induce edema by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[6][18]
-
Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, and 4 hours after the carrageenan injection.[6]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where C is the mean edema volume of the control group and T is the mean edema volume of the treated group.[18]
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a highly promising platform for the development of novel anti-inflammatory agents. Derivatives have demonstrated potent and selective COX-2 inhibition in vitro and significant anti-inflammatory activity in vivo, with some compounds showing efficacy comparable or superior to established drugs like Celecoxib.[12]
The key advantages of these derivatives lie in their potential for high COX-2 selectivity, which could translate to an improved gastrointestinal safety profile. However, further research is imperative. Future work should focus on:
-
Comprehensive Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of lead compounds.
-
Long-Term Toxicity Studies: Assessing the potential for cardiovascular and renal side effects, which have been concerns for some selective COX-2 inhibitors.[10]
-
Mechanism of Action Elucidation: While COX-2 inhibition is a primary mechanism, exploring other potential anti-inflammatory pathways could reveal additional therapeutic benefits.
References
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News-Medical.net. Celebrex (Celecoxib) Pharmacology.
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Varney, M. Celecoxib. StatPearls - NCBI Bookshelf.
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Clinical Pharmacogenetics Implementation Consortium. Celecoxib Pathway, Pharmacodynamics. ClinPGx.
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Patsnap Synapse. What is the mechanism of Celecoxib?.
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Wikipedia. Celecoxib.
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
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Walker, M. C., & Gierse, J. K. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
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BenchChem. Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
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BenchChem. In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
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Creative Biolabs. Carrageenan induced Paw Edema Model.
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ResearchGate. Carrageenan-induced inflammation assay, paw diameter in...
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Bethegnies, G., et al. Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco.
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Handore, K., & Kulkarni, A. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Evidence-Based Complementary and Alternative Medicine.
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Al-Ghorbani, M., et al. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules.
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Bio-protocol. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema.
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Nakamura, K., et al. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin.
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The Pharma Innovation Journal. Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
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Walker, M. C., & Gierse, J. K. In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology.
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BenchChem. Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 2-[3-(Bromomethyl)phenyl]thiophene.
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Chemistry Central Journal. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
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ResearchGate. Biological Diversity of Thiophene: A Review.
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Semantic Scholar. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives.
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ScienceDirect. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro.
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ResearchGate. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
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PubMed. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses.
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PubMed. Thiophene-based derivatives as anticancer agents: An overview on decade's work.
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Semantic Scholar. Thiophene-based derivatives as anticancer agents: An overview on decade's work.
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Encyclopedia.pub. Biological Activities of Thiophenes.
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PubMed. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
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ResearchGate. Biological and Pharmacological Activity of Thiophene and its Derivatives.
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Royal Society of Chemistry. Studies on the biological activity of some nitrothiophenes.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Phenylthiophene
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-phenylthiophene, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Foundational Knowledge: Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. According to safety data sheets (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1]
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Acute Toxicity, Oral | Category 4 | [1] |
| Acute Toxicity, Dermal | Category 4 | [1] |
| Acute Toxicity, Inhalation | Category 4 | [1] |
| Skin Irritation | Causes skin irritation | [2] |
| Eye Irritation | Causes serious eye irritation | [2] |
Furthermore, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to vigorous reactions, generating heat and potentially hazardous decomposition products such as carbon monoxide, carbon dioxide, and sulfur oxides.[1] Therefore, segregation from incompatible chemicals is a critical first step in waste management.
The Disposal Decision Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not a one-size-fits-all procedure. The appropriate course of action depends on the nature and quantity of the waste. The following workflow provides a logical progression for managing this compound waste from generation to disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Operational Protocols for Waste Handling and Disposal
At every stage of handling this compound waste, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of open containers of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
All waste containing this compound must be treated as hazardous waste.[3] While this compound is not specifically listed by name in the EPA's F, K, P, or U lists, it may be classified as a hazardous waste based on its characteristics.[4][5] Your institution's Environmental Health and Safety (EHS) department will provide guidance on the specific waste codes to be used, which are often determined by the solvent in which the this compound is dissolved.
Crucially, this compound waste must be segregated from:
-
Strong Oxidizing Agents: Such as nitric acid, perchlorates, and permanganates.
-
Strong Bases: Such as sodium hydroxide and potassium hydroxide.
Mixing with these incompatibles can lead to dangerous reactions.[1]
-
Select a Compatible Container: Use a container that is in good condition, leak-proof, and compatible with this compound and any solvents present. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Transfer Waste: Carefully transfer the waste into the designated container, avoiding splashes and spills. Do not fill the container beyond 90% of its capacity to allow for expansion.
-
Securely Seal: Tightly cap the container when not in use.
-
Label Accurately: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A complete list of all constituents in the container, including solvents, with their approximate percentages.
-
The date when waste was first added to the container (the "accumulation start date").
-
Appropriate hazard pictograms (e.g., harmful/irritant).
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage facility. This area should be well-ventilated and away from general laboratory traffic. Ensure that the storage location facilitates the segregation of incompatible waste streams.
The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1] Contact your institution's EHS office to arrange for the collection and disposal of the waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [6]
Emergency Procedures: Managing this compound Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks. The response will depend on the size of the spill.
4.1. Small Spills (manageable by laboratory personnel)
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not already in a fume hood, and it is safe to do so, increase ventilation in the area.
-
Don PPE: Wear the appropriate PPE as described in section 3.1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal, label, and dispose of the container of spill cleanup debris as hazardous waste.
4.2. Large Spills (requiring emergency response)
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert your supervisor and contact your institution's emergency response team (often through campus police or EHS).
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Provide Information: Be prepared to provide the emergency response team with information about the spilled material, including its identity, quantity, and a copy of the SDS.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]
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University of North Carolina at Charlotte Environmental Health and Safety. (2024, March 29). Chemical Spill Procedures. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69999, this compound. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Mastering the Invisible Threat: A Guide to Personal Protective Equipment for Handling 2-Phenylthiophene
For the dedicated researcher, the promise of discovery often involves navigating the inherent risks of handling novel and reactive chemical compounds. 2-Phenylthiophene (CAS No. 825-55-8), a key building block in the synthesis of advanced materials and pharmaceuticals, is one such compound that demands meticulous safety protocols. While its potential is significant, the hazards it presents—ranging from acute toxicity to severe irritation—are equally substantial.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive, risk-based framework designed to empower you, the scientist, to make informed safety decisions. By understanding the why behind each piece of equipment and each procedural step, you can build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Part 1: The Hazard Profile of this compound
Before selecting PPE, it is crucial to understand the specific dangers posed by this compound. According to safety data sheets (SDS) from leading suppliers and aggregated toxicological data, this compound presents a multi-faceted risk profile.[1][2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is known to cause significant skin, eye, and respiratory irritation.[3][4][5]
To ensure immediate clarity, the hazard information is summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Warning | ❕ |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][4][5] | Warning | ❕ |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3][4][5] | Warning | ❕ |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[3][4][5] | Warning | ❕ |
This table synthesizes data from multiple safety data sheets to provide a clear overview of the primary hazards.
Part 2: A Risk-Based Approach to PPE Selection
The level of PPE required is not static; it must be adapted to the specific task and the associated risk of exposure. Handling a sealed container requires a different level of protection than performing a distillation. The following table outlines recommended PPE based on common laboratory operations.
| Task | Potential Exposure | Engineering Controls | Minimum Required PPE |
| Storage & Transport | Low: Sealed, intact containers. | General laboratory ventilation. | Standard Lab Attire (long pants, closed-toe shoes), Nitrile Gloves, Safety Glasses. |
| Weighing & Aliquoting (Solid) | Moderate: Dust inhalation, minor skin contact. | Certified Chemical Fume Hood. | Standard Lab Attire, Nitrile Gloves, Safety Goggles, Lab Coat. |
| Solution Preparation & Transfers | High: Splashes, vapor inhalation. | Certified Chemical Fume Hood. | Standard Lab Attire, Nitrile Gloves (consider double-gloving), Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat or Apron. |
| Running Reactions (e.g., Reflux, Distillation) | High: Splashes, vapor/aerosol inhalation from heated material or system leaks. | Certified Chemical Fume Hood. | Standard Lab Attire, Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat or Apron. Consider a respirator if ventilation is insufficient. |
| Waste Disposal | Moderate to High: Splashes, contact with contaminated materials. | Certified Chemical Fume Hood. | Standard Lab Attire, Nitrile Gloves, Chemical Splash Goggles, Lab Coat. |
Part 3: The Core PPE Ensemble: A Multi-Barrier System
Your PPE is a system of redundant protections. Each component serves a specific purpose, and its effectiveness relies on proper selection and use.
Eye and Face Protection: The First Line of Defense
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory for all handling procedures outside of simple storage. This is to protect against splashes and vapors that can cause serious eye irritation.[3][4]
-
Face Shield: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing, a face shield should be worn in addition to chemical splash goggles. This provides a crucial secondary barrier for the entire face.
Skin and Body Protection: Preventing Dermal Absorption
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement. For tasks with a higher splash risk, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.
-
Gloves (The Critical Interface):
-
Material: Nitrile gloves are the standard recommendation for incidental contact with this compound.[6] They provide good resistance to a range of chemicals and are a suitable alternative for individuals with latex allergies.[7]
-
Thickness: A minimum thickness of 0.11 mm is recommended for adequate protection.[6]
-
Technique: Always inspect gloves for tears or punctures before use. For high-risk procedures, consider double-gloving. When removing gloves, use a technique that avoids touching the outer contaminated surface with your bare skin. Contaminated gloves must be disposed of as hazardous waste immediately after use.[8]
-
Respiratory Protection: Guarding Against Inhalation
All work with this compound must be conducted within a properly functioning and certified chemical fume hood to minimize vapor and dust inhalation.[4][6] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][9]
Part 4: Procedural Discipline: Donning, Doffing, and Disposal
The order in which you put on and take off your PPE is as important as the equipment itself. Incorrect procedures can lead to cross-contamination and exposure.
Donning and Doffing Sequence
The following workflow illustrates the correct sequence to minimize cross-contamination.
Caption: Correct sequence for donning and doffing PPE to prevent exposure.
Operational and Disposal Plan
A systematic approach to handling and disposal is critical.
Step 1: Preparation
-
Before beginning work, ensure an eyewash station and safety shower are unobstructed and accessible.[6]
-
Designate a specific hazardous waste container for this compound solid waste (gloves, wipes) and another for liquid waste.
Step 2: Handling
-
Conduct all manipulations of this compound within a certified chemical fume hood.[4]
-
Ground all equipment when transferring flammable liquids to prevent static discharge.[9]
-
Keep containers tightly closed when not in use and store in a cool, well-ventilated area away from heat and ignition sources.[1][9]
Step 3: Decontamination and Disposal
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., isopropanol) and dispose of the wipes in the designated solid waste container.
-
Dispose of contaminated gloves, weigh boats, and other disposable materials in the sealed hazardous waste container.[1]
-
Dispose of liquid waste in a properly labeled, sealed container according to your institution's hazardous waste management guidelines.
Conclusion: Fostering a Culture of Safety
Handling this compound requires more than just wearing the right equipment; it demands a comprehensive safety mindset. By understanding the specific hazards of the chemical, implementing a risk-based approach to PPE selection, and adhering to strict procedural discipline, you create a robust safety system. This guide provides the foundational knowledge to operate with confidence and precision, ensuring that your pursuit of scientific advancement is conducted with the utmost regard for personal and collective safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
